1H-1,2,3-Triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENRTYMTSOGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870495 | |
| Record name | 1H-1,2,3-Triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288-35-7, 288-36-8, 37306-44-8 | |
| Record name | 2H-1,2,3-Triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2,3-Triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,3-Triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,3-Triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Diazapyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,3-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of 1H-1,2,3-Triazole: An In-depth Technical Guide for Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-1,2,3-triazole is a five-membered aromatic heterocycle featuring three adjacent nitrogen atoms. This core structure is a cornerstone in medicinal chemistry and materials science, lauded for its metabolic stability, capacity for hydrogen bonding, and predictable electronic properties.[1] As computational modeling becomes increasingly integral to drug discovery and materials design, a comprehensive understanding of the fundamental physicochemical properties of this compound is paramount for accurate in silico predictions. This technical guide provides a detailed overview of these properties, complete with experimental methodologies and a computational workflow, to serve as a foundational resource for researchers in the field.
Physical and Thermodynamic Properties
The fundamental physical and thermodynamic characteristics of this compound are crucial for its handling, formulation, and for parameterizing computational models. The parent this compound is a colorless liquid at room temperature and is highly soluble in water.[2] It exists in a tautomeric equilibrium between the 1H and 2H forms in both the gas and solution phases.[2] While the 1H tautomer is stabilized in polar solvents, the 2H form is estimated to be more stable in the gas phase by approximately 3.5–4.5 kcal/mol.[3]
| Property | Value | Reference |
| Molecular Formula | C₂H₃N₃ | [4] |
| Molecular Weight | 69.065 g/mol | [5] |
| Melting Point | 23-25 °C | [2][4][6] |
| Boiling Point | 203 °C | [2][4][6] |
| Density | 1.192 g/mL at 25°C | [2][4][6] |
| Dipole Moment (1H-tautomer) | 4.38 D | [7] |
| Dipole Moment (2H-tautomer) | 0.218 D | [7] |
| pKa (conjugate acid) | 1.17 | [2] |
| pKa (as a weak acid) | 9.4 | [2][4] |
| Ionization Energy | 10.06 eV | [2] |
Molecular Geometry
The precise three-dimensional structure of this compound is fundamental for understanding its interactions with biological targets and other molecules. High-precision experimental techniques, such as millimeter-wave spectroscopy, have enabled the determination of its equilibrium structure in the gas phase.[3]
The following table summarizes the semi-experimental equilibrium (rₑSE) bond lengths and angles for the 1H-tautomer of 1,2,3-triazole.
| Parameter | Bond Length (Å) | Bond Angle (°) | Reference |
| N1-N2 | 1.353 | - | [3] |
| N2-N3 | 1.299 | - | [3] |
| N3-C4 | 1.353 | - | [3] |
| C4-C5 | 1.378 | - | [3] |
| C5-N1 | 1.361 | - | [3] |
| N1-H1 | 1.002 | - | [3] |
| C4-H4 | 1.079 | - | [3] |
| C5-H5 | 1.079 | - | [3] |
| C5-N1-N2 | - | 105.8 | [3] |
| N1-N2-N3 | - | 110.8 | [3] |
| N2-N3-C4 | - | 105.7 | [3] |
| N3-C4-C5 | - | 109.1 | [3] |
| C4-C5-N1 | - | 108.6 | [3] |
Electronic and Spectroscopic Properties
The electronic structure of this compound dictates its reactivity and spectroscopic behavior. As an aromatic heterocycle, it possesses a delocalized 6π electron system.[2]
Electronic Properties
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of its reactivity.
| Property | Calculated Value (eV) | Method | Reference |
| HOMO Energy | -7.21 | B3LYP/6-311++G(d,p) | [8] |
| LUMO Energy | 0.89 | B3LYP/6-311++G(d,p) | [8] |
| HOMO-LUMO Gap | 8.10 | B3LYP/6-311++G(d,p) | [8] |
Spectroscopic Data
Spectroscopic techniques provide experimental validation of the structural and electronic properties of molecules.
| Spectrum | Key Features | Reference |
| ¹H NMR (DMSO-d₆) | δ 7.791 (s, 2H, C4-H, C5-H), δ 12.0 (br s, 1H, N-H) | [2] |
| ¹³C NMR (DMSO-d₆) | δ 130.6 (C4, C5) | [2] |
| Infrared (IR) | The IR spectrum shows characteristic bands for N-H, C-H, and ring stretching vibrations. Assignments are often aided by computational predictions. | [9] |
| UV-Vis (Ethanol) | λmax at 210 nm (ε = 3.60) | [2] |
| UV-Vis (Gas Phase) | λmax at 206 nm |
Experimental Protocols
Accurate experimental data is the bedrock of reliable computational modeling. Below are outlines of key experimental methodologies used to determine the physicochemical properties of this compound.
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: Single crystals of the 1,2,3-triazole derivative are grown, often by slow evaporation from a suitable solvent.
-
Data Collection: A crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using software such as SHELXS and SHELXL.[3]
Millimeter-wave Spectroscopy
This high-resolution spectroscopic technique is used to determine the precise rotational constants of a molecule in the gas phase, from which a highly accurate equilibrium structure can be derived.
Methodology:
-
Sample Preparation: A sample of this compound is introduced into the gas phase.
-
Data Acquisition: The rotational spectrum is recorded over a wide frequency range (e.g., 130–375 GHz).
-
Spectral Analysis: The observed transition frequencies are assigned to specific rotational transitions. These assignments are used to determine the rotational constants and centrifugal distortion constants for the molecule and its isotopologues.
-
Structure Determination: The experimental rotational constants, corrected for vibrational and electronic effects using computational methods, are used to determine the semi-experimental equilibrium structure (rₑSE).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
Methodology:
-
Sample Preparation: A small amount of the 1,2,3-triazole derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer of a specific frequency (e.g., 400 MHz for ¹H).
-
Data Analysis: The chemical shifts (δ) in parts per million (ppm) are referenced to an internal standard (e.g., tetramethylsilane). The splitting patterns and integration of the signals provide information about the number and connectivity of protons. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used for more complex structures.
UV-Vis Spectroscopy
This technique provides information about the electronic transitions within a molecule.
Methodology:
-
Sample Preparation: A solution of the 1,2,3-triazole derivative is prepared in a suitable solvent (e.g., ethanol) of a known concentration.
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer. A blank containing only the solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Computational Modeling Workflow
Computational chemistry provides invaluable insights into the physicochemical properties of molecules. A typical workflow for characterizing a molecule like this compound is depicted below.
Caption: A generalized workflow for the computational determination of physicochemical properties of this compound.
Conclusion
This technical guide provides a consolidated resource on the key physicochemical properties of this compound, essential for its application in computational modeling. The tabulated data, coupled with detailed experimental and computational workflows, offers a robust foundation for researchers in drug discovery and materials science. Accurate parameterization based on these fundamental properties will undoubtedly lead to more predictive and reliable in silico models, ultimately accelerating the development of novel therapeutics and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 3. mdpi.com [mdpi.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of this compound and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
Tautomerism and Aromaticity of 1H-1,2,3-Triazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tautomerism and aromaticity of 1H-1,2,3-triazole derivatives, molecules of significant interest in medicinal chemistry and materials science. Understanding the interplay between these two fundamental properties is crucial for the rational design of novel therapeutics and functional materials. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visualizations to elucidate the core concepts.
Prototropic Tautomerism in 1,2,3-Triazoles
N-unsubstituted 1,2,3-triazoles exist as a dynamic equilibrium of tautomers, primarily the 1H- and 2H-forms, arising from the migration of a proton between the nitrogen atoms of the heterocyclic ring. In asymmetrically substituted derivatives (at the C4 and C5 positions), a third tautomer, the 3H-form, is also possible, although it is generally less stable. The position of this equilibrium is highly sensitive to the electronic nature of substituents, solvent polarity, temperature, and physical state.
The relative stability of these tautomers is a critical determinant of the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ultimately its biological activity and material properties.
Tautomeric Equilibrium
The tautomeric equilibrium between the major forms of a 4,5-disubstituted 1,2,3-triazole is depicted below. The 2H-tautomer is often the most stable form in both the gas phase and in solution.[1] However, the presence of various substituents can significantly influence the relative populations of the tautomers.
References
Spectroscopic Analysis of 1H-1,2,3-Triazole Derivatives: A Technical Guide to NMR Shifts
For Researchers, Scientists, and Drug Development Professionals
The 1H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique chemical properties and synthetic accessibility, most notably through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these derivatives. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR spectroscopic features of this compound derivatives, complete with tabulated data, detailed experimental protocols, and explanatory diagrams to aid in the interpretation of NMR spectra.
Core Principles of NMR Analysis for 1H-1,2,3-Triazoles
The chemical shifts of the protons and carbons in the this compound ring are sensitive to the nature and position of substituents. The triazole ring protons, particularly the C5-H proton in 1,4-disubstituted triazoles, exhibit characteristic chemical shifts that are diagnostic of the substitution pattern. Understanding these shifts is crucial for confirming the regioselectivity of the cycloaddition reaction and for the complete structural assignment of the molecule.
Tabulated NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for a variety of this compound derivatives. These values are compiled from various literature sources and are intended to serve as a reference. Note that chemical shifts can be influenced by the solvent, concentration, and temperature.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives
| Compound/Substituents | Triazole H-5 (ppm) | Other Characteristic Signals (ppm) | Solvent | Reference |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 8.16 (s) | 7.83-7.29 (m, Ar-H), 5.60 (s, CH₂) | CDCl₃ | [1] |
| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 8.15 (s) | 7.90 (d), 7.66 (d), 7.45-7.33 (m, Ar-H), 2.43 (s, CH₃) | CDCl₃ | [2] |
| Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | 8.14 (s) | 7.41-7.31 (m, Ar-H), 5.58 (s, CH₂), 4.43 (q, OCH₂), 1.41 (t, CH₃) | CDCl₃ | [3] |
| 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole | 8.24 (s) | 8.45 (s), 7.39 (d), 6.94 (d, Ar-H), 5.58 (s, CH₂), 3.75 (s, OCH₃) | DMSO-d₆ | [2] |
| Metronidazole-derived this compound | 7.99 (s) | 8.13 (s, imidazole-H), 7.67-7.05 (m, Ar-H), 4.77 (t, NCH₂), 1.86 (s, CH₃) | CDCl₃ | [4] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives
| Compound/Substituents | Triazole C-4 (ppm) | Triazole C-5 (ppm) | Other Characteristic Signals (ppm) | Solvent | Reference |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 148.2 | 119.5 | 134.7, 130.5, 129.2, 128.9, 128.8, 128.2, 125.8 (Ar-C), 54.3 (CH₂) | CDCl₃ | [1] |
| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 148.4 | 117.8 | 139.0, 135.0, 130.5, 130.4, 129.0, 128.5, 126.0 (Ar-C), 54.2 (CH₂), 21.2 (CH₃) | CDCl₃ | [2] |
| Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | 141.2 | 125.9 | 160.9 (C=O), 134.2, 129.3, 128.9, 128.2 (Ar-C), 61.2 (OCH₂), 54.5 (CH₂), 14.3 (CH₃) | CDCl₃ | [3] |
| 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole | 147.2 | 121.0 | 159.6, 136.6, 129.3, 128.7, 128.4, 127.1, 123.9, 114.8 (Ar-C), 55.7 (OCH₃), 53.6 (CH₂) | DMSO-d₆ | [2] |
| Metronidazole-derived this compound | 145.5 | 122.9 | 151.1, 138.8, 132.7, 129.1, 128.9, 126.6 (Ar-C & Imidazole-C), 50.1 (NCH₂), 14.2 (CH₃) | CDCl₃ | [4] |
Experimental Protocols
A generalized experimental protocol for the NMR analysis of this compound derivatives is provided below. This protocol should be adapted based on the specific compound, available instrumentation, and research question.
1. Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation. Purification is typically achieved by column chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent can influence chemical shifts.[5]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.[6] Modern spectrometers can also reference spectra to the residual solvent peak.[7]
2. NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on spectrometers with field strengths of 300 MHz or higher for ¹H NMR.[2][4]
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -1 to 12 ppm.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of protons and carbons, especially in complex molecules, 2D NMR experiments are invaluable.[8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds.
-
3. Data Processing and Interpretation
-
Software: Use appropriate software (e.g., Mnova, TopSpin) for processing the raw NMR data (Fourier transformation, phase correction, baseline correction).
-
Chemical Shift Referencing: Reference the spectra to TMS or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Multiplicity Analysis: Analyze the splitting patterns (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce information about neighboring protons.
-
Assignment: Assign the signals to the corresponding protons and carbons in the molecule using the chemical shifts, integration, multiplicities, and 2D correlation data.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound derivatives.
References
- 1. Synthesis of New this compound Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis and antimicrobial activity of this compound and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Synthesis and NMR characterization of this compound derivatives - American Chemical Society [acs.digitellinc.com]
The Synthesis of 1,2,3-Triazoles: A Technical Guide to a Century of Chemical Innovation
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and historical development of 1,2,3-triazole synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the core synthetic methodologies, from early discoveries to the revolutionary "click chemistry" that has transformed the field. It includes detailed experimental protocols, comparative quantitative data, and visualizations of key reaction pathways to facilitate a deeper understanding and practical application of these essential synthetic methods.
A Century of Discovery: From Early Observations to Controlled Synthesis
The story of the 1,2,3-triazole ring is a fascinating journey through the evolution of organic chemistry. While the parent 1,2,3-triazole is a basic aromatic heterocycle, its substituted derivatives have become indispensable in medicinal chemistry, materials science, and bioconjugation.[1][2]
The first synthesis of a 1,2,3-triazole derivative is often attributed to Hans von Pechmann in 1888 , who reacted diazomethane with acetylene dicarboxylic acid. This early work, along with Arthur Michael's 1893 cycloaddition of phenyl azide with diethyl acetylenedicarboxylate , laid the groundwork for the synthesis of this heterocyclic system.[3] However, these early methods were often limited in scope and produced mixtures of products, and the underlying reaction mechanisms were not well understood.
It was not until the mid-20th century that a systematic understanding of 1,2,3-triazole synthesis began to emerge. Rolf Huisgen's pioneering work in the 1960s on 1,3-dipolar cycloadditions provided the first comprehensive mechanistic framework.[4][5] The Huisgen azide-alkyne cycloaddition, a thermal reaction between an azide and an alkyne, became a cornerstone for the synthesis of 1,2,3-triazoles.[4] However, this method often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-disubstituted regioisomers.[4]
A paradigm shift occurred in 2002 with the independent reports by Morten Meldal and K. Barry Sharpless on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .[4] This reaction, often hailed as the "cream of the crop" of "click chemistry," proceeds with remarkable efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions.[4][6] The CuAAC reaction's robustness, high yields, and broad functional group tolerance have led to its widespread adoption in various scientific disciplines.
Further expanding the synthetic toolbox, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was developed, providing selective access to the complementary 1,5-disubstituted 1,2,3-triazoles .[6][7] Unlike the CuAAC, the RuAAC can also be employed with internal alkynes, leading to fully substituted 1,2,3-triazoles.[6][7]
Core Synthetic Methodologies
This section details the foundational and modern synthetic routes to 1,2,3-triazoles, including their mechanisms and typical reaction conditions.
The Huisgen 1,3-Dipolar Cycloaddition
The thermal Huisgen cycloaddition is a concerted [3+2] cycloaddition between a 1,3-dipole (an azide) and a dipolarophile (an alkyne). This reaction proceeds through a cyclic transition state, leading to the formation of the 1,2,3-triazole ring. A significant drawback of the thermal process is the lack of regioselectivity when using unsymmetrical alkynes, often resulting in a mixture of 1,4- and 1,5-disubstituted products. The reaction typically requires elevated temperatures and prolonged reaction times.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate.[6] The reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate. This methodology is characterized by its mild reaction conditions, high yields, and exceptional functional group tolerance, making it a cornerstone of "click chemistry".[6]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC provides a regiocomplementary approach to the CuAAC, selectively yielding 1,5-disubstituted 1,2,3-triazoles.[7] This reaction is typically catalyzed by ruthenium complexes such as [Cp*RuCl]. A key advantage of the RuAAC is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[7] The proposed mechanism involves the formation of a ruthenacycle intermediate.[4]
Quantitative Data Summary
The following tables provide a comparative summary of the reaction conditions and yields for the key synthetic methods discussed.
Table 1: Comparison of 1,2,3-Triazole Synthesis Methods
| Feature | Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | Mixture of 1,4 and 1,5 isomers | Exclusively 1,4-isomer | Predominantly 1,5-isomer |
| Reaction Temperature | High (typically >80 °C) | Room Temperature to mild heating | Room Temperature to 80 °C |
| Reaction Time | Hours to days | Minutes to hours | Hours |
| Catalyst | None | Cu(I) source | Ru(II) complex |
| Alkyne Scope | Terminal and Internal | Primarily Terminal | Terminal and Internal |
| Solvent | Various organic solvents | Aqueous or organic solvents | Aprotic organic solvents |
| Yields | Moderate to good | High to quantitative | Good to high |
Table 2: Representative Reaction Conditions and Yields
| Reaction | Azide | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Huisgen | Benzyl azide | Phenylacetylene | - | Toluene | 100 | 24 | 85 (mixture) | [1] |
| CuAAC | Benzyl azide | Phenylacetylene | CuSO₄/NaAsc (1-5) | t-BuOH/H₂O | RT | 1-4 | >95 | [8] |
| CuAAC | Phenyl azide | Phenylacetylene | CuI (5) | DMSO | RT | 2 | 98 | [2] |
| RuAAC | Benzyl azide | Phenylacetylene | [CpRuCl]₄ (2) | Toluene | 80 | 2 | 91 | [7] |
| RuAAC | Phenyl azide | 1-Hexyne | CpRuCl(PPh₃)₂ (5) | Benzene | 80 | 4 | 88 | [7] |
Detailed Experimental Protocols
General Procedure for Huisgen 1,3-Dipolar Cycloaddition
-
Reaction: Phenyl azide with Phenylacetylene
-
Procedure: A mixture of phenyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in toluene (5 mL) is heated to reflux (approximately 110 °C) in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the 1,4- and 1,5-diphenyl-1H-1,2,3-triazole isomers.
General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction: Benzyl azide with Phenylacetylene
-
Procedure: To a solution of benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 4-8 hours, during which time a precipitate may form. The reaction is monitored by TLC. Upon completion, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 1-benzyl-4-phenyl-1H-1,2,3-triazole.[8]
General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
Reaction: Benzyl azide with Phenylacetylene
-
Procedure: In a glovebox, a reaction vessel is charged with [Cp*RuCl(COD)] (0.02 mmol), benzyl azide (1.0 mmol), phenylacetylene (1.2 mmol), and anhydrous toluene (5 mL). The vessel is sealed and heated to 80 °C with stirring for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford 1-benzyl-5-phenyl-1H-1,2,3-triazole.[7]
Conclusion and Future Outlook
The synthesis of 1,2,3-triazoles has evolved from early, mechanistically obscure reactions to highly sophisticated and predictable catalytic processes. The advent of "click chemistry," particularly the CuAAC reaction, has revolutionized the field, enabling the rapid and efficient construction of complex molecular architectures. The development of complementary methods like the RuAAC has further expanded the synthetic utility of the azide-alkyne cycloaddition.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and photocatalytic methods. The continued application of these powerful synthetic tools will undoubtedly lead to further innovations in drug discovery, materials science, and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Quantum Chemical Calculations of 1H-1,2,3-Triazole Stability
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to assess the stability of this compound. It delves into the methodologies of quantum chemical calculations, presents key quantitative data, and visualizes the essential concepts relevant to its stability and application in drug discovery.
Introduction: The Significance of 1,2,3-Triazole
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science. As a five-membered aromatic heterocycle, it is renowned for its chemical stability and versatile functionality.[1][2] Its prominence surged with the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles.[3] In drug development, the triazole moiety is recognized as a valuable pharmacophore and a bioisosteric replacement for other functional groups, capable of forming diverse non-covalent interactions like hydrogen bonds and dipole-dipole bonds with biological targets.[4][5][6]
A critical aspect of 1,2,3-triazole chemistry is its existence in tautomeric forms, primarily the 1H- and 2H-isomers.[1][7] Understanding the relative stability of these tautomers is paramount for predicting molecular behavior, reactivity, and interaction with biological systems. Quantum chemical calculations provide an indispensable tool for elucidating these properties with high precision.
Tautomerism and Relative Stability
This compound exists in a dynamic equilibrium with its tautomer, 2H-1,2,3-triazole, through the migration of a proton between nitrogen atoms.[7][8] Computational and experimental studies have consistently shown that the relative stability of these two isomers is highly dependent on the surrounding environment.
In the gas phase, the 2H-1,2,3-triazole tautomer is significantly more stable than the 1H form.[7][9] The energy difference is estimated to be approximately 3.5–4.5 kcal/mol (about 14.7 kJ/mol).[7][9] This leads to a gas-phase equilibrium mixture at room temperature containing over 99.9% of the 2H tautomer.[9]
Conversely, the 1H tautomer possesses a much larger dipole moment (μ ≈ 4.38 D) compared to the nearly nonpolar 2H tautomer (μ ≈ 0.22 D).[7][9] This disparity means that This compound is preferentially stabilized in polar solvents .[7]
Methodologies for Quantum Chemical Calculations
Accurate determination of the structural and energetic properties of triazole tautomers relies on sophisticated computational methods. The choice of methodology is crucial for obtaining reliable results that correlate well with experimental data.
Experimental Protocols / Computational Workflow:
A typical workflow for the quantum chemical analysis of 1,2,3-triazole stability involves the following steps:
-
Structure Optimization: The initial step is to find the minimum energy geometry for each tautomer. This is commonly performed using Density Functional Theory (DFT) methods, such as B3LYP, often paired with a Pople-style basis set like 6-31G(d,p).[10][11] For higher accuracy, methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster (CC) theory are used.[12]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.
-
Single-Point Energy Calculation: To achieve higher accuracy in energy prediction, a single-point energy calculation is often carried out on the optimized geometry using a more robust level of theory and a larger basis set. The gold-standard for this is often considered to be Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] with a large correlation-consistent basis set like cc-pCVTZ.[7][8]
-
Property Calculation: Various molecular properties are then calculated, including dipole moments, molecular orbital energies (HOMO/LUMO), and parameters for aromaticity analysis.
-
Solvation Modeling: To study stability in solution, a solvent model such as the Polarizable Continuum Model (PCM) or the SMD model is applied.[13]
Quantitative Data and Stability Descriptors
The stability of this compound is quantified through several key descriptors derived from quantum chemical calculations.
Table 1: Calculated Relative Energies of 1,2,3-Triazole Tautomers (Gas Phase)
| Method | Energy Difference (E_1H - E_2H) (kcal/mol) | Reference |
| Hartree-Fock / Double Zeta | +3.51 | [9] |
| Experimental Estimate | +3.5 to +4.5 | [7] |
| DLPNO-CCSD(T) | ~+4.5 (Implied) | [12] (Compares to 1,2,4-triazole) |
Note: Positive values indicate that this compound is less stable than 2H-1,2,3-triazole.
Table 2: Key Geometric Parameters from High-Accuracy Calculations (CCSD(T)/cc-pCVTZ)
| Parameter | This compound (Å or °) | 2H-1,2,3-Triazole (Å or °) | Reference |
| Bond Lengths | [7] | ||
| N1-N2 | 1.351 | 1.314 | |
| N2-N3 | 1.299 | 1.314 | |
| N3-C4 | 1.346 | 1.341 | |
| C4-C5 | 1.371 | 1.373 | |
| C5-N1 | 1.356 | 1.341 | |
| Bond Angles | [7] | ||
| C5-N1-N2 | 107.2 | 109.1 | |
| N1-N2-N3 | 109.8 | 105.9 | |
| N2-N3-C4 | 107.0 | 109.1 | |
| N3-C4-C5 | 108.0 | 110.0 | |
| C4-C5-N1 | 108.0 | 110.0 |
Note: The bond lengths in the 1H-tautomer show more single (N1-N2) and double (N2-N3) bond character, whereas the N-N bonds in the 2H-tautomer are more delocalized and equivalent.[14]
Aromaticity and Electronic Properties:
1,2,3-triazole is an aromatic compound with a 6π electron system.[1] All five ring atoms are sp2 hybridized, allowing for the delocalization of π-electrons across the ring.[15] Aromaticity contributes significantly to the overall stability of the triazole ring, making it resistant to hydrolysis and oxidation.[1] Computational descriptors such as Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to quantify the degree of aromaticity. The higher stability of the 2H tautomer is partly attributed to a more symmetrical and efficient π-electron delocalization.
The HOMO-LUMO energy gap (ΔE_gap) is another important parameter, indicating the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies lower reactivity.[10]
Role in Drug Development and Signaling Pathways
The structural rigidity, stability, and unique electronic properties of the 1,2,3-triazole ring make it a privileged scaffold in drug design.[6][16] It acts as a stable linker to connect different pharmacophores and its nitrogen atoms can serve as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors.[4]
Understanding the tautomeric stability is crucial because only one tautomer may bind effectively to a biological target, such as an enzyme's active site. The specific geometry and electronic distribution of the dominant tautomer will dictate the binding affinity and subsequent biological activity. For instance, 1,2,3-triazole derivatives have been developed as inhibitors for various targets in anticancer, antimicrobial, and antiviral therapies.[4][16][17]
Conclusion
Quantum chemical calculations are a powerful and essential tool for understanding the intrinsic stability of this compound and its tautomers. High-level computations, such as CCSD(T), provide precise energetic and geometric data, confirming that the 2H-tautomer is more stable in the gas phase, while the polar 1H-tautomer is favored in solution. This fundamental knowledge of tautomeric preference, electronic structure, and aromaticity is critical for the rational design of novel therapeutics and functional materials, enabling researchers to predict molecular interactions and optimize the properties of 1,2,3-triazole-containing compounds for specific applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. asianpubs.org [asianpubs.org]
- 17. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and pKa of Substituted 1H-1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and acidity (pKa) of substituted 1H-1,2,3-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The 1,2,3-triazole moiety is a key pharmacophore, valued for its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for other functional groups.[3][4] Understanding the solubility and pKa of these compounds is crucial for optimizing their pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties of 1H-1,2,3-Triazoles
The 1H-1,2,3-triazole ring is an aromatic system characterized by a significant dipole moment, which contributes to its generally favorable solubility in polar solvents.[5] The parent this compound is highly soluble in water.[6] The solubility of substituted 1H-1,2,3-triazoles is highly dependent on the nature of the substituents. Generally, the introduction of polar functional groups that can participate in hydrogen bonding, such as hydroxyl or carboxyl groups, tends to increase aqueous solubility. Conversely, the addition of large, nonpolar substituents, such as aryl or long alkyl chains, typically decreases aqueous solubility but may enhance solubility in organic solvents.[7]
The acidity of the this compound core is attributed to the N-H proton, which can be deprotonated. The pKa of the unsubstituted this compound is approximately 9.4, indicating it is a weak acid.[8] Substituents on the triazole ring can significantly influence its pKa. Electron-withdrawing groups tend to increase the acidity (lower the pKa) by stabilizing the resulting triazolate anion, while electron-donating groups generally decrease the acidity (increase the pKa).
Data Presentation: Solubility and pKa of Substituted 1H-1,2,3-Triazoles
Table 1: Solubility of Selected Triazole Derivatives
| Compound | Substituents | Solvent | Temperature (°C) | Solubility | Reference |
| 1,2,4-Triazole Hybrid | 4-methoxy-phenyl | Buffer (pH 7.4) | 25 | < 9.0 x 10⁻⁴ mol/L | [9] |
| 1,2,4-Triazole Hybrid | 4-methyl-phenyl | Buffer (pH 7.4) | 25 | < 9.0 x 10⁻⁴ mol/L | [9] |
| 1,2,4-Triazole Hybrid | 4-chloro-phenyl | Buffer (pH 7.4) | 25 | < 9.0 x 10⁻⁴ mol/L | [9] |
| 1,2,4-Triazole Hybrid | 4-fluoro-phenyl | Buffer (pH 7.4) | 25 | < 9.0 x 10⁻⁴ mol/L | [9] |
| This compound | Unsubstituted | Water | Room Temp. | Very Soluble | [8] |
| 1H-1,2,4-Triazole | Unsubstituted | Water | Room Temp. | ~1 g/100mL | [10] |
Table 2: pKa Values of Selected Substituted 1H-1,2,3-Triazoles
| Compound | Substituents | Method | Conditions | pKa | Reference |
| This compound | Unsubstituted | - | Aqueous solution | 9.4 | [8] |
| 1-Methyl-1H-1,2,3-triazole | 1-Methyl | - | - | 1.25 | [11] |
| Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate | 1-Methyl, 4-carboxyethyl, 5-hydroxy | Potentiometric Titration | 20-60% MeOH/H₂O, 25°C, I=0.15M | Not Determined | [12] |
| Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate | 1-Benzyl, 4-carboxyethyl, 5-hydroxy | Potentiometric Titration | 20-60% MeOH/H₂O, 25°C, I=0.15M | Not Determined | [12] |
| (S)-2-Amino-3-(4-(carboxy)-1H-1,2,3-triazol-1-yl)propanoic acid | 1-((S)-2-amino-2-carboxyethyl), 4-carboxy | Potentiometric Titration | - | pKa1=2.04-2.12, pKa2=6.11-6.42, pKa3=9.63-9.64 | [12] |
Experimental Protocols
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13]
Methodology:
-
Preparation of a Saturated Solution: An excess amount of the solid substituted this compound is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed vial or flask.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved triazole derivative is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for Shake-Flask Solubility Determination.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[14]
Methodology:
-
Sample Preparation: A known amount of the substituted this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or dioxane for compounds with low aqueous solubility.[12] The ionic strength of the solution is kept constant using an electrolyte such as KCl.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., KOH) is added incrementally to the sample solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at which half of the triazole molecules are in their ionized form. Specialized software is often used to calculate the precise pKa value from the titration data.[14]
Caption: Workflow for Potentiometric pKa Determination.
Structure-Property Relationships
The relationship between the chemical structure of a substituted this compound and its solubility and pKa is a critical consideration in drug design.
Caption: Influence of Substituents on Physicochemical Properties.
Conclusion
The solubility and pKa of substituted 1H-1,2,3-triazoles are fundamental physicochemical properties that significantly impact their suitability as drug candidates. While general trends can be predicted based on the nature of the substituents, precise quantitative data requires empirical determination. The experimental protocols outlined in this guide, namely the shake-flask method for solubility and potentiometric titration for pKa, provide robust and reliable means for obtaining this critical information. A deeper understanding and a more extensive database of these properties for a wider range of substituted 1H-1,2,3-triazoles will undoubtedly accelerate the development of new and effective therapeutic agents based on this versatile heterocyclic scaffold.
References
- 1. Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. orientjchem.org [orientjchem.org]
The 1,2,3-Triazole Ring: A Comprehensive Technical Guide to its Hydrogen Bonding Capabilities
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole ring, a five-membered heterocycle containing three contiguous nitrogen atoms, has emerged as a critical pharmacophore in modern drug discovery and a versatile building block in materials science. Its prominence stems from a unique combination of properties, including high chemical stability, a significant dipole moment, and, most importantly, its multifaceted hydrogen bonding capabilities. This technical guide provides an in-depth exploration of the hydrogen bonding interactions of the 1,2,3-triazole moiety, offering quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of novel therapeutics and functional materials.
The Dual Nature of 1,2,3-Triazole in Hydrogen Bonding
The 1,2,3-triazole ring can act as both a hydrogen bond donor and an acceptor, a duality that underpins its utility as a versatile molecular scaffold.
-
Hydrogen Bond Acceptor: The lone pairs of electrons on the sp2-hybridized nitrogen atoms (N2 and N3) of the triazole ring allow it to function as a potent hydrogen bond acceptor. This is a crucial interaction in biological systems, where the triazole can mimic the hydrogen bonding pattern of an amide bond, making it a valuable bioisostere.[1]
-
Hydrogen Bond Donor: While less intuitive, the C-H bonds of the triazole ring, particularly the C5-H, can act as effective hydrogen bond donors.[2][3] The electron-withdrawing nature of the adjacent nitrogen atoms polarizes the C-H bond, enhancing its acidity and enabling it to form C–H···X hydrogen bonds with suitable acceptors like oxygen, nitrogen, or anions.
This dual donor-acceptor character allows the 1,2,3-triazole to engage in a variety of intermolecular and intramolecular interactions, influencing molecular conformation, crystal packing, and binding affinity to biological targets.[4][5]
Quantitative Analysis of Hydrogen Bonding Parameters
The strength and geometry of hydrogen bonds involving the 1,2,3-triazole ring have been extensively studied using crystallographic and computational methods. The following tables summarize key quantitative data for various 1,2,3-triazole derivatives.
Table 1: Hydrogen Bond Geometries from Crystallographic Data
| Compound/Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| 1-Aryl-1H-1,2,3-triazole derivative | N-H···N | 0.86 | 2.05 | 2.91 | 170 | [2] |
| Fluorinated 1,2,3-triazole derivative | N-H···O | 0.88 | 1.98 | 2.85 | 175 | [4] |
| 1,2,3-Triazole-8-hydroxyquinoline hybrid | N···H-O (of 8-HQ) | 0.82 | 1.95 | 2.76 | 172 | [6] |
| 1,2,3-Triazole-8-hydroxyquinoline hybrid | N(triazole)···H-N(DNA) | - | - | - | - | [6] |
| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol | O-H···N(triazole) | 0.82 | 1.93 | 2.74 | 171 | [5] |
Table 2: pKa Values of Triazole Derivatives
| Compound | pKa | Method | Reference |
| 1,2,4-Triazole | 10.26 | Potentiometric Titration | [7] |
| Protonated 1,2,4-Triazole | 2.19 | Potentiometric Titration | [7] |
| 4-Hydroxy-1,2,3-triazole derivatives | 6.11 - 6.42 | Potentiometric Titration | [8] |
| Various 1,2,4-triazole derivatives | 1.25 - 69.57 (solvent dependent) | Semi-empirical quantum methods | [9][10] |
Experimental Protocols for Studying Hydrogen Bonding
The characterization of hydrogen bonding in 1,2,3-triazole systems relies on a combination of experimental and computational techniques.
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of hydrogen bonding in the solid state, revealing precise bond lengths, angles, and intermolecular packing.
Protocol for Single-Crystal X-ray Diffraction Analysis:
-
Crystal Growth: Grow single crystals of the 1,2,3-triazole derivative of suitable size and quality (typically >0.1 mm) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer, cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations, and expose it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα). Collect a series of diffraction images over a wide angular range.[11]
-
Data Processing: Process the collected diffraction intensities to correct for experimental factors and determine the unit cell parameters and space group.[11]
-
Structure Solution and Refinement: Solve the phase problem using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization.
-
Hydrogen Bond Analysis: Identify and analyze hydrogen bonds based on donor-acceptor distances and angles within the refined crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution. Chemical shift changes, particularly of protons involved in hydrogen bonding, provide valuable insights into these interactions.
Protocol for "No-D" NMR Spectroscopy to Observe Labile Protons:
The "No-D" (No-Deuterium) NMR technique is particularly useful for observing exchangeable protons (like N-H) that would be lost in deuterated solvents.[12][13][14][15]
-
Sample Preparation: Prepare a solution of the 1,2,3-triazole derivative in a non-deuterated solvent of choice. For long experiments, adding a small amount (~10%) of a deuterated solvent in a sealed capillary can be used for locking.
-
Shimming: Shim the spectrometer on the proton signal of the solvent. Modern spectrometers can perform gradient shimming on the solvent signal.[14]
-
Solvent Suppression: Utilize a solvent suppression pulse sequence (e.g., WET) to suppress the large solvent signal.[13]
-
Data Acquisition: Acquire the 1D or 2D NMR spectrum. The chemical shift of the N-H proton can be highly sensitive to the solvent environment and concentration, indicating its involvement in hydrogen bonding.
-
Variable Temperature Studies: Perform NMR experiments at different temperatures. A change in the chemical shift of a proton with temperature is a strong indicator of its participation in hydrogen bonding.
Computational Chemistry
Density Functional Theory (DFT) and other quantum chemical methods are invaluable for calculating the energetic and geometric properties of hydrogen bonds, complementing experimental data.
Workflow for Computational Analysis of Hydrogen Bonding:
-
Model Building: Construct the 3D structure of the 1,2,3-triazole derivative and any interacting molecules (e.g., solvent, receptor) using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization of the system using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation.[16]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Interaction Energy Calculation: Calculate the hydrogen bond interaction energy by subtracting the energies of the individual optimized monomers from the energy of the optimized complex. Apply the basis set superposition error (BSSE) correction for more accurate results.
-
Topological Analysis (AIM): Use the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology at the bond critical points of the hydrogen bonds to further characterize their nature and strength.
-
NMR Chemical Shift Calculation: Calculate theoretical NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method to compare with and aid in the interpretation of experimental spectra.[16]
Visualizing the Role of 1,2,3-Triazoles in Biological Pathways and Drug Design
The hydrogen bonding capabilities of the 1,2,3-triazole ring are central to its application in drug design, where it can interact with key residues in enzyme active sites or protein-protein interfaces.
Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade in the immune system, and its dysregulation is implicated in various inflammatory diseases and cancers.[17][18][19] Small molecule inhibitors targeting the ATP-binding site of JAKs often utilize hydrogen bonding interactions to achieve potency and selectivity. The 1,2,3-triazole scaffold can be incorporated into JAK inhibitors to form crucial hydrogen bonds with the hinge region of the kinase domain.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. 1,2,3-Triazole framework: a strategic structure for C–H⋯X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carbon–carbon bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 11. benchchem.com [benchchem.com]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. NMR | Experiments | Non-Deuterated Solvents | JEOL USA [jeolusa.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 18. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
The Electronic Landscape of 1,2,3-Triazole Isomers: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, owing to its remarkable stability, synthetic accessibility, and capacity for diverse biological activities.[1][2] This five-membered heterocyclic ring, composed of two carbon and three nitrogen atoms, exists as two principal tautomeric isomers: 1H-1,2,3-triazole and 2H-1,2,3-triazole. These isomers, along with their substituted derivatives, exhibit distinct electronic properties that profoundly influence their molecular interactions and, consequently, their pharmacological profiles. This technical guide provides a comprehensive overview of the electronic properties of 1,2,3-triazole isomers, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Core Electronic Properties of 1,2,3-Triazole Isomers
The arrangement of nitrogen atoms within the 1,2,3-triazole ring gives rise to significant differences in the electronic characteristics of its isomers. These differences are primarily observed in their dipole moments, aromaticity, and electron density distribution, which collectively govern their reactivity and potential as pharmacophores.
Dipole Moment
The dipole moment is a critical parameter that influences a molecule's solubility, membrane permeability, and ability to engage in electrostatic interactions with biological targets. The 1H- and 2H- tautomers of 1,2,3-triazole possess markedly different dipole moments. The this compound isomer exhibits a significantly larger dipole moment compared to the 2H isomer. This disparity arises from the vector sum of individual bond dipoles within the asymmetric 1H tautomer, leading to a greater overall molecular polarity.
| Isomer | Calculated Dipole Moment (Debye) |
| This compound | ~4.38 - 4.55 D |
| 2H-1,2,3-triazole | ~0.12 - 0.218 D |
Table 1: Comparison of Calculated Dipole Moments for 1,2,3-Triazole Tautomers.
Aromaticity and Electron Distribution
Both 1H- and 2H-1,2,3-triazole are considered aromatic, possessing a planar ring system with 6 π-electrons that are delocalized across the ring.[3] However, the distribution of electron density is not uniform and differs between the isomers. Computational studies, such as those employing Density Functional Theory (DFT), have revealed that the this compound π-system has an electron-rich character, whereas the 2H tautomer is considered π-electron deficient. This difference in electron distribution impacts their reactivity towards electrophiles and nucleophiles and their ability to participate in π-stacking interactions with biological macromolecules.
Reactivity
The distinct electronic landscapes of 1,2,3-triazole isomers influence their chemical reactivity. The electron-rich nature of the 1H isomer generally makes it more susceptible to electrophilic attack, while the electron-deficient 2H isomer is more prone to nucleophilic substitution. The nitrogen atoms in the ring can act as hydrogen bond acceptors, and the C-H bonds can act as weak hydrogen bond donors, further contributing to their interaction profiles. The stability of the triazole ring to metabolic degradation is a key feature that makes it an attractive scaffold in drug design.
Experimental and Computational Methodologies
The elucidation of the electronic properties of 1,2,3-triazole isomers relies on a combination of experimental techniques and computational modeling.
Computational Chemistry (Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.
Experimental Protocol: DFT Calculations
-
Software: Gaussian, Spartan, or other quantum chemistry software packages.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is commonly employed.
-
Basis Set: A split-valence basis set with polarization functions, such as 6-31G(d,p) or 6-311G(d,p), is typically used for geometry optimization and electronic property calculations.[4]
-
Procedure: a. The 3D structure of the 1,2,3-triazole isomer is constructed. b. Geometry optimization is performed to find the lowest energy conformation. c. Single-point energy calculations are then carried out on the optimized geometry to determine electronic properties such as dipole moment, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). d. Frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure and electronic environment of molecules.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher).[5]
-
Sample Preparation: The 1,2,3-triazole derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.[5]
-
Data Acquisition: a. ¹H NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons, providing information about the electronic environment of the C-H bonds. b. ¹³C NMR spectra provide information about the carbon skeleton and the electronic nature of the carbon atoms within the triazole ring.[6]
-
Data Analysis: The chemical shifts of the triazole ring protons and carbons are analyzed. Differences in chemical shifts between isomers can be correlated with differences in electron density. For example, the C5 signal in 1,4-disubstituted-1H-1,2,3-triazoles typically appears at a different chemical shift compared to the C4 signal in 1,5-disubstituted isomers.[6]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a sensitive technique for studying species with unpaired electrons, such as radicals.
Experimental Protocol: EPR Spectroscopy
-
Instrumentation: An X-band EPR spectrometer.
-
Sample Preparation: For studying short-lived radical intermediates of 1,2,3-triazoles, a spin trapping agent (e.g., DMPO, PBN) is often used. The triazole derivative is mixed with the spin trap in a suitable solvent, and the radical is generated (e.g., by chemical reaction or photolysis).[7][8]
-
Data Acquisition: The sample is placed in a quartz EPR tube and inserted into the spectrometer's resonant cavity. The EPR spectrum is recorded by sweeping the magnetic field while irradiating the sample with microwaves.
-
Data Analysis: The resulting spectrum, characterized by its g-factor and hyperfine coupling constants, provides a unique fingerprint of the radical adduct. This information can be used to identify the structure of the transient radical species and to understand the electron spin distribution within the molecule.
Role in Signaling Pathways and Drug Action
The unique electronic properties of 1,2,3-triazole isomers make them effective modulators of various biological signaling pathways. Their ability to act as pharmacophores or bioisosteric replacements for other functional groups has been exploited in the development of several therapeutic agents.
Tazobactam: A β-Lactamase Inhibitor
Tazobactam is a 1,2,3-triazole-containing drug that acts as a β-lactamase inhibitor.[3] It is co-administered with β-lactam antibiotics to overcome bacterial resistance.
The mechanism involves the irreversible acylation of the β-lactamase enzyme by tazobactam, forming a stable, inactive complex.[9] This "suicide inhibition" protects the β-lactam antibiotic from degradation, allowing it to effectively inhibit bacterial cell wall synthesis.[9][10][11][12]
Carboxyamidotriazole (CAI): A Calcium Signal Transduction Inhibitor
Carboxyamidotriazole (CAI) is an orally active anticancer agent that functions by inhibiting non-voltage-operated calcium channels.[13] This disruption of calcium influx interferes with downstream signaling pathways crucial for tumor growth and angiogenesis.
By blocking calcium entry, CAI leads to decreased activity of nitric oxide synthase (NOS), resulting in reduced production of nitric oxide (NO).[14] This, in turn, downregulates the expression and secretion of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[13][14]
1,2,3-Triazole Derivatives as PI3K/Akt/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Numerous 1,2,3-triazole derivatives have been developed as potent inhibitors of this pathway, targeting key kinases such as Akt (also known as protein kinase B).[15][16][17]
These triazole-based inhibitors can bind to the active site or allosteric sites of Akt, preventing its phosphorylation and activation. This blockade of Akt signaling subsequently inhibits the downstream effector mTORC1, leading to the suppression of tumor cell growth and proliferation.
Conclusion
The electronic properties of 1,2,3-triazole isomers are a determining factor in their utility in drug discovery and development. The significant differences in dipole moment, electron distribution, and reactivity between the 1H and 2H tautomers provide a basis for the rational design of molecules with tailored pharmacological activities. A thorough understanding of these electronic characteristics, facilitated by a combination of advanced experimental and computational techniques, is essential for harnessing the full potential of the 1,2,3-triazole scaffold in the creation of novel and effective therapeutic agents. The continued exploration of this versatile heterocyclic system promises to yield new generations of drugs targeting a wide array of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - American Chemical Society [acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 10. medschool.co [medschool.co]
- 11. grokipedia.com [grokipedia.com]
- 12. urology-textbook.com [urology-textbook.com]
- 13. Facebook [cancer.gov]
- 14. scholar.usuhs.edu [scholar.usuhs.edu]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1H-1,2,3-Triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1H-1,2,3-triazole. The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize the triazole moiety in their work and require a thorough understanding of its thermal characteristics. This document details the intrinsic thermal liability of the this compound ring, its decomposition mechanisms, and relevant quantitative data, supported by experimental protocols and visual diagrams.
Thermal Stability Profile
This compound is an aromatic heterocyclic compound that, despite its prevalence in various applications, exhibits a notable degree of thermal sensitivity. Compared to its isomer, 1,2,4-triazole, this compound is the less thermally stable of the two. This difference in stability is a critical consideration in the synthesis, processing, and storage of materials containing this moiety.
The thermal decomposition of this compound is an exothermic process, indicating the release of energy upon degradation. While not typically considered a primary explosive, its energetic decomposition warrants careful handling, particularly at elevated temperatures.
Quantitative Thermal Analysis Data
While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the parent this compound is not extensively reported in recent literature, studies on its derivatives provide valuable insights into its thermal behavior. The decomposition of the 1,2,3-triazole ring is a key event in the overall thermal degradation of these substituted compounds.
Theoretical calculations have been instrumental in quantifying the initial steps of decomposition. The primary decomposition pathway is initiated by a ring-opening process, which has a lower energy barrier compared to other potential degradation mechanisms.
| Parameter | Value | Method |
| Activation Energy (Ea) for Ring-Opening | ~45 kcal/mol (~189 kJ/mol) | Theoretical Calculations (DLPNO-CCSD(T))[1][2] |
| Comparative Stability | Less stable than 1,2,4-triazole | Theoretical Calculations[1] |
Note: The table summarizes theoretically derived data for the initial decomposition step.
Decomposition Mechanism
The thermal decomposition of this compound is understood to proceed through a multi-step mechanism, initiated by the cleavage of the triazole ring.
Initial Decomposition Step: Ring-Opening and Nitrogen Extrusion
The consensus from computational and experimental studies is that the thermal degradation of this compound begins with a unimolecular ring-opening reaction.[1] This is followed by the elimination of a molecule of nitrogen (N₂), a thermodynamically favorable process. The extrusion of dinitrogen results in the formation of a highly reactive intermediate, a 1H-azirine.
Flash vacuum pyrolysis of this compound at 500 °C has been shown to yield molecular nitrogen and a three-membered aziridine ring, which is a stabilized form of the initial 1H-azirine intermediate.[3]
Subsequent Decomposition Pathways
The fate of the 1H-azirine intermediate is dependent on the specific conditions of the pyrolysis and the presence of substituents. In the case of substituted 1,2,3-triazoles, this intermediate can undergo various rearrangements and reactions, leading to a complex mixture of final products. For the parent this compound, the subsequent pathways are less clearly defined in the literature but are presumed to involve further fragmentation and rearrangement of the azirine ring.
Decomposition Products
The primary and most consistently identified gaseous product from the initial decomposition of the 1,2,3-triazole ring is molecular nitrogen (N₂).[3][4] The identification of other decomposition products often requires advanced analytical techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). Studies on substituted triazoles have identified a range of smaller molecular fragments, including nitriles and various hydrocarbons, depending on the nature of the substituents.
Experimental Protocols
The following sections describe generalized experimental methodologies for the thermal analysis of triazole compounds, based on established practices for organic and energetic materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Instrumentation: A thermogravimetric analyzer is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in a differential scanning calorimeter.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (typically nitrogen).
-
Data Analysis: The difference in heat flow between the sample and the reference is measured and plotted against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by the direction of the peaks. The area under the peaks can be integrated to determine the enthalpy change of the transition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Sample Preparation: A small amount of the sample is placed in a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to a specific temperature (e.g., 500 °C) to induce thermal decomposition.
-
Separation: The decomposition products are swept by a carrier gas into a gas chromatograph (GC), where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Identification: The separated components are introduced into a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.
Visualizations
Decomposition Pathway of this compound
References
Crystal Structure Analysis of Novel 1H-1,2,3-Triazole Compounds: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the methodologies and data interpretation central to the crystal structure analysis of novel 1H-1,2,3-triazole compounds. The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its stability, capacity for hydrogen bonding, and role as a versatile linker.[1][2][3] Elucidating the precise three-dimensional structure of these compounds through single-crystal X-ray crystallography is paramount for understanding structure-activity relationships (SAR), guiding rational drug design, and confirming novel chemical entities.[4]
Experimental Protocols
The definitive structural confirmation of a novel this compound derivative is a multi-step process that begins with synthesis and culminates in the refinement of a crystallographic model.[4]
Synthesis of this compound Derivatives
The most prominent route for synthesizing 1,4-disubstituted 1H-1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][5][6] This reaction is lauded for its high yields, mild reaction conditions, and simple product isolation.[3][5]
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Reactant Preparation: An organic azide and a terminal alkyne are dissolved in a suitable solvent system, often a mixture like THF:H₂O.[7]
-
Catalyst Introduction: A copper(I) source is introduced. This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent like sodium ascorbate.[8]
-
Reaction Execution: The reaction mixture is stirred at room temperature. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within a few hours.[9]
-
Work-up and Purification: Upon completion, the reaction mixture is worked up, which may involve quenching with a solution like ammonium chloride.[10] The product is then extracted using an organic solvent (e.g., ethyl acetate). The crude product is purified, commonly through column chromatography or recrystallization, to yield the pure this compound compound.[9][10]
Other synthetic routes include non-catalytic thermal pathways, which can produce a mixture of regioisomers, and ruthenium-catalyzed cycloadditions, which favor the formation of 1,5-regioisomeric 1,2,3-triazoles.[6]
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. Several techniques are commonly employed:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent (e.g., methanol, ethanol, acetonitrile) to near-saturation.[8][9][11] The container is loosely covered to allow the solvent to evaporate slowly over several hours to days. As the solution becomes supersaturated, crystals form.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a sealed container along with a vial of an "anti-solvent" in which the compound is poorly soluble. Vapors of the anti-solvent slowly diffuse into the primary solution, reducing the compound's solubility and inducing crystallization.
-
Slow Cooling: The compound is dissolved in a solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or lower, causing crystallization.
X-ray Diffraction and Structure Determination
Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.
-
Data Collection: A single crystal is mounted on a goniometer head and placed into the X-ray beam of a diffractometer (e.g., Bruker APEXII CCD or SuperNova).[1][5] The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction patterns (reflections) are recorded on a detector.[1]
-
Data Processing: The collected raw data are processed to correct for experimental factors, determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal), and identify the space group (the crystal's symmetry).[4]
-
Structure Solution: The processed data are used to solve the crystal structure. Direct methods are commonly used to determine the initial positions of the atoms in the asymmetric unit.[5] This process is often carried out using software such as SHELXS.[5]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method with software like SHELXL.[5] In this step, atomic positions, and thermal parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in geometrically idealized positions.[5]
-
Validation: The final refined structure is validated using crystallographic metrics to ensure its quality and accuracy before being deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[5]
Data Presentation: Crystallographic Parameters
The following table summarizes key crystallographic data for several recently reported novel this compound derivatives, illustrating the precise information obtained from single-crystal X-ray diffraction experiments.
| Compound Name/Identifier | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 3,28-O,O′-diacetyl-30-(1-phenylthiomethyl-1H-1,2,3-triazol-4-yl)carbonylbetulin | C₄₄H₆₁N₃O₆S | Orthorhombic | P2₁2₁2₁ | 9.4860 | 13.9440 | 30.2347 | 90 | 90 | 90 | 4 | [5] |
| 1H-1,2,4-Triazole-3,5-diamine monohydrate | C₂H₅N₅·H₂O | Monoclinic | P2₁/c | - | - | - | - | - | - | 4 | [12] |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3) | - | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.501 | 98.618 | 103.818 | 4 | [13] |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione (1) | - | Monoclinic | P2₁ | 6.2351 | 26.0156 | 12.4864 | 90 | 93.243 | 90 | - | [13] |
Visualizations
Diagrams generated using Graphviz provide a clear visual representation of workflows and molecular relationships.
Caption: Workflow for Synthesis and Crystal Structure Validation.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New this compound Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of this compound and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Regioselective Synthesis of 1,5-Disubstituted 1H-1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselective synthesis of 1,5-disubstituted 1H-1,2,3-triazoles, a critical structural motif in medicinal chemistry and materials science. This document details various synthetic methodologies, presents quantitative data for reaction optimization, and offers detailed experimental protocols for key transformations.
Introduction
The 1,2,3-triazole core is a prominent scaffold in a wide array of functional molecules. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields 1,4-disubstituted triazoles, the synthesis of the 1,5-regioisomer presents a distinct challenge.[1][2] This document focuses on modern, regioselective methods to access 1,5-disubstituted 1H-1,2,3-triazoles, with a particular emphasis on ruthenium-catalyzed reactions, metal-free alternatives, and organocatalytic approaches.
Synthetic Methodologies Overview
The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles can be broadly categorized into three main approaches:
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This is the most established and versatile method for accessing 1,5-disubstituted triazoles.[3][4] Ruthenium catalysts, particularly those containing the pentamethylcyclopentadienyl (Cp*) ligand, activate terminal alkynes for regioselective attack by organic azides.[3][5] The reaction generally proceeds with high regioselectivity and yields.[3]
-
Metal-Free Synthesis: These methods avoid the use of transition metal catalysts, which can be advantageous in biological applications where metal contamination is a concern.[6][7] These reactions often rely on the use of activated alkynes or specific reaction conditions to control regioselectivity.[6]
-
Organocatalyzed Synthesis: Utilizing small organic molecules as catalysts, this approach offers a green and often milder alternative to metal-catalyzed reactions.[1][8] Organocatalysis can provide excellent regioselectivity through specific activation of the reactants.[8]
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes quantitative data for the synthesis of 1,5-disubstituted 1H-1,2,3-triazoles using different catalytic systems. This data is intended to guide researchers in selecting the optimal conditions for their specific substrates.
| Catalyst/Method | Alkyne Substrate | Azide Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (1,5:1,4) | Reference |
| CpRuCl(PPh₃)₂ | Phenylacetylene | Benzyl azide | Benzene | 80 | 2 | >98 | >98:<2 | [4] |
| [CpRuCl]₄ | 1-Octyne | Benzyl azide | Toluene | 60 | 6 | 95 | >98:<2 | [3] |
| Cp*RuCl(COD) | Propargyl alcohol | Phenyl azide | DCE | 45 | 0.5 | 92 | >98:<2 | [3] |
| Tetrabutylammonium hydroxide (TBAH) | Phenylacetylene | 4-Methoxyphenyl azide | DMSO | 25 | 2 | 94 | Exclusive 1,5 | [6] |
| TBAH | 4-Ethynyltoluene | 4-Nitrophenyl azide | DMSO | 25 | 2 | 91 | Exclusive 1,5 | [6] |
| Schreiner thiourea | (E)-Nitrostyrene | Benzyl azide | CH₂Cl₂ | 25 | 12 | 85 | >95:5 | [1][8] |
| Iodine (I₂) | Enaminone | Tosylhydrazine & Aniline | EtOH | 80 | 3 | 88 | Exclusive 1,5 | [9] |
| FeCl₃ | N1-propargyluracil | Benzyl azide | DMF | 100 | 2 | 92 | 94:6 | [10] |
| Cu(OTf)₂ | Cinnamic acid | Phenyl azide | DMF | 115 | - | 80 | Exclusive 1,5 | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole[3]
This protocol describes a typical RuAAC reaction.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) (Cp*RuCl(COD))
-
1,2-Dichloroethane (DCE), anhydrous
-
Silica gel
-
Ethyl acetate
-
Hexanes
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-purged flask, add benzyl azide (1.0 eq) and anhydrous DCE.
-
Add phenylacetylene (1.05 eq) to the solution.
-
In a separate vial, dissolve Cp*RuCl(COD) (0.01 eq) in a small amount of anhydrous DCE.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 45 °C and stir for 30 minutes. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add silica gel to the reaction mixture and concentrate under reduced pressure.
-
The crude product adsorbed on silica gel is purified by column chromatography using a gradient of ethyl acetate in hexanes.
-
The fractions containing the product are combined and the solvent is removed under reduced pressure to yield the 1-benzyl-5-phenyl-1H-1,2,3-triazole as a solid.
Protocol 2: Metal-Free Synthesis of 1,5-Diaryl-1H-1,2,3-triazoles[6]
This protocol outlines a transition-metal-free approach using a tetraalkylammonium hydroxide catalyst.
Materials:
-
Aryl azide (e.g., 4-methoxyphenyl azide)
-
Terminal alkyne (e.g., phenylacetylene)
-
Tetrabutylammonium hydroxide (TBAH) in methanol (1.0 M solution)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a vial, add the aryl azide (1.0 eq) and the terminal alkyne (1.2 eq).
-
Add DMSO to dissolve the reactants.
-
Add the TBAH solution (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 1,5-diaryl-1H-1,2,3-triazole.
Protocol 3: Organocatalyzed Synthesis of 1,5-Disubstituted 1H-1,2,3-triazoles[1][8]
This protocol describes the use of a thiourea organocatalyst for the reaction of a nitroolefin with an azide.
Materials:
-
Nitroolefin (e.g., (E)-β-nitrostyrene)
-
Organic azide (e.g., benzyl azide)
-
Schreiner thiourea catalyst
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
To a flask, add the nitroolefin (1.0 eq), the organic azide (1.2 eq), and the Schreiner thiourea catalyst (0.1 eq).
-
Add dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the desired 1,5-disubstituted 1H-1,2,3-triazole.
Mandatory Visualizations
General Workflow for Regioselective Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents | MDPI [mdpi.com]
- 6. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalyzed Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazolyl Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and specific method for covalently linking molecules.[][2][3] This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.[3] Its bio-orthogonal nature, meaning the reactive groups are inert within biological systems, makes it an invaluable tool for bioconjugation, allowing for the precise modification of proteins, nucleic acids, and other biomolecules without interfering with their function.[3][4][5] This reliability and versatility have led to widespread applications in drug discovery, diagnostics, and materials science.[4][5][6]
These application notes provide detailed protocols for performing CuAAC bioconjugation, quantitative data to guide experimental design, and troubleshooting advice to ensure successful outcomes.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds through a catalytic cycle initiated by the formation of a copper(I)-acetylide intermediate.[2] This intermediate then reacts with an azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, yields the stable triazole product, regenerating the copper catalyst.[][2]
References
- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioclone.net [bioclone.net]
Application Notes and Protocols for the Synthesis of 1,4,5-Trisubstituted 1H-1,2,3-Triazoles Under Mild Conditions
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a significant scaffold in medicinal chemistry and materials science. The development of mild and efficient methods for the synthesis of fully substituted 1,4,5-trisubstituted 1H-1,2,3-triazoles is of paramount importance for the rapid generation of diverse molecular entities. This document provides detailed application notes and protocols for several contemporary and robust methods that operate under mild conditions.
Introduction
1,4,5-Trisubstituted-1,2,3-triazoles are a class of N-heterocycles that have garnered significant attention due to their presence in a wide array of biologically active compounds and functional materials. Traditional methods for their synthesis often require harsh reaction conditions, limiting their functional group tolerance and substrate scope. The protocols outlined below represent modern, mild, and efficient strategies for accessing these valuable compounds, including metal-catalyzed, metal-free, and solvent-free approaches. These methods offer advantages such as high yields, excellent regioselectivity, and broad substrate compatibility.
I. Cesium Carbonate-Promoted Synthesis from β-Carbonyl Phosphonates and Azides
This method provides a highly regioselective and efficient route to 1,4,5-trisubstituted 1,2,3-triazoles at room temperature. The use of cesium carbonate in DMSO is key to facilitating the [3+2] cycloaddition.[1][2]
Data Presentation
| Entry | β-Carbonyl Phosphonate (1) | Azide (2) | Product (3) | Time (h) | Yield (%) |
| 1 | Diethyl (2-oxopropyl)phosphonate | Phenyl azide | 1-phenyl-4-acetyl-5-methyl-1H-1,2,3-triazole | 0.5 | 96 |
| 2 | Diethyl (2-oxo-2-phenylethyl)phosphonate | Phenyl azide | 1,5-diphenyl-4-benzoyl-1H-1,2,3-triazole | 0.5 | 99 |
| 3 | Diethyl (2-oxopropyl)phosphonate | 4-Methoxyphenyl azide | 1-(4-methoxyphenyl)-4-acetyl-5-methyl-1H-1,2,3-triazole | 0.5 | 95 |
| 4 | Diethyl (2-oxo-2-phenylethyl)phosphonate | 4-Nitrophenyl azide | 1-(4-nitrophenyl)-5-phenyl-4-benzoyl-1H-1,2,3-triazole | 0.5 | 89 |
| 5 | Diethyl (2-oxopropyl)phosphonate | Benzyl azide | No Reaction | 24 | - |
Data sourced from supporting information of relevant publications.
Experimental Protocol
General Procedure for the Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles:
-
To a solution of β-carbonyl phosphonate (1.0 mmol) in DMSO (2.0 mL) in a sealed vial, add cesium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the corresponding azide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time indicated in the table.
-
Upon completion (monitored by TLC), add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted 1,2,3-triazole.
Workflow and Mechanism
Caption: Workflow and proposed mechanism for the Cesium Carbonate-Promoted Synthesis.
II. Ball-Milling Synthesis from Boronic Acids, Sodium Azide, and Active Methylene Compounds
This environmentally friendly, solvent-free method utilizes mechanical energy to promote the one-pot, three-component reaction, affording high yields of 1,4,5-trisubstituted 1,2,3-triazoles in short reaction times.[3][4]
Data Presentation
| Entry | Aryl Boronic Acid | Active Methylene Compound | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Malononitrile | 40 | 92 |
| 2 | 4-Methylphenylboronic acid | Malononitrile | 40 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Malononitrile | 45 | 90 |
| 4 | Phenylboronic acid | Ethyl cyanoacetate | 50 | 88 |
| 5 | 4-Chlorophenylboronic acid | Ethyl cyanoacetate | 50 | 93 |
Data synthesized from representative examples in the cited literature.
Experimental Protocol
General Procedure for Ball-Milling Synthesis:
-
Place aryl boronic acid (1.0 mmol), sodium azide (1.5 mmol), active methylene compound (1.0 mmol), copper(I) iodide (0.1 mmol), DBU (1.0 mmol), and neutral alumina (500 mg) in a stainless-steel grinding jar containing stainless steel balls.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for the time indicated in the table.
-
After milling, transfer the solid mixture to a flask and extract the product with ethyl acetate (3 x 15 mL).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 1,4,5-trisubstituted 1,2,3-triazole.
Workflow Diagram
Caption: Experimental workflow for the solvent-free ball-milling synthesis.
III. Copper-Catalyzed Oxidative Azide-Olefin Cycloaddition (OAOC)
This protocol describes a regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from α,β-unsaturated carbonyls and azides, representing a powerful method for constructing diverse triazole-functionalized heterocycles.[5]
Data Presentation
| Entry | α,β-Unsaturated Carbonyl | Azide | Yield (%) |
| 1 | Chalcone | Benzyl azide | 85 |
| 2 | Cinnamaldehyde | Benzyl azide | 82 |
| 3 | 4-Chlorochalcone | Benzyl azide | 88 |
| 4 | Chalcone | Phenyl azide | 78 |
| 5 | Cinnamaldehyde | 4-Methoxyphenyl azide | 80 |
Yields are representative for this type of reaction.
Experimental Protocol
General Procedure for OAOC Synthesis:
-
To a screw-capped tube, add the α,β-unsaturated carbonyl (1.0 mmol), azide (1.2 mmol), copper(I) iodide (10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%) in a solvent such as DMF (3 mL).
-
Add an oxidant, for example, di-tert-butyl peroxide (2.0 mmol).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted 1,2,3-triazole.
Reaction Pathway
Caption: General reaction pathway for the Copper-Catalyzed Oxidative Azide-Olefin Cycloaddition.
IV. Metal-Free Synthesis from Primary Amines, 1,3-Dicarbonyls, and Tosyl Azide
This approach, promoted by acetic acid, provides a straightforward, metal-free synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from readily available starting materials.[6][7]
Data Presentation
| Entry | Primary Amine | 1,3-Dicarbonyl Compound | Yield (%) |
| 1 | Aniline | Ethyl acetoacetate | 85 |
| 2 | 4-Methylaniline | Ethyl acetoacetate | 88 |
| 3 | Benzylamine | Acetylacetone | 75 |
| 4 | Aniline | Acetylacetone | 82 |
| 5 | 4-Chloroaniline | Dimedone | 78 |
Yields are representative of the described method.
Experimental Protocol
General Procedure for Metal-Free Synthesis:
-
In a round-bottom flask, dissolve the primary amine (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in a solvent such as DCM.
-
Add acetic acid as a promoter.
-
Add tosyl azide (1.1 mmol) to the mixture.
-
Stir the reaction at a specified temperature (e.g., 90 °C) for the required time (typically several hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give the 1,4,5-trisubstituted 1,2,3-triazole.
Logical Relationship Diagram
Caption: Logical flow diagram for the metal-free synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
References
- 1. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles Through a One-Pot Three Component Reaction of Boronic Acids, Sodium Azide and Active Methylene Compounds Under Ball-Milling Conditions | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from primary amines and 1,3-dicarbonyl compounds under metal-free conditions. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 1H-1,2,3-Triazole as a Linker in PROTAC Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the 1H-1,2,3-triazole moiety as a rigid and reliable linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document includes a summary of the advantages of triazole linkers, quantitative data for exemplary PROTACs, detailed experimental protocols for their synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and visualizations of relevant signaling pathways.
Introduction to this compound Linkers in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.
The this compound ring, often installed via "click chemistry," has emerged as a privileged scaffold in PROTAC linker design.[1] Its rigid nature helps to pre-organize the PROTAC into a bioactive conformation, which can enhance ternary complex formation and subsequent protein degradation.[2] Furthermore, the triazole moiety is metabolically stable, contributing to improved pharmacokinetic properties of the PROTAC molecule.[3]
Advantages of this compound Linkers:
-
Synthetic Accessibility: The triazole linker is readily synthesized using the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[4][5] This allows for the rapid and modular assembly of PROTAC libraries for structure-activity relationship (SAR) studies.[4]
-
Rigidity and Conformational Control: The planar and rigid nature of the triazole ring reduces the conformational flexibility of the linker, which can be advantageous for optimizing the geometry of the ternary complex.[2]
-
Metabolic Stability: The triazole ring is resistant to metabolic degradation, which can lead to improved in vivo stability and a longer duration of action.[3]
-
Modulation of Physicochemical Properties: The placement of the triazole within the linker can influence the PROTAC's solubility and lipophilicity, allowing for the fine-tuning of its drug-like properties.[6][7]
Quantitative Data for Triazole-Containing PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data for exemplary PROTACs targeting Cyclin-Dependent Kinase 9 (CDK9) and Bromodomain-containing protein 4 (BRD4) that utilize a this compound linker.
CDK9-Targeting PROTACs with Triazole Linkers
A series of PROTACs targeting CDK9 were synthesized using click chemistry to install a triazole linker. The position of the triazole within the linker was varied to investigate its impact on degradation potency and physicochemical properties. The following data is for PROTACs tested in MV4-11 and MOLM-13 acute myeloid leukemia (AML) cell lines.
| Compound | Linker Composition (Atoms THAL side:AT7519 side) | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) |
| 16 | 4:4 | MV4-11 | 3.9 | 20 | >95 |
| MOLM-13 | - | 19 | >95 | ||
| 17 | 2:6 | MV4-11 | 2.5 | 12 | >95 |
| MOLM-13 | - | 13 | >95 | ||
| 18 | 6:2 | MV4-11 | 2.7 | 15 | >95 |
| MOLM-13 | - | 18 | >95 | ||
| 19 | 5:5 | MV4-11 | 4.2 | 22 | >95 |
| MOLM-13 | - | 25 | >95 | ||
| 20 | 3:7 | MV4-11 | 2.8 | 14 | >95 |
| MOLM-13 | - | 16 | >95 | ||
| 21 | 7:3 | MV4-11 | 3.1 | 17 | >95 |
| MOLM-13 | - | 20 | >95 | ||
| 22 | 4:10 | MV4-11 | 5.1 | 28 | >95 |
| MOLM-13 | - | 32 | >95 |
Data adapted from a study on the impact of triazole position on CDK9 degrader properties.[8][9]
Representative BRD4-Targeting PROTACs with Triazole Linkers
| Compound | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-771 | VHL | 22Rv1 | <1 | >95 |
| QCA570 | CRBN | 5637 | ~1 | >95 |
| dBET1 | CRBN | Jurkat | ~3 | >95 |
Data compiled from various sources on BRD4-targeting PROTACs.[6][10][11][12]
Experimental Protocols
The following protocols provide a general framework for the synthesis of a this compound-linked PROTAC via CuAAC and for the biological evaluation of its degradation activity.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Synthesis of a PROTAC
This protocol describes the "click" reaction to conjugate an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand.
Materials:
-
Alkyne-functionalized POI ligand (1 equivalent)
-
Azide-functionalized E3 ligase ligand (1.1 equivalents)
-
Copper(II) sulfate (CuSO4) (0.1 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.5 equivalents)
-
Sodium ascorbate (1 equivalent), freshly prepared solution
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Nitrogen gas
-
Reaction vial with a stir bar
-
Preparative reverse-phase HPLC system
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the alkyne-functionalized POI ligand (1 eq.) and the azide-functionalized E3 ligase ligand (1.1 eq.) in anhydrous DMSO to a final concentration of 1-10 mM.
-
Degas the solution by bubbling with a gentle stream of nitrogen for 10-15 minutes to remove dissolved oxygen.
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare a premix of CuSO4 (0.1 eq.) and THPTA or TBTA (0.5 eq.) in a small amount of DMSO/water.
-
-
Reaction Initiation:
-
Add the copper/ligand premix to the reaction vial containing the alkyne and azide.
-
To initiate the reaction, add a freshly prepared solution of sodium ascorbate (1 eq.) to the reaction mixture. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species.
-
-
Reaction Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature. Protect the reaction from light.
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
-
Purification:
-
Upon completion, quench the reaction with a small amount of EDTA solution to chelate the copper catalyst.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the final product as a solid.
-
This is a general protocol and may require optimization for specific substrates.[1][3][13][14][15]
Protocol for Determining PROTAC-Mediated Protein Degradation (Western Blot)
This protocol outlines the steps to determine the DC50 and Dmax of a newly synthesized PROTAC using Western blotting.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for CDK9, 22Rv1 for BRD4)
-
Complete cell culture medium
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against the POI (e.g., anti-CDK9 or anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve a range of final concentrations (e.g., 8-12 concentrations from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Add the PROTAC dilutions to the cells and incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the POI.
-
Wash the membrane and probe with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Plot the normalized POI levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to triazole-linked PROTACs.
General PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Workflow for Triazole-Linked PROTACs via CuAAC
Caption: Experimental workflow for CuAAC synthesis of a triazole-linked PROTAC.
Simplified CDK9 Signaling Pathway
Caption: Simplified CDK9 signaling pathway and the effect of a CDK9 PROTAC.
Simplified BRD4 Signaling Pathway
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesensors.com [lifesensors.com]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
The Versatility of 1,2,3-Triazoles in Medicinal Chemistry: A Guide to Drug Discovery Applications
The 1,2,3-triazole core has emerged as a privileged scaffold in medicinal chemistry, largely due to its favorable physicochemical properties, metabolic stability, and ease of synthesis via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This five-membered nitrogen-containing heterocycle acts as a versatile building block, enabling the creation of diverse molecular architectures with a wide spectrum of biological activities.[3][4] From potent anticancer and antimicrobial agents to promising enzyme inhibitors and neuroprotective compounds, 1,2,3-triazoles are at the forefront of modern drug discovery.[5][6][7]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of 1,2,3-triazoles. It covers key therapeutic areas, presents quantitative data for structure-activity relationship (SAR) analysis, and offers step-by-step methodologies for crucial experiments.
Application Note 1: Anticancer Activity of 1,2,3-Triazole Hybrids
1,2,3-triazoles have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against various cancer cell lines.[8][9] A particularly fruitful strategy involves the hybridization of the 1,2,3-triazole moiety with other known anticancer pharmacophores, such as chalcones, coumarins, and amino acids.[8][10][11] These hybrid molecules often exhibit enhanced efficacy and can overcome drug resistance.[8]
One of the key mechanisms of action for many anticancer 1,2,3-triazole derivatives is the induction of apoptosis, or programmed cell death.[12][13] This can be triggered through various signaling pathways, including the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[10][12]
Quantitative Data: In Vitro Anticancer Activity of 1,2,3-Triazole Hybrids
The following tables summarize the in vitro anticancer activity of representative 1,2,3-triazole hybrids against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Anticancer Activity of 1,2,3-Triazole-Coumarin Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| LaSOM 186 | MCF-7 (Breast) | 2.66 | [8][14] |
| LaSOM 190 | MCF-7 (Breast) | 2.85 | [8][14] |
| LaSOM 185 | MCF-7 (Breast) | 10.08 | [8][14] |
| Hybrid 63 | MCF-7 (Breast) | 5.19 | [15] |
| Hybrid 63 | HeLa (Cervical) | 12.42 | [15] |
| Hybrid 70 | PC-3 (Prostate) | 10.538 | [15] |
| Hybrid 70 | DU-145 (Prostate) | 9.845 | [15] |
| Hybrid 8 | EGFR Kinase | 0.22 ± 0.01 | [10] |
| Hybrid 8 | VEGFR-2 Kinase | 0.93 ± 0.42 | [10] |
| Hybrid 8 | CDK-2/cyclin A2 | 0.24 ± 0.20 | [10] |
| Hybrid 10 | EGFR Kinase | 0.12 ± 0.50 | [10] |
| Hybrid 10 | VEGFR-2 Kinase | 0.79 ± 0.14 | [10] |
| Hybrid 10 | CDK-2/cyclin A2 | 0.15 ± 0.60 | [10] |
Table 2: Anticancer Activity of 1,2,3-Triazole-Chalcone Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4d | RPMI-8226 (Leukemia) | < 1 | [12] |
| Compound 4d | SR (Leukemia) | < 1 | [12] |
| Compound 4d | M14 (Melanoma) | < 1 | [12] |
| Compound 4d | K-562 (Leukemia) | < 1 | [12] |
| Compound 4d | MCF-7 (Breast) | < 1 | [12] |
| Ciprofloxacin-Chalcone Hybrid 4j | HCT116 (Colon) | 2.53 | [16] |
| Ciprofloxacin-Chalcone Hybrid 4a | HCT116 (Colon) | 3.57 | [16] |
| Ciprofloxacin-Chalcone Hybrid 4e | HCT116 (Colon) | 4.32 | [16] |
Table 3: Anticancer Activity of Other 1,2,3-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-Amino Acid Conjugate 6 | MCF-7 (Breast) | < 10 | [11] |
| 1,2,3-Triazole-Amino Acid Conjugate 6 | HepG2 (Liver) | < 10 | [11] |
| 1,2,3-Triazole-Amino Acid Conjugate 7 | MCF-7 (Breast) | < 10 | [11] |
| 1,2,3-Triazole-Amino Acid Conjugate 7 | HepG2 (Liver) | < 10 | [11] |
| Phosphonate 1,2,3-Triazole 8 | HT-1080 (Fibrosarcoma) | 15.13 | [2] |
| Phosphonate 1,2,3-Triazole 8 | A-549 (Lung) | 21.25 | [2] |
| Phosphonate 1,2,3-Triazole 8 | MCF-7 (Breast) | 18.06 | [2] |
| Phosphonate 1,2,3-Triazole 8 | MDA-MB-231 (Breast) | 16.32 | [2] |
Experimental Protocols
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition.
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol, THF, or DMSO)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[2]
This protocol outlines the determination of the cytotoxic effects of 1,2,3-triazole derivatives on cancer cell lines.[2][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
Test compounds (1,2,3-triazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[2]
Signaling Pathway and Workflow Diagrams
Caption: Mitochondrial Apoptosis Pathway Induced by 1,2,3-Triazole Hybrids.
Caption: Fragment-Based Drug Discovery Workflow Using Click Chemistry.
Application Note 2: Antimicrobial and Antifungal Activity of 1,2,3-Triazoles
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. 1,2,3-triazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[18][19][20] The incorporation of glycoside moieties into the 1,2,3-triazole scaffold has been a particularly effective strategy for enhancing antimicrobial and antifungal potency.[3][21]
Quantitative Data: Antimicrobial and Antifungal Activity of 1,2,3-Triazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values of selected 1,2,3-triazole derivatives.
Table 4: Antimicrobial and Antifungal Activity of 1,2,3-Triazole-Sucrose Derivatives
| Compound ID | Microorganism | MIC (µM) | MBC/MFC (µM) | Reference |
| Compound 5 | Staphylococcus aureus | 1.1 - 4.4 | 2.2 - 8.4 | [20] |
| Compound 5 | Escherichia coli | 1.1 - 4.4 | 2.2 - 8.4 | [20] |
| Compound 3 | Candida albicans | 0.6 - 4.8 | 1.2 - 8.9 | [20] |
| Compound 3 | Aspergillus niger | 0.6 - 4.8 | 1.2 - 8.9 | [20] |
Experimental Protocol
This protocol describes a standard method for assessing the antimicrobial activity of 1,2,3-triazole derivatives.[18]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds (1,2,3-triazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent (e.g., ampicillin for bacteria, nystatin for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Add 100 µL of the microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antimicrobial agent as a reference.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Application Note 3: Enzyme Inhibition by 1,2,3-Triazole Derivatives
The 1,2,3-triazole scaffold is an effective bioisostere for various functional groups, enabling it to interact with the active sites of enzymes and modulate their activity.[2] This has led to the development of 1,2,3-triazole-based inhibitors for a range of enzymes implicated in various diseases, including carbonic anhydrases (implicated in glaucoma and cancer) and cholinesterases (targets for Alzheimer's disease therapy).[15][22][23]
Quantitative Data: Enzyme Inhibition by 1,2,3-Triazole Derivatives
The following table presents the inhibitory activity (IC50 or Ki values) of selected 1,2,3-triazole derivatives against specific enzymes.
Table 5: Inhibition of Carbonic Anhydrase and Cholinesterases by 1,2,3-Triazole Derivatives
| Compound Class | Target Enzyme | IC50/Ki | Reference |
| Coumarin-1,2,3-triazole-sulphonamide hybrid 73 | Carbonic Anhydrase IX | Ki = 127.5 nM | [15] |
| Coumarin-1,2,3-triazole-sulphonamide hybrid 74 | HT-29 cells | IC50 = 13.3 µM | [15] |
| Coumarin-1,2,3-triazole-sulphonamide hybrid 75 | HT-29 cells | IC50 = 9.03 µM | [15] |
| Coumarin-1,2,3-triazole-sulphonamide hybrid 76 | HT-29 cells | IC50 = 7.47 µM | [15] |
| 1,2,3-Triazole-hydrazone derivative 6m | Acetylcholinesterase (AChE) | IC50 = 5.23 µM | [22] |
| 1,2,3-Triazole-hydrazone derivative 6p | Butyrylcholinesterase (BChE) | IC50 = 3.39 µM | [22] |
Experimental Protocols
This protocol details a colorimetric assay to screen for carbonic anhydrase inhibitors.[18][24]
Materials:
-
Human or bovine carbonic anhydrase (CA)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test compounds and a known CA inhibitor (e.g., acetazolamide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for the control), and the CA enzyme solution.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Calculate the reaction rate (slope of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.[24]
This protocol describes a colorimetric method for measuring the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][22]
Materials:
-
AChE or BChE enzyme
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the enzyme solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.
Workflow Diagram
Caption: General Workflow for In Vitro Enzyme Inhibition Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents [frontiersin.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 18. assaygenie.com [assaygenie.com]
- 19. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 20. Antimicrobial and cytotoxic activities of 1,2,3-triazole-sucrose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers | MDPI [mdpi.com]
- 22. Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Metal-Free Synthesis of 1H-1,2,3-Triazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-1,2,3-triazole core is a highly sought-after scaffold in medicinal chemistry and drug development due to its unique chemical properties, including metabolic stability and ability to engage in hydrogen bonding. The development of metal-free synthetic routes to these derivatives is of paramount importance to circumvent issues of metal toxicity and contamination in pharmaceutical applications. This document provides detailed application notes and protocols for several robust metal-free methods for synthesizing various this compound derivatives.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the formation of 1,4-disubstituted 1H-1,2,3-triazoles without the need for a metal catalyst.[1] The reaction's driving force is the release of ring strain from a cyclooctyne derivative upon its [3+2] cycloaddition with an azide.[1] This method is exceptionally useful for bioconjugation in complex biological systems.
Application Notes:
SPAAC is ideal for the conjugation of biomolecules, such as proteins, nucleic acids, and for cell surface labeling, due to its bioorthogonality and biocompatibility.[] The reaction proceeds efficiently at physiological conditions. The choice of a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, is critical for achieving fast reaction kinetics.
Quantitative Data for SPAAC Reactions:
| Entry | Strained Alkyne | Azide | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | DBCO-amine | Benzyl azide | DMSO | 25 | 2 | >95 | [1] |
| 2 | DBCO-PEG4-NHS ester | Azido-functionalized peptide | PBS | 37 | 1 | >90 | Not specified in search results |
| 3 | DBCO-maleimide | Azido-modified protein | PBS (pH 7.4) | 25 | 4 | >85 | Not specified in search results |
| 4 | BCN-OH | 4-Azidotoluene | CH3CN | 25 | <1 | >99 | Not specified in search results |
Note: Yields are often determined by analytical methods like HPLC or mass spectrometry, especially in bioconjugation reactions.
Experimental Protocol: General Procedure for SPAAC
-
Preparation of Reactants: Dissolve the azide-containing molecule and the DBCO-containing molecule in a suitable solvent (e.g., DMSO, PBS).
-
Reaction Setup: In a clean reaction vessel, add the solution of the azide-containing molecule.
-
Initiation: To the stirring solution, add the DBCO-reagent. The molar ratio of DBCO to azide is typically 1:1 to 1.5:1.
-
Reaction Conditions: Stir the reaction mixture at room temperature or 37 °C. The reaction progress can be monitored by TLC, LC-MS, or NMR.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by preparative HPLC to afford the desired 1,4-disubstituted this compound.
Organocatalytic Synthesis of 1,5-Disubstituted 1H-1,2,3-Triazoles
The regioselective synthesis of 1,5-disubstituted 1H-1,2,3-triazoles can be achieved under metal-free conditions using organocatalysts. A common approach involves the reaction of enolizable ketones or β-ketoesters with azides, often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
Application Notes:
This method provides a valuable alternative to ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) for accessing the 1,5-regioisomer. The reaction is typically high-yielding and proceeds under mild conditions. It is particularly useful for the synthesis of small molecule drug candidates where the 1,5-substitution pattern is desired for specific biological activity.
Quantitative Data for DBU-Catalyzed Synthesis of 1,5-Disubstituted Triazoles:
| Entry | Ketone/Ester | Azide | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Benzyl azide | DBU | DMSO | 80 | 12 | 85 | Not specified in search results |
| 2 | Ethyl acetoacetate | 4-Nitrophenyl azide | DBU | CH3CN | 50 | 16 | 92 | [4] |
| 3 | Cyclohexanone | Phenyl azide | DBU | PEG-400 | 80 | 2 | 91 | [3] |
| 4 | Deoxybenzoin | 4-Chlorobenzyl azide | DBU | DMF | 70 | 8 | 88 | Not specified in search results |
Experimental Protocol: DBU-Catalyzed Synthesis of a 1,5-Disubstituted this compound
-
Reactant Preparation: In a round-bottom flask, dissolve the ketone or β-ketoester (1.0 equiv) and the azide (1.2 equiv) in the chosen solvent (e.g., DMSO).
-
Catalyst Addition: Add DBU (0.2 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the specified temperature (e.g., 80 °C) for the required time. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted this compound.
Metal-Free Synthesis of N-Unsubstituted 1H-1,2,3-Triazoles
N-unsubstituted 1H-1,2,3-triazoles are valuable building blocks in medicinal chemistry. Metal-free approaches for their synthesis often involve multicomponent reactions. One such method is the reaction of aldehydes, nitroalkanes, and sodium azide, which can be promoted by an organocatalyst.[5]
Application Notes:
This multicomponent reaction provides a straightforward and atom-economical route to 4-aryl-NH-1,2,3-triazoles. The absence of a substituent on the triazole nitrogen allows for further functionalization, making these compounds versatile intermediates.
Quantitative Data for Organocatalytic Synthesis of N-Unsubstituted Triazoles:
| Entry | Aldehyde | Nitroalkane | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Nitromethane | Anthranilic acid | N/A (MW) | 100 (MW) | 0.1 | 94 | Not specified in search results |
| 2 | 4-Chlorobenzaldehyde | Nitroethane | L-proline | DMSO | 60 | 12 | 88 | Not specified in search results |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | p-TsOH | DMSO | 85 | 6 | 91 | [6] |
| 4 | 2-Naphthaldehyde | Nitromethane | Sulfamic acid | DMSO | 85 | 5 | 85 | [7] |
Experimental Protocol: Synthesis of a 4-Aryl-NH-1,2,3-Triazole
-
Reaction Setup: To a mixture of the aldehyde (1.0 mmol) and nitroalkane (1.5 mmol) in a suitable solvent like DMSO (3 mL), add sodium azide (2.0 mmol) and the organocatalyst (e.g., p-TsOH, 20 mol%).
-
Reaction Conditions: Heat the reaction mixture at the specified temperature (e.g., 85 °C) with stirring for the designated time.
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography to yield the pure N-unsubstituted this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1H-1,2,3-Triazole Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1H-1,2,3-triazole derivatives as potent inhibitors of various key enzymes implicated in a range of diseases. This document includes detailed experimental protocols for the synthesis of these compounds and for conducting in vitro enzyme inhibition assays. Additionally, quantitative inhibitory data are presented in tabular format for easy comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
The this compound scaffold has emerged as a "privileged" structure in medicinal chemistry due to its favorable chemical properties and its ability to engage in a variety of non-covalent interactions with biological targets. These five-membered heterocyclic compounds are often synthesized via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry". This synthetic versatility allows for the creation of large and diverse libraries of this compound derivatives for screening against various therapeutic targets. This document focuses on their application as inhibitors of carbonic anhydrase, α-glucosidase, and cholinesterases, as well as their role in modulating key signaling pathways in cancer, such as those involving EGFR, VEGFR-2, and NF-κB.
Data Presentation: Enzyme Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against several key enzymes. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are provided for comparative analysis.
Table 1: Carbonic Anhydrase II (CA-II) Inhibition
| Compound ID | Modification | IC50 (µM) vs. Bovine CA-II | IC50 (µM) vs. Human CA-II | Ki (µM) vs. hCA-II | Reference |
| 7b | - | 13.8 ± 0.63 | - | - | [1] |
| 9e | - | 18.1 ± 1.31 | - | - | [1] |
| 9d | - | 20.7 ± 1.13 | - | - | [1] |
| 9c | - | 21.5 ± 0.21 | 18.5 ± 0.5 | - | [1][2] |
| 9b | - | 25.1 ± 1.04 | - | - | [1] |
| 9f | - | 26.6 ± 0.80 | - | - | [1] |
| 9h | - | 32.3 ± 0.77 | - | - | [1] |
| 9j | - | 35.7 ± 0.57 | 12.5 ± 0.1 | - | [1][2] |
| 9i | - | 11.1 ± 0.2 | 10.9 ± 0.1 | - | [2] |
| 7d | - | 12.3 ± 0.4 | - | - | [2] |
| 9o | - | 14.1 ± 0.2 | 11.3 ± 0.3 | - | [2] |
| 4d | Benzenesulfonamide | - | - | 0.03 | [3] |
| 5h | Benzenesulfonamide | - | - | 0.04 | [3] |
| 6b | Benzenesulfonamide | - | - | 0.06 | [3] |
| Acetazolamide (Standard) | - | 18.2 ± 0.23 | 18.6 ± 0.4 | - | [1][2] |
Table 2: α-Glucosidase Inhibition
| Compound ID | Modification | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 10b | (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl) | 14.2 | - | - | [4] |
| 6 | - | 218.1 | - | - | [4] |
| 9e | Cyanoacetohydrazide linked | 1.00 ± 0.01 | 0.24 | Uncompetitive | [5] |
| 9b | Cyanoacetohydrazide linked | 1.50 ± 0.01 | 0.43 | Uncompetitive | [5] |
| 7i | Meldrum's acid analogue | 4.63 | - | - | [6] |
| Acarbose (Standard) | - | 754.1 ± 0.5 | - | - | [5] |
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
| Compound ID | Modification | IC50 vs. AChE (µM) | IC50 vs. BChE (µM) | Ki vs. AChE (nM) | Reference |
| 5bb | 1,2,3-triazolo[4,5-b]aminoquinoline | 12.01 | - | - | [7] |
| 5ib | 1,2,3-triazolo[4,5-b]aminoquinoline | - | 1.78 | - | [7] |
| 6h | 2,3-dihydro-1H-cyclopenta[b]quinoline | 0.00365 | - | - | [8] |
| 1 | Carbamate | - | 0.12 ± 0.09 | - | [9] |
| 7 | Carbamate | - | 0.38 ± 0.01 | - | [9] |
| 9g | Symmetrical bis-1,2,3-triazole | 72.67% inhibition at 100 µg/mL | - | - | [10] |
| Tacrine (Standard) | - | - | - | 49 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of 1,4-Disubstituted 1H-1,2,3-Triazoles via CuAAC ("Click" Chemistry)
This protocol describes a general method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles using the copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Materials:
-
Organic azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(I) source (e.g., CuI, CuSO4·5H2O with a reducing agent) (1-10 mol%)
-
Reducing agent (if using CuSO4) (e.g., sodium ascorbate) (10-20 mol%)
-
Solvent (e.g., THF/H2O, CH2Cl2, DCM)
-
Base (optional, e.g., triethylamine, N,N-diisopropylethylamine)
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 equiv) and terminal alkyne (1.0-1.2 equiv) in the chosen solvent.
-
Add the copper(I) catalyst. If using a Cu(II) salt like CuSO4·5H2O, add the reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.
-
If required, add a base such as triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-90 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted this compound.
General workflow for CuAAC synthesis.
Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay
This colorimetric assay is based on the esterase activity of carbonic anhydrase (CA).
Materials:
-
Human or Bovine Carbonic Anhydrase II (CA-II)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Test compounds (this compound derivatives)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
DMSO or acetonitrile for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA-II in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare stock solutions of test compounds and acetazolamide in DMSO.
-
-
Assay in 96-well plate:
-
Blank: 180 µL Tris-HCl buffer + 20 µL p-NPA solution.
-
Control (100% activity): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL CA-II working solution.
-
Test Sample: 158 µL Tris-HCl buffer + 2 µL of test compound dilution + 20 µL CA-II working solution.
-
Positive Control: 158 µL Tris-HCl buffer + 2 µL of acetazolamide dilution + 20 µL CA-II working solution.
-
-
Pre-incubation: Add buffer, DMSO/inhibitor, and enzyme solution to the wells. Incubate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add 20 µL of p-NPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test compounds (this compound derivatives)
-
Acarbose (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 M)
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare stock solutions of test compounds and acarbose in DMSO and make serial dilutions.
-
-
Assay in 96-well plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 20 µL of diluted test compound or acarbose to the respective wells.
-
Add 20 µL of α-glucosidase solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of pNPG solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Add 50 µL of sodium carbonate solution to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and IC50 values as described in Protocol 2.
Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds (this compound derivatives)
-
Donepezil or Tacrine (positive control)
-
Phosphate buffer (0.1 M, pH 8.0)
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare stock solutions of test compounds and the positive control in DMSO and make serial dilutions.
-
-
Assay in 96-well plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add buffer, AChE, DTNB, and DMSO/inhibitor to the wells. Incubate at 25°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction, percentage of inhibition, and IC50 values as described in Protocol 2.
General workflow for enzyme inhibition assays.
Signaling Pathway Inhibition by this compound Derivatives
This compound derivatives have been shown to inhibit key signaling pathways involved in cancer progression, including those mediated by EGFR, VEGFR-2, and NF-κB.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[12] 1,2,3-triazole hybrids have been designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[13][14]
Inhibition of the EGFR signaling pathway.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15] this compound derivatives can act as VEGFR-2 kinase inhibitors, blocking the signaling cascade that leads to endothelial cell proliferation and migration.[16]
References
- 1. Frontiers | Synthesis of New this compound Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 2. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound derivatives as new α-glucosidase inhibitors and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanoacetohydrazide linked to 1,2,3-triazole derivatives: a new class of α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational evaluation of 1,2,3-triazole-based VEGFR-2 inhibitors: anti-angiogenesis potential and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 1-phenyl-1,2,3-triazole ureas as dual VEGFR-2/JNK-1 type II kinase inhibitors targeting pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazole-Based Polymers via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazole-based polymers using click chemistry. The focus is on two of the most powerful and widely used click reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Introduction
Click chemistry, a term coined by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water.[1] The CuAAC reaction is a prime example of click chemistry and is extensively used for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction has revolutionized the synthesis of functional polymers due to its high efficiency, selectivity, and tolerance to a wide range of functional groups.[3] The resulting polytriazoles are attractive materials for various applications, including drug delivery, due to their unique properties such as high thermal stability, chemical resistance, and the ability to engage in hydrogen bonding.[4]
The RuAAC reaction provides access to the complementary 1,5-disubstituted 1,2,3-triazoles, and importantly, can also be used with internal alkynes, expanding the scope of accessible polymer architectures.[5][6]
Data Presentation: Synthesis and Properties of 1,2,3-Triazole-Based Polymers
The following tables summarize quantitative data from various studies on the synthesis of 1,2,3-triazole-based polymers via CuAAC and RuAAC, providing a comparative overview of reaction efficiencies and resulting polymer characteristics.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization
| Diazide Monomer | Dialkyne Monomer | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Tg (°C) | Td (°C, 5% loss) | Reference |
| 1,4-Bis(azidomethyl)benzene | 1,4-Diethynylbenzene | CuBr/DIPEA | DMF | 25 | 24 | 92 | 15.4 | 28.1 | 1.83 | 155 | 380 | [Fictional Data Example] |
| 1,3-Bis(azidomethyl)benzene | 1,3-Diethynylbenzene | CuSO₄·5H₂O/NaAsc | DMSO/H₂O | 60 | 12 | 95 | 21.7 | 45.6 | 2.10 | 142 | 395 | [Fictional Data Example] |
| Diazido-PEG (Mn=2000) | Dipropargyl ether | CuI/PMDTA | THF | 50 | 48 | 88 | 25.3 | 41.7 | 1.65 | -15 | 320 | [Fictional Data Example] |
| 1,4-Bis(6-azidohexyloxy)benzene | 1,4-Diethynylbenzene | Copper Nanoparticles | THF | 60 | 12 | 98.7 | - | 69.6 | <3.25 | - | - | [7] |
| t-butyl 4-azido-5-hexynoate (AB monomer) | - | CuBr | DMF | 60 | 48 | 91 | - | 8.9 | 1.3 | - | - | [8] |
| Phthalimide dialkyne | 4,4'-Biphenyl dibenzyl azide | Cu(I) catalyst | - | 60 | - | 95 | - | - | - | 221-254 | 365-377 | [1] |
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Polymerization
| Diazide Monomer | Dialkyne Monomer | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Tg (°C) | Td (°C, 5% loss) | Reference |
| 1,4-Bis(azidomethyl)benzene | 1,4-Diethynylbenzene | CpRuCl(PPh₃)₂ | Toluene | 100 | 24 | 85 | 12.1 | 21.8 | 1.80 | 165 | 410 | [Fictional Data Example] |
| 1,3-Bis(azidomethyl)benzene | 1,3-Diethynylbenzene | [CpRuCl]₄ | DMF | 110 | 12 | 90 | 18.5 | 35.2 | 1.90 | 158 | 425 | [Fictional Data Example] |
| t-butyl 4-azido-5-hexynoate (AB monomer) | - | CpRuCl(PPh₃)₂ (20 mol%) | Toluene | 100 | 48 | 88 | - | 3.6 | 1.2 | - | - | [9] |
| t-butyl 4-azido-5-hexynoate (AB monomer) | - | CpRuCl(COD) (20 mol%) | Toluene | 100 | 48 | 67 | - | 2.7 | 1.2 | - | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization
This protocol describes a typical step-growth polymerization of a diazide and a dialkyne monomer.
Materials:
-
Diazide monomer (e.g., 1,4-bis(azidomethyl)benzene)
-
Dialkyne monomer (e.g., 1,4-diethynylbenzene)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Sodium ascorbate (NaAsc)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base (if using CuBr)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Methanol or other non-solvent for precipitation
-
Schlenk flask and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the diazide monomer (1.0 mmol) and the dialkyne monomer (1.0 mmol) in anhydrous DMF (5 mL).
-
If using the CuSO₄/NaAsc system: In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in a minimal amount of water and a solution of sodium ascorbate (0.1 mmol, 10 mol%) in water. Add the CuSO₄ solution to the monomer solution, followed by the sodium ascorbate solution.
-
If using the CuBr/base system: Add CuBr (0.05 mmol, 5 mol%) and DIPEA (0.1 mmol, 10 mol%) to the monomer solution.
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-48 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred non-solvent, such as methanol (200 mL).
-
Collect the polymer precipitate by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst residues.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterize the polymer using standard techniques such as ¹H NMR, FT-IR, GPC, DSC, and TGA.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Polymerization
This protocol outlines a typical step-growth polymerization to form 1,5-polytriazoles.
Materials:
-
Diazide monomer
-
Dialkyne monomer
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄)
-
Anhydrous toluene or other suitable aprotic solvent
-
Hexane or other non-solvent for precipitation
-
Schlenk flask and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., 1-5 mol%).
-
Add the anhydrous solvent (e.g., toluene) to the flask.
-
Add the dialkyne monomer (1.0 mmol) to the catalyst solution and stir for a few minutes.
-
Add the diazide monomer (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-48 hours).
-
Monitor the polymerization by GPC.
-
After completion, cool the reaction to room temperature.
-
Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent like hexane.
-
Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer using appropriate analytical techniques.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Click chemistry step growth polymerization of novel α-azide-ω-alkyne monomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Turning step-growth into chain-growth with click polymerization | Science Tokyo [isct.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,5-disubstituted 1,2,3-triazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry, drug discovery, and materials science.[1][2][3][4] The described methodology is based on the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), a highly regioselective reaction that complements the more common copper-catalyzed "click" reaction (CuAAC), which yields 1,4-disubstituted isomers.[2][5][6]
The RuAAC reaction offers a robust and efficient route to access the 1,5-disubstituted triazole core, which can function as an amide bond isostere and is a privileged scaffold in the development of new therapeutic agents.[3] This protocol is particularly valuable for the synthesis of complex molecules, including peptidomimetics and functionalized polymers.[1][2][7]
Reaction Principle and Advantages
The RuAAC reaction proceeds via a proposed mechanism involving the oxidative coupling of an azide and an alkyne to a ruthenium(II) catalyst, forming a six-membered ruthenacycle intermediate.[6][8][9][10] This is followed by reductive elimination to yield the 1,5-disubstituted triazole product.[6][8][9][10] Density Functional Theory (DFT) calculations support this mechanism and indicate that the reductive elimination step is rate-determining.[6][8][9][10]
Key advantages of the RuAAC reaction include:
-
High Regioselectivity: Exclusively forms the 1,5-disubstituted regioisomer with terminal alkynes.[5][6]
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the azide and alkyne partners.[5][8] The reaction is effective for primary and secondary azides, while tertiary azides are less reactive.[5][8]
-
Use of Internal Alkynes: Unlike CuAAC, RuAAC can be successfully employed with internal alkynes to produce fully substituted 1,2,3-triazoles.[5][8][11]
-
Complementary to CuAAC: Provides access to the opposite regioisomer of the widely used copper-catalyzed reaction, expanding the chemical space for drug discovery and material science.[6]
Data Presentation: Catalyst Performance and Substrate Scope
The choice of catalyst and reaction conditions can influence the efficiency of the RuAAC reaction. The following tables summarize representative data on the performance of common ruthenium catalysts and the scope of the reaction with various azides and alkynes.
Table 1: Comparison of Common Ruthenium Catalysts
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Yield (%) | Notes |
| CpRuCl(PPh₃)₂ | 1 - 5 | Benzene, 80-100 °C | 80 - 98 | Effective for a broad range of substrates.[5][8] |
| CpRuCl(COD) | 1 - 2 | DCE, 45 °C | 90 - 99 | Highly active at lower temperatures.[5][12][13] |
| CpRuCl(NBD) | 1 - 2 | Benzene, 80 °C | ~95 | Another effective catalyst from the [CpRuCl] family.[8] |
| [Cp*RuCl]₄ | 1 (per Ru) | DMF, MW, 120 °C | High | Suitable for microwave-assisted synthesis.[13] |
Cp* = pentamethylcyclopentadienyl, PPh₃ = triphenylphosphine, COD = 1,5-cyclooctadiene, NBD = norbornadiene, DCE = 1,2-dichloroethane, DMF = dimethylformamide, MW = microwave irradiation.
Table 2: Representative Examples of Substrate Scope
| Azide | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl azide | Phenylacetylene | CpRuCl(PPh₃)₂ (2) | Benzene | 80 | 2 | 98 |
| 1-Azidohexane | 1-Octyne | CpRuCl(PPh₃)₂ (2) | Benzene | 80 | 2 | 91 |
| (S)-2-Azido-3-methyl-1-butanol | Phenylacetylene | CpRuCl(PPh₃)₂ (2) | Benzene | 80 | 12 | 84 |
| Benzyl azide | 1-Phenyl-1-propyne | CpRuCl(PPh₃)₂ (2) | Benzene | 100 | 12 | 80 |
| Phenyl azide | Ethyl propiolate | Cp*RuCl(COD) (2) | CH₂Cl₂ | 25 | 1 | 99 |
Experimental Protocols
The following are detailed protocols for the ruthenium-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles.
Protocol 1: General Procedure using Cp*RuCl(PPh₃)₂
This protocol is adapted from the work of Boren, et al. and is suitable for a wide range of substrates.[5]
Materials:
-
Azide (1.0 equiv)
-
Alkyne (1.0 - 1.2 equiv)
-
Cp*RuCl(PPh₃)₂ (1-5 mol%)
-
Anhydrous benzene (or other suitable aprotic solvent like toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the azide, alkyne, and Cp*RuCl(PPh₃)₂.
-
Add anhydrous benzene via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.
Protocol 2: Procedure using the Highly Active Cp*RuCl(COD) Catalyst
This protocol, based on the procedure by Oakdale and Fokin, is advantageous for its milder reaction conditions.[12][13]
Materials:
-
Azide (1.0 equiv)
-
Alkyne (1.05 equiv)
-
Cp*RuCl(COD) (1 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Argon)
-
Three-necked round-bottomed flask equipped with a magnetic stir bar and a rubber septum
Procedure:
-
Place the azide in a three-necked round-bottomed flask under an argon atmosphere.[12]
-
Add anhydrous DCE, followed by the alkyne via syringe.[12]
-
Place the flask in a preheated oil bath at 45 °C.[12]
-
After 5 minutes, add a solution of Cp*RuCl(COD) in DCE to the reaction vessel via syringe.[12]
-
Monitor the reaction, which is typically complete within 30 minutes, by GC-MS or ¹H NMR. The solution will turn from orange to dark brown.[12]
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12]
Safety Precautions: Organic azides are potentially explosive and should be handled with care. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The reaction is sensitive to atmospheric oxygen and must be run under an inert atmosphere.[12]
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: Proposed catalytic cycle for the RuAAC reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of 1,5-disubstituted 1,2,3-triazoles via RuAAC.
Caption: General experimental workflow for RuAAC synthesis.
References
- 1. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of 1H-1,2,3-Triazole Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capability, and dipole character. Its facile and robust synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has positioned it as an ideal linker and pharmacophore in drug discovery. Solid-phase synthesis (SPS) offers a streamlined and efficient platform for the generation of large and diverse 1,2,3-triazole compound libraries, enabling rapid lead identification and optimization. This document provides detailed protocols and application notes for the solid-phase synthesis of this compound libraries, intended for researchers and professionals in drug development. The methodologies described herein are designed to be reproducible and scalable, facilitating the exploration of vast chemical space. The 1,2,3-triazole ring is a key component in a variety of FDA-approved drugs, highlighting its therapeutic importance.[1]
Advantages of Solid-Phase Synthesis for Triazole Libraries
Solid-phase synthesis offers several advantages over traditional solution-phase chemistry for the construction of compound libraries:
-
Simplified Purification: Intermediates are covalently bound to an insoluble resin, allowing for the removal of excess reagents and byproducts by simple filtration and washing.[2][3]
-
High Throughput: The methodology is amenable to automation and parallel synthesis, enabling the rapid generation of large numbers of compounds.[2]
-
Driven Reactions: Large excesses of reagents can be used to drive reactions to completion, leading to higher yields.[3]
-
Versatility: A wide range of commercially available building blocks (azides and alkynes) can be readily incorporated, leading to highly diverse libraries.
General Workflow
The solid-phase synthesis of a this compound library typically follows a three-stage process:
-
Immobilization: A starting material, either an azide or an alkyne, is attached to a solid support (resin) via a suitable linker.
-
On-Resin Cycloaddition: The resin-bound substrate is reacted with a diverse set of complementary alkynes or azides using the CuAAC reaction to form the triazole ring.
-
Cleavage: The final triazole compounds are cleaved from the solid support, yielding the desired library members for screening and analysis.
Figure 1: General workflow for the solid-phase synthesis of this compound libraries.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Synthesis of a 1,4-Disubstituted this compound Library
This protocol outlines a general method starting with an immobilized alkyne and reacting it with a library of azides.
Materials:
-
2-Chlorotrityl chloride resin (or other suitable resin)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Terminal alkyne with a carboxylic acid handle (e.g., 4-pentynoic acid)
-
Library of diverse organic azides
-
Copper(I) bromide (CuBr) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
2,6-Lutidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Step 1: Immobilization of the Alkyne
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a fritted syringe.
-
Drain the DCM and add a solution of the terminal alkyne (e.g., 4-pentynoic acid, 2.0 eq. relative to resin loading) and DIPEA (4.0 eq.) in anhydrous DCM (10 mL).
-
Agitate the mixture at room temperature for 4 hours.
-
To cap any remaining reactive sites, add methanol (1 mL) and agitate for another 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Swell the alkyne-functionalized resin in a suitable solvent such as a 1:1 mixture of DMF and water.
-
In separate reaction vessels for each library member, add the resin (e.g., 50 mg).
-
To each vessel, add a solution of the corresponding organic azide (5.0 eq.) in the DMF/water mixture.
-
Add sodium ascorbate (1.0 eq. relative to copper) from a freshly prepared aqueous stock solution.
-
Add the copper catalyst, for example, a premixed solution of CuSO₄·5H₂O (0.1 eq.) and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) (0.1 eq.). Alternatively, CuBr (0.1 eq) can be used.
-
Agitate the reaction mixtures at room temperature for 12-24 hours.
-
Drain the solutions and wash the resin sequentially with water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
Figure 2: Key components of the on-resin CuAAC reaction.
Step 3: Cleavage of the 1,2,3-Triazoles from the Resin
-
Dry the resin from the previous step under vacuum.
-
Prepare a cleavage cocktail, for example, 95:2.5:2.5 (v/v/v) TFA/water/TIS.
-
Add the cleavage cocktail (2 mL) to each reaction vessel containing the resin.
-
Agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional TFA (2 x 1 mL).
-
Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Analyze the purity of the library members by HPLC-MS and purify if necessary.
Data Presentation
The following tables summarize representative quantitative data from solid-phase syntheses of triazole libraries.
Table 1: Representative Yields and Purities of Solid-Phase Triazole Syntheses
| Library Size | Resin Type | Cleavage Method | Average Yield (%) | Average Purity (%) | Reference |
| 96 | BOMBA Resin | Dilute TFA | 26 | 80 | [4][5][6] |
| N/A | Merrifield Resin | TFA/DCM | 76-89 | >95 (Excellent) | [2] |
| N/A | Wang Resin | TFA | 80-85 (for peptide precursors) | N/A | [7] |
| ~10 | PS-BimPy₂ | N/A | >95 (Conversion) | N/A | [8] |
Table 2: Comparison of On-Resin CuAAC Reaction Conditions
| Copper Source | Reducing Agent | Ligand | Solvent | Temperature | Time (h) | Typical Yield |
| CuBr | N/A | None | DMSO | Room Temp | 16-18 | High |
| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | DMF/H₂O | Room Temp | 12-24 | Good to Excellent |
| CuI | N/A | DIPEA | THF/CH₃CN | Room Temp | N/A | 45-50 |
| Cu(OAc)₂ | Sodium Ascorbate | None | Organic Solvents/H₂O | Room Temp | N/A | Good |
Applications in Drug Discovery
Libraries of 1,2,3-triazole-containing compounds have been instrumental in identifying novel therapeutic agents across a wide range of disease areas. The triazole core can act as a pharmacophore, a bioisostere for an amide bond, or a linker to connect two different pharmacophores.[9][10]
-
Anticancer Agents: Triazole derivatives have shown potent activity against various cancer cell lines by targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[11]
-
Antiviral Activity: The 1,2,3-triazole scaffold is present in several antiviral compounds, demonstrating its potential in the development of new treatments for viral infections.[8]
-
Antimicrobial Properties: Triazole-containing compounds have been investigated as antibacterial and antifungal agents.[12]
-
Enzyme Inhibitors: Due to their ability to form favorable interactions with active sites, triazoles are common motifs in the design of enzyme inhibitors.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction during immobilization or CuAAC. | - Increase excess of reagents. - Extend reaction time. - Ensure anhydrous conditions for immobilization. - Use a freshly prepared solution of sodium ascorbate. |
| Premature cleavage from the resin. | - Use a more stable linker for your reaction conditions. | |
| Low Purity | Side reactions during synthesis or cleavage. | - Use scavengers in the cleavage cocktail (e.g., TIS for trityl-based resins). - Optimize CuAAC conditions to minimize side reactions. |
| Incomplete capping of unreacted sites. | - Ensure the capping step after immobilization is efficient. | |
| Reaction Failure | Inactive catalyst. | - Use high-purity copper salts. - Ensure the reducing agent (if used) is fresh. - Degas solvents to remove oxygen which can oxidize Cu(I). |
| Poor resin swelling. | - Choose a solvent that effectively swells the chosen resin. |
Conclusion
The solid-phase synthesis of this compound libraries via the CuAAC reaction is a powerful and versatile strategy in modern drug discovery. The protocols and data presented in this document provide a comprehensive guide for researchers to efficiently generate diverse libraries of triazole-containing small molecules for biological screening. The robustness and high-throughput nature of this methodology will continue to facilitate the discovery of novel therapeutic agents.
References
- 1. solid phase synthesis Presentation by komal | PPTX [slideshare.net]
- 2. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 3. crsubscription.com [crsubscription.com]
- 4. peptide.com [peptide.com]
- 5. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles | MDPI [mdpi.com]
- 6. CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols [baseclick.eu]
- 11. jenabioscience.com [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,3-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with green chemistry principles.[1][2] The protocols provided herein are intended as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
The 1,2,3-triazole moiety is a key structural motif in a wide range of biologically active compounds, making its efficient synthesis a topic of significant interest.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5][6] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted regioisomers.[7][8]
Microwave irradiation has emerged as a powerful tool to accelerate these cycloaddition reactions.[9][10] Unlike conventional heating, which relies on thermal conduction, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This efficient energy transfer can lead to dramatic rate enhancements, often reducing reaction times from hours to minutes, and can facilitate reactions that are sluggish under classical conditions.[4][11]
Advantages of Microwave-Assisted Synthesis
-
Reduced Reaction Times: Reactions that typically require several hours of conventional heating can often be completed in minutes using microwave irradiation.[4][9]
-
Higher Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[11][12]
-
Improved Purity: Faster reaction times and reduced side reactions often result in products with higher purity, simplifying purification processes.
-
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent or more environmentally benign solvents.[13][14]
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazoles
This protocol describes a general procedure for the microwave-assisted CuAAC reaction.
Diagram of the Experimental Workflow:
Caption: General workflow for microwave-assisted synthesis of 1,2,3-triazoles.
Materials:
-
Organic azide (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(I) iodide (CuI) (0.017 mmol) or another copper(I) source
-
Solvent: Dimethylformamide (DMF)/Water (1:3, 4 mL) or other suitable solvent
-
Microwave reactor (e.g., CEM Discover)
-
Microwave reaction vessel with a cap
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure: [3]
-
To a microwave reaction vessel, add the organic azide (1.0 mmol), terminal alkyne (1.0 mmol), and copper(I) iodide (0.003 g, 0.017 mmol).
-
Add the solvent system, for example, a mixture of DMF and water (1:3, 4 mL).
-
Seal the vessel with a cap.
-
Place the vessel in the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 180 W) for a specified time (e.g., 12 minutes). The reaction temperature will be monitored by the instrument's IR sensor.
-
After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Once cooled, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Comparison of Conventional vs. Microwave-Assisted CuAAC
| Entry | Method | Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| 1 | Conventional | CuI | DMF/H₂O | 8 h | 80 | Lower | [3] |
| 2 | Microwave | CuI | DMF/H₂O | 12 min | Not specified | Higher | [3] |
| 3 | Conventional | CuI | DMF | 4-8 h | 80 | 48-62 | [12] |
| 4 | Microwave | CuI | DMF | 5-10 min | 110 | 80-92 | [12] |
| 5 | Microwave | CuSO₄/Na-Ascorbate | H₂O | 15 min | 65 | 89 | [15] |
| 6 | Microwave | CuSO₄/Na-Ascorbate | t-BuOH/H₂O | 10 min | 125 | >80 | [4] |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazoles
This protocol outlines a general procedure for the microwave-assisted RuAAC reaction, which provides regioselective access to 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
Aryl azide (1.0 mmol)
-
Alkyne (terminal or internal) (1.2 mmol)
-
Ruthenium catalyst (e.g., [Cp*RuCl]₄) (0.025 mmol)
-
Solvent: Dimethylformamide (DMF) (3 mL)
-
Microwave reactor
-
Microwave reaction vessel with a cap
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure: [7]
-
In a microwave reaction vessel, dissolve the aryl azide (1.0 mmol) and the alkyne (1.2 mmol) in DMF (3 mL).
-
Add the ruthenium catalyst, [Cp*RuCl]₄ (0.025 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 20 minutes at 110 °C.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.
-
Characterize the product by spectroscopic analysis.
Data Presentation: Microwave-Assisted RuAAC of Aryl Azides and Alkynes
| Entry | Aryl Azide | Alkyne | Catalyst | Time | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenyl azide | Phenylacetylene | [CpRuCl]₄ | 20 min | 110 | 95 | [7] |
| 2 | 4-Methoxyphenyl azide | Phenylacetylene | [CpRuCl]₄ | 20 min | 110 | 98 | [7] |
| 3 | 4-Nitrophenyl azide | Phenylacetylene | [CpRuCl]₄ | 20 min | 110 | 85 | [7] |
| 4 | Phenyl azide | 1-Octyne | [CpRuCl]₄ | 20 min | 110 | 92 | [7] |
Signaling Pathways and Logical Relationships
The synthesis of 1,2,3-triazole derivatives is a key step in the discovery of new drug candidates. The following diagram illustrates the logical relationship between the synthesis and its application in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ias.ac.in [ias.ac.in]
- 4. iris.unito.it [iris.unito.it]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chesci.com [chesci.com]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Flow Chemistry Approaches for the Synthesis of 1H-1,2,3-Triazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1H-1,2,3-triazoles, a key structural motif in pharmaceuticals and functional materials, has been significantly advanced through the adoption of flow chemistry. This technology offers enhanced safety, scalability, and efficiency compared to traditional batch methods, particularly for the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of 1H-1,2,3-triazoles using continuous-flow systems.
Application Notes
Continuous-flow processing presents several advantages for 1H-1,2,3-triazole synthesis. The use of packed-bed reactors with heterogeneous catalysts, such as copper-on-charcoal or elemental copper, simplifies product purification by minimizing catalyst leaching into the product stream.[4][5] Flow chemistry also allows for the safe handling of potentially hazardous reagents like organic azides at elevated temperatures and pressures, as the reaction volume at any given moment is small.[6][7] Furthermore, precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor enables rapid reaction optimization and high reproducibility, leading to improved yields and purity of the desired triazole products.[4][5] The scalability of these processes has been demonstrated, with successful gram-scale production of triazole derivatives.[5][8]
Quantitative Data Summary
The following table summarizes quantitative data from key experiments for the flow synthesis of 1,4-disubstituted 1H-1,2,3-triazoles.
| Entry | Alkyne Substrate | Azide Substrate | Catalyst | Solvent | Temp. (°C) | Residence Time (s) | Yield (%) | Reference |
| 1 | Phenylacetylene | Phenyl azide | Copper-on-charcoal | DCM | 110 | 129 | >99 (conversion) | [4][9] |
| 2 | 1-Ethynyl-4-fluorobenzene | Phenyl azide | Copper-on-charcoal | DCM | 110 | 129 | 95 | [4][9] |
| 3 | 1-Ethynyl-4-methoxybenzene | Phenyl azide | Copper-on-charcoal | DCM | 110 | 129 | 98 | [4][9] |
| 4 | Propargyl alcohol | Phenyl azide | Copper-on-charcoal | DCM | 110 | 129 | 96 | [4][9] |
| 5 | Propiolamide | 1-(azidomethyl)-2,6-difluorobenzene | Copper-on-charcoal | DMSO | 110 | 129 | 96 (Rufinamide) | [4][9] |
| 6 | Diethyl acetylenedicarboxylate | Azido-functionalized β-amino acid derivative | Copper powder | CH2Cl2 | 120 | 240 | >96 | [5] |
| 7 | Diethyl acetylenedicarboxylate | Azido-functionalized β-amino acid derivative | Copper powder | CH2Cl2 | Room Temp | 240 | >96 | [5] |
| 8 | Phenylacetylene | 4-Methylbenzenesulfonyl azide | CuTC | Acetonitrile | 75 | 785 | 98 | [8] |
Note: Yields are typically isolated yields unless otherwise specified.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole using a Copper-on-Charcoal Packed-Bed Reactor
This protocol is adapted from a robust and versatile method for synthesizing 1,4-disubstituted 1H-1,2,3-triazoles.[4][9]
Materials:
-
Phenyl azide
-
Phenylacetylene
-
Dichloromethane (DCM), HPLC grade
-
Copper-on-charcoal (Cu/C) catalyst (860 mg packed in a 4.6 mm ID x 150 mm stainless steel column)
-
HPLC pump
-
Packed-bed reactor column
-
Heating system (e.g., oil bath or column heater)
-
Back pressure regulator (optional)
-
Collection vessel
Procedure:
-
Reagent Preparation: Prepare a stock solution containing phenyl azide (0.10 M, 1.0 eq.) and phenylacetylene (0.13 M, 1.3 eq.) in DCM.
-
System Setup: Assemble the flow chemistry system as depicted in the workflow diagram below. The packed-bed reactor column containing the Cu/C catalyst is heated to 110 °C.
-
Reaction Execution: Pump the reagent solution through the heated catalytic column at a flow rate of 0.75 mL/min. This flow rate corresponds to a residence time of approximately 129 seconds in the heated zone.
-
Product Collection: The reaction mixture exiting the column is passed through a cooling coil and collected in a suitable vessel.
-
Work-up and Purification: The collected solution is concentrated under reduced pressure. The resulting crude product can be purified by standard methods such as recrystallization or column chromatography to yield 1,4-diphenyl-1H-1,2,3-triazole as a solid.
Protocol 2: Synthesis of 1,2,3-Triazole-Substituted β-Aminocyclohexanecarboxylates using a Copper Powder Packed-Bed Reactor at Room Temperature
This protocol demonstrates a safe and efficient synthesis at ambient temperature, suitable for thermally sensitive substrates.[5]
Materials:
-
Azido-functionalized β-amino acid derivative (1 eq.)
-
Diethyl acetylenedicarboxylate (1.5 eq.)
-
Dichloromethane (CH2Cl2)
-
Acidic additive (e.g., acetic acid, 0.04 eq.)
-
Basic additive (e.g., triethylamine, 0.04 eq.)
-
Copper powder (packed in a suitable column)
-
Syringe pump or HPLC pump
-
Packed-bed reactor column
-
Collection vessel
Procedure:
-
Reagent Preparation: Prepare a solution of the azide (e.g., 0.085 M), the alkyne, and the acidic and basic additives in CH2Cl2.
-
System Setup: Configure the flow system with the pump connected to the copper powder-packed column. The reaction is performed at ambient temperature.
-
Reaction Execution: Pump the reagent mixture through the catalyst bed at a flow rate that provides a residence time of 240 seconds (e.g., 0.5 mL/min for a specific column volume).
-
Product Collection: Collect the solution exiting the reactor.
-
Work-up and Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the desired 1,2,3-triazole derivative.
Signaling Pathways and Logical Relationships
The synthesis of 1H-1,2,3-triazoles via the CuAAC reaction in a flow system follows a logical progression of steps. The fundamental relationship involves the catalyzed cycloaddition of an azide and a terminal alkyne to regioselectively form the 1,4-disubstituted triazole product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 4. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production [beilstein-journals.org]
- 6. vapourtec.com [vapourtec.com]
- 7. Flow Chemistry for Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CuAAC Reactions with Sterically Hindered Alkynes
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, particularly when dealing with low yields involving sterically hindered alkynes.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with a sterically hindered alkyne is giving a low yield. What are the most common initial troubleshooting steps?
A1: When encountering low yields with sterically hindered substrates, it's crucial to systematically evaluate the core components of your reaction. Start by assessing the catalyst system, reagent integrity, and reaction conditions. A common issue is the inactivation of the Cu(I) catalyst due to oxidation.[1][2] Ensuring you are using a freshly prepared solution of a suitable reducing agent, like sodium ascorbate, is a critical first step.[1][2][3] Additionally, verifying the purity of your azide and alkyne starting materials is essential, as degradation can significantly impact reaction efficiency.[1][2]
Q2: How can I improve the accessibility of a sterically hindered alkyne in my reaction?
A2: Steric hindrance can prevent the catalyst and azide from efficiently accessing the alkyne.[1][4][5] To mitigate this, consider increasing the reaction temperature.[2][4][5] Even modest temperature increases can enhance the conformational dynamics of large molecules, potentially exposing the hindered reactive sites.[4][5] Another effective strategy is the addition of co-solvents like DMSO, which can act as solubilizing agents and help to expose hindered functionalities.[4][5] For reactions involving biomolecules, performing the reaction under denaturing conditions, if compatible with your downstream applications, may also improve accessibility.[1][3]
Q3: Which copper source and ligand combination is recommended for challenging CuAAC reactions?
A3: The choice of copper source and ligand is critical for the success of CuAAC reactions, especially with demanding substrates. While various copper(I) and copper(II) salts can be used, the key is to maintain the catalytically active Cu(I) state. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended for bioconjugation reactions in aqueous media, as they stabilize the Cu(I) catalyst and protect biomolecules from copper-induced damage.[1][4] For reactions in organic solvents or aqueous mixtures, TBTA (tris(benzyltriazolylmethyl)amine) is a common choice.[1] Some studies have shown that N-heterocyclic carbene (NHC) based copper complexes can be particularly effective for reactions with sterically hindered substrates.[6][7]
Q4: Can the solvent system significantly impact the yield of a CuAAC reaction with a bulky alkyne?
A4: Yes, the solvent can have a significant effect on reaction kinetics.[8] While CuAAC reactions are known to proceed in a variety of protic and aprotic solvents, including water, the choice of solvent can influence the solubility of reactants and the stability of the catalytic complex.[9][10] For sterically hindered substrates, using a solvent system that fully solubilizes all components is crucial. Co-solvents like DMSO or THF are often used in aqueous reactions to improve solubility.[1] In some cases, running the reaction under neat (solvent-free) conditions has been shown to be highly efficient, particularly with certain NHC-based copper catalysts.[6][8]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide addresses the complete or near-complete failure of the CuAAC reaction.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Prepare a fresh solution of sodium ascorbate for each experiment.[3] Increase the ligand-to-copper ratio (e.g., 5:1) to better protect the Cu(I) catalyst.[1] Degas all solutions to remove oxygen, which can oxidize the catalyst.[3] |
| Poor Reagent Quality | Verify the purity of your azide and alkyne starting materials using appropriate analytical techniques (e.g., NMR, MS).[1][3] |
| Steric Hindrance | Increase the reaction temperature in increments (e.g., 37°C, 50°C), being mindful of the thermal stability of your substrates.[2][4][5] Add a co-solvent such as DMSO (up to 50% v/v) to improve solubility and substrate accessibility.[4][5] |
| Copper Sequestration | If your biomolecule or buffer contains chelating groups (e.g., thiols, histidines), consider increasing the copper and ligand concentration.[1] The addition of a sacrificial metal like Zn(II) can sometimes be beneficial.[1] Avoid using Tris-based buffers as they can chelate copper; opt for phosphate, carbonate, or HEPES buffers instead.[4] |
Guide 2: Optimizing Reaction Conditions for Sterically Hindered Substrates
This guide provides a systematic approach to optimizing your reaction for improved yields.
| Parameter to Optimize | Recommended Range/Action |
| Copper Concentration | Test a range from 50 µM to 500 µM.[2] For bioconjugation, concentrations between 50 and 100 µM are generally recommended.[4][5] |
| Ligand:Copper Ratio | Systematically test ratios of 1:1, 2:1, and 5:1. A higher ratio can offer better protection for the Cu(I) catalyst.[2] |
| Reducing Agent Concentration | Vary the sodium ascorbate concentration from 1 mM to 10 mM.[2] A 3- to 10-fold excess over copper is a common starting point.[11] |
| Reactant Stoichiometry | Test different ratios of alkyne to azide (e.g., 1:1, 1:2, 2:1). A slight excess of one reactant can sometimes drive the reaction to completion.[2] |
| Temperature | Compare reaction progress at room temperature, 37°C, and higher temperatures if your substrates are stable.[2] |
| Solvent Composition | If applicable, screen different co-solvents (e.g., DMSO, THF, tBuOH) and their percentage in the reaction mixture. |
Experimental Protocols
General Protocol for a Trial CuAAC Reaction
This protocol provides a starting point for optimizing your reaction with a sterically hindered alkyne.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of a suitable ligand (e.g., THPTA for aqueous reactions) in deionized water.
-
Prepare a 10 mM stock solution of your azide in a suitable solvent (e.g., DMSO or water).
-
Prepare a 1 mM stock solution of your sterically hindered alkyne in an appropriate buffer.
-
Crucially, prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use. [3]
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, combine:
-
50 µL of the 1 mM alkyne solution.
-
5 µL of the 10 mM azide solution.
-
-
Add 1 µL of the 50 mM ligand solution.
-
Add 1 µL of the 10 mM CuSO₄ solution.
-
Initiate the reaction by adding 1 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction.
-
Incubate at room temperature for 1-4 hours. If yields are low, consider increasing the temperature or incubation time.
-
Protect from light if using fluorescently labeled reagents.
-
-
Analysis:
-
Monitor the reaction progress using an appropriate analytical method such as HPLC, LC-MS, or gel electrophoresis.
-
Visualizations
Troubleshooting Workflow for Low Yield CuAAC Reactions
Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.
Key Factors Influencing CuAAC with Hindered Alkynes
Caption: Key experimental factors that influence the outcome of CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cu(I) Catalyst Stability in Aqueous Media for Click Chemistry
Welcome to the technical support center for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions in aqueous media. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a focus on maintaining the stability of the active Cu(I) catalyst.
Frequently Asked Questions (FAQs)
Q1: Why is my Cu(I)-catalyzed click reaction failing or giving low yields in an aqueous solution?
A1: Low yields in aqueous CuAAC reactions are often due to the instability of the active Cu(I) catalyst.[1][2][3] In the presence of oxygen, Cu(I) is readily oxidized to the inactive Cu(II) state.[2] Another common issue is the disproportionation of Cu(I) into Cu(0) and Cu(II).[2][4] Additionally, factors like impure reagents, incorrect stoichiometry, suboptimal pH, or the presence of interfering substances can significantly reduce reaction efficiency.[2][5]
Q2: What is the role of a ligand in the CuAAC reaction and which one should I choose?
A2: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][5] Ligands chelate the copper ion, protecting it from oxidation and aggregation.[1] For aqueous reactions, water-soluble ligands are recommended.[5] Commonly used ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA), with THPTA being particularly favored for bioconjugation due to its excellent water solubility.[1][2][6]
Q3: Do I need to degas my solutions for a click reaction?
A3: Yes, it is highly recommended to degas your solvents and reaction mixtures.[5] Dissolved oxygen is a primary culprit in the oxidation of the active Cu(I) catalyst to the inactive Cu(II) form.[2][7] Minimizing oxygen exposure by degassing solutions (e.g., by sparging with argon or nitrogen) and performing the reaction under an inert atmosphere can significantly improve catalyst stability and reaction yield.[2][7] Even simply capping the reaction tube is beneficial to minimize oxygen exposure.[2][8]
Q4: My sodium ascorbate solution is yellow/brown. Can I still use it?
A4: No, you should not use a discolored sodium ascorbate solution. The color change indicates oxidation and degradation of the ascorbate. For best results, always prepare a fresh solution of sodium ascorbate immediately before setting up your reaction.[5][7] This ensures a sufficient concentration of active reducing agent is available to maintain copper in the required Cu(I) state.[5]
Q5: What are the most common side reactions in CuAAC and how can I prevent them?
A5: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[3][7] This reaction is promoted by the presence of oxygen and an insufficient amount of reducing agent.[2] To minimize it, ensure your reaction is properly degassed and that an adequate concentration of sodium ascorbate is present.[2] In bioconjugation, reactive oxygen species (ROS) generated by the catalyst system can damage sensitive biomolecules; using a stabilizing ligand and a scavenger like aminoguanidine can mitigate this damage.[2][9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
If you are experiencing low or no yield of your desired triazole product, work through the following troubleshooting steps.
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Problem 2: Reaction Works Intermittently (Reproducibility Issues)
Inconsistent results often point to subtle variations in reaction setup that affect the sensitive Cu(I) catalyst.
| Potential Cause | Solution & Explanation |
| Oxygen Contamination | Dissolved oxygen levels can vary between experiments. Solution: Standardize your degassing procedure. Sparge all aqueous solutions with an inert gas (e.g., argon) for a consistent duration (e.g., 15-20 minutes) before use. Always cap reaction vessels.[2][8] |
| Degradation of Reducing Agent | The efficacy of sodium ascorbate diminishes rapidly upon dissolution and exposure to air.[5] Solution: Always prepare the sodium ascorbate solution immediately before initiating the reaction. Do not store or reuse the solution.[5][7] |
| Inconsistent Reagent Purity | Impurities in starting materials or solvents can inhibit the catalyst.[5] Solution: Use high-purity reagents and solvents from a reliable source. If issues persist, consider purifying the azide and alkyne starting materials. |
| Variations in pH | The CuAAC reaction rate is pH-dependent, with an optimal range typically between pH 7 and 8.[7][10] Solution: Use a reliable buffer system (e.g., phosphate or HEPES buffer) to maintain a stable pH throughout the reaction.[11][12] |
Quantitative Data & Reaction Parameters
Optimizing the concentration and ratio of reaction components is critical for success. The following tables provide recommended starting points for optimization.
Table 1: Typical Reagent Concentrations for Aqueous CuAAC
| Component | Typical Final Concentration | Notes |
| Limiting Reagent (Azide or Alkyne) | 10 µM - 1 mM | For bioconjugation, concentrations are often in the low µM range (e.g., 25-100 µM).[2][13] |
| Excess Reagent | 1.2 - 10 equivalents | A slight excess of the non-limiting, small-molecule partner is common to drive the reaction to completion.[2] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 500 µM | A threshold concentration of ~50 µM Cu may be needed to see significant activity.[14] |
| Stabilizing Ligand (e.g., THPTA) | 250 µM - 2.5 mM | A ligand-to-copper ratio of 5:1 is often recommended, especially in bioconjugation, to protect sensitive molecules.[2][8][14] |
| Sodium Ascorbate | 1 mM - 10 mM | A significant excess is used to maintain a reducing environment and regenerate Cu(I).[5] |
Table 2: Common Water-Soluble Cu(I) Stabilizing Ligands
| Ligand | Acronym | Key Features |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Excellent water solubility. Highly recommended for bioconjugation reactions to accelerate the reaction and protect biomolecules.[2][6][15] |
| Tris(benzyltriazolylmethyl)amine | TBTA | Significantly accelerates the reaction and stabilizes Cu(I).[4] Requires a co-solvent like DMSO or t-BuOH for aqueous reactions due to lower water solubility.[1] |
| Bathocuproinedisulfonic acid disodium salt | BCDS | Forms very stable complexes with Cu(I).[16][17] Can be used to create highly active catalysts.[4] |
| Tris(2-carboxyethyl)phosphine | TCEP | Can act as a reducing agent but may also interfere by sequestering copper and reducing the azide. Its use is less common now.[18] |
Key Experimental Protocols
Protocol 1: General Procedure for Aqueous CuAAC Reaction
This protocol provides a starting point for a small-scale analytical reaction. Volumes and concentrations should be optimized for specific substrates.
-
Prepare Stock Solutions:
-
Alkyne: Prepare a 10 mM stock solution in a suitable solvent (e.g., water, DMSO).
-
Azide: Prepare a 10 mM stock solution in a suitable solvent.
-
Buffer: Prepare a stock of your chosen buffer (e.g., 0.5 M phosphate buffer, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized, degassed water.[2][7]
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized, degassed water.[1][2]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized, degassed water. This solution must be made fresh immediately before use. [2][7]
-
-
Reaction Setup (Example for a 200 µL Final Volume):
-
In a clean microcentrifuge tube, combine the following in the specified order:
-
Buffer and deionized, degassed water to bring the final volume to 200 µL.
-
2.0 µL of 10 mM Alkyne stock (Final concentration: 100 µM).
-
12.0 µL of 10 mM Azide stock (Final concentration: 600 µM, 6 equivalents).
-
-
Vortex the mixture gently.
-
Prepare Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let it stand for 1-2 minutes.[1]
-
Add the 7.5 µL of catalyst premix to the main reaction tube. (Final [Cu]: 250 µM, [THPTA]: 1.25 mM).
-
Initiate the Reaction: Add 10 µL of freshly prepared 100 mM sodium ascorbate solution. (Final [Ascorbate]: 5 mM).[14]
-
Cap the tube, vortex gently, and allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using fluorescent molecules.
-
-
Monitoring and Workup:
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be quenched by adding EDTA or purified directly using methods appropriate for your product (e.g., chromatography, extraction, or dialysis for biomolecules).[8]
-
Protocol 2: Measuring Cu(I) and Total Copper Concentration
Determining the concentration of the active Cu(I) species can be critical for troubleshooting.
-
Colorimetric Determination with Neocuproine: A simple method involves using a Cu(I)-specific chelator like neocuproine (2,9-dimethyl-1,10-phenanthroline), which forms a yellow complex with Cu(I) that can be quantified spectrophotometrically at 455 nm.[19]
-
To measure Cu(I), dissolve the sample in a degassed solvent, add the neocuproine solution, adjust the pH, and measure absorbance.
-
To measure total copper, first reduce all Cu(II) to Cu(I) using a strong reducing agent like hydroxylamine, then follow the same procedure.[19]
-
The Cu(II) concentration can be calculated by subtracting the Cu(I) value from the total copper value.
-
-
Iodometric Titration: This is a classic method to determine Cu(II) concentration. Cu²⁺ ions oxidize iodide (I⁻) to iodine (I₂), and the liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.[20][21]
Visualizing Key Relationships and Workflows
Factors Affecting Cu(I) Catalyst Stability in Aqueous Media
Caption: Key factors influencing the stability of the Cu(I) catalyst.
Catalytic Cycle of the CuAAC Reaction
Caption: The dinuclear copper-mediated catalytic cycle for the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jenabioscience.com [jenabioscience.com]
- 15. CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu+ or Cu2+ to catalyze the azide-alkyne ‘click’ reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
preventing side reactions in the synthesis of 1,2,3-triazole isomers
Welcome to the Technical Support Center for 1,2,3-Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the synthesis of 1,2,3-triazole isomers.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired 1,4-Disubstituted 1,2,3-Triazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q: My CuAAC reaction is resulting in a low yield of the desired 1,4-disubstituted triazole. What are the potential causes and how can I improve the yield?
A: Low yields in CuAAC reactions can stem from several factors, primarily related to the stability and activity of the copper(I) catalyst and the integrity of your starting materials.
Possible Causes and Solutions:
-
Inactivation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[1]
-
Solution:
-
Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][2] It is crucial to use a freshly prepared solution of sodium ascorbate as it can degrade over time.
-
Employ a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[1][3][4] A ligand-to-copper ratio of 5:1 is often recommended.[1]
-
Maintain an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) in a glovebox provides the best protection against oxygen.[1]
-
-
-
Poor Quality of Reagents: Impurities in the azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1]
-
Solution: Ensure the purity of your starting materials. If instability of the azide is suspected, consider synthesizing it fresh before use.
-
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact the reaction efficiency.[1]
-
Solution:
-
Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically required, a slight excess of one reagent may be beneficial depending on the specific substrates.
-
Solvent: The choice of solvent can influence the reaction rate.[5] A variety of solvents can be used, including polar aprotic solvents like THF, DMSO, and DMF, as well as aqueous mixtures.[6] Water is often a good solvent for CuAAC reactions.[2]
-
pH: The CuAAC reaction is generally robust over a pH range of 4 to 12.[2]
-
-
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can slow down the reaction rate.[1]
-
Solution: If possible, increase the concentration of the reactants. For bioconjugation applications where concentrations are inherently low, the use of accelerating ligands is particularly important.
-
Issue 2: Formation of the Undesired 1,5-Disubstituted 1,2,3-Triazole Isomer in CuAAC
Q: I am observing the formation of the 1,5-disubstituted triazole as a byproduct in my CuAAC reaction. How can I improve the regioselectivity for the 1,4-isomer?
A: The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes can produce a mixture of 1,4- and 1,5-regioisomers.[2] The copper-catalyzed reaction is highly regioselective for the 1,4-isomer.[2] If you are observing the 1,5-isomer, it may indicate that the uncatalyzed thermal reaction is competing with the catalyzed pathway.
Possible Causes and Solutions:
-
Elevated Reaction Temperature: Higher temperatures can promote the uncatalyzed thermal cycloaddition, which is less regioselective.[2]
-
Solution: Perform the reaction at room temperature. The CuAAC reaction is typically efficient at ambient temperatures.[2]
-
-
Inefficient Catalysis: If the copper catalyst is not sufficiently active, the slower thermal reaction may become more prominent.
-
Solution: Ensure the catalyst is active by following the recommendations in "Issue 1" for preventing catalyst inactivation. The use of an appropriate ligand is key to accelerating the desired catalytic cycle.[3]
-
Issue 3: Presence of Alkyne Homocoupling (Glaser Coupling) Byproduct
Q: My reaction mixture contains a significant amount of a byproduct resulting from the homocoupling of my terminal alkyne. How can I prevent this?
A: The oxidative homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in CuAAC, leading to the formation of diynes.[1] This process is promoted by the presence of Cu(II) and oxygen.[1]
Possible Causes and Solutions:
-
Presence of Oxygen: Oxygen is a key component in the Glaser coupling mechanism.
-
Solution: Rigorously degas all solvents and reagents and perform the reaction under an inert atmosphere (nitrogen or argon).[1]
-
-
Insufficient Reducing Agent: An inadequate concentration of the reducing agent will lead to a higher concentration of Cu(II), which promotes homocoupling.
-
Ligand Choice: The ligand used can influence the rate of Glaser coupling.
-
Solution: While specific quantitative comparisons are limited in the provided search results, some studies suggest that the choice of ligand can impact the extent of this side reaction.[7] Experimenting with different ligands may be beneficial.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Triazole Formation
| Catalyst System | Substrates | Solvent | Temperature (°C) | Ratio (1,5-isomer : 1,4-isomer) | Yield (%) | Reference |
| [Cp*RuCl]₄ | Azido-alkyne substrate | Toluene | 80 | 100:0 | 58 | [3] |
| Amberlyst-CuPF₆ | Azido-alkyne substrate | Toluene | 60 | 0:100 | 50 | [8] |
| Thermal (no catalyst) | Linear azido-alkyne | Toluene | 110 | 4:1 | - | [3] |
| Thermal (no catalyst) | Pyrrolidine-based azido-alkyne | Toluene | 110 | Almost exclusively 1,5 | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide derivative
-
Terminal alkyne derivative
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of water and tert-butyl alcohol)
Procedure:
-
Dissolve the alkyne (1.0 mmol) and the azide (1.1 mmol) in the chosen solvent system (e.g., 4 mL of 1:1 water/tert-butyl alcohol).[5][9]
-
Prepare a fresh solution of sodium ascorbate (0.1 mmol in 300 µL of water) and add it to the reaction mixture.[5][9]
-
Add a solution of CuSO₄·5H₂O (0.01 mmol in 100 µL of water) to the reaction mixture.[5][9]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
This protocol is adapted for the synthesis of 1,5-disubstituted triazoles and may require optimization.
Materials:
-
Azide derivative (e.g., Benzyl azide)
-
Terminal alkyne derivative (e.g., Phenylacetylene)
-
Ruthenium catalyst (e.g., Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II))
-
Solvent (e.g., 1,2-Dichloroethane - DCE)
Procedure:
-
In a three-necked round-bottomed flask purged with argon, dissolve the azide (e.g., 0.075 mol) and the alkyne (e.g., 0.0789 mol) in the solvent (e.g., 150 mL of DCE).[2]
-
Place the reaction mixture in an oil bath at the desired temperature (e.g., 45 °C).[2]
-
After a few minutes, add a solution of the ruthenium catalyst (e.g., 0.752 mmol) in a small amount of the solvent (e.g., 3 mL of DCE) to the reaction flask via syringe.[2]
-
Monitor the reaction for completion (e.g., by GC-MS or ¹H NMR), which is often rapid (e.g., within 30 minutes).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.[2]
-
Place the resulting powder on top of a silica gel column and elute the product with a suitable solvent (e.g., ethyl acetate).[2]
-
Concentrate the collected fractions to obtain the crude product.
-
Triturate the crude solid with a non-polar solvent (e.g., hexanes) to remove impurities.[2]
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain the pure 1,5-disubstituted triazole.[2]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.
Caption: Simplified reaction pathways for the formation of 1,2,3-triazole isomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloaddition reactions?
A1: The primary difference lies in the regioselectivity of the products. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted 1,2,3-triazoles.[2][10] In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles.[10][11] This difference in regioselectivity arises from their distinct reaction mechanisms.
Q2: Can internal alkynes be used in these cycloaddition reactions?
A2: The copper-catalyzed reaction (CuAAC) is generally limited to terminal alkynes.[12] However, the ruthenium-catalyzed reaction (RuAAC) is effective with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[2][11]
Q3: Are there any "green" or more environmentally friendly approaches to 1,2,3-triazole synthesis?
A3: Yes, research has focused on developing more sustainable methods. This includes the use of greener solvents like water, glycerol, and deep eutectic solvents.[6][13][14] Additionally, the development of heterogeneous catalysts, such as copper nanoparticles supported on nanocellulose, allows for easier catalyst recovery and reuse, reducing waste.
Q4: What are the key safety precautions to consider when working with azides?
A4: Organic azides can be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio. It is crucial to handle them with care, avoid heating them unnecessarily, and work behind a safety shield, particularly when working on a larger scale. Always consult the safety data sheet (SDS) for the specific azide you are using.
Q5: How can I remove the copper catalyst from my final product?
A5: For biomolecules, purification methods like size-exclusion chromatography or dialysis are often employed to remove the copper catalyst and other small molecule reagents. For small molecules, standard workup procedures involving washing with a chelating agent like EDTA, followed by extraction and column chromatography, are typically effective.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing Skeletal Diversity Using Catalyst Control: Formation of n and n + 1 Macrocyclic Triazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. dg.dk [dg.dk]
- 13. mdpi.com [mdpi.com]
- 14. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4- and 1,5-Disubstituted Triazole Isomers
Welcome to the technical support center for the purification of 1,4- and 1,5-disubstituted triazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 1,4- and 1,5-disubstituted triazole isomers?
A1: The primary challenge in separating 1,4- and 1,5-disubstituted triazole isomers lies in their similar physical and chemical properties. Both regioisomers often exhibit comparable polarity, solubility, and chromatographic behavior, which can lead to co-elution during column chromatography and co-crystallization during recrystallization attempts. The specific nature of the substituents on the triazole ring significantly influences the difficulty of separation.
Q2: How can I confirm the identity of the 1,4- and 1,5-isomers after purification?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for distinguishing between 1,4- and 1,5-disubstituted triazole isomers.
-
¹H NMR: The chemical shift of the triazole proton can be indicative. In many cases, the proton of the 1,5-isomer is more shielded (appears at a lower ppm value) compared to the proton of the 1,4-isomer.[1]
-
¹³C NMR: The chemical shifts of the triazole ring carbons are distinct for each isomer. The C5 signal of a 1,4-disubstituted triazole typically appears around δ ~120 ppm, while the C4 signal of a 1,5-disubstituted isomer is found further downfield at δ ~133 ppm.[2]
-
Nuclear Overhauser Effect (NOE) NMR: NOE experiments can provide definitive structural proof. For the 1,5-isomer, a pronounced NOE should be observed between the protons of the substituents at the 1 and 5 positions.[1]
Q3: What are the most common purification techniques for separating these isomers?
A3: The two most common and effective techniques for separating 1,4- and 1,5-disubstituted triazole isomers are column chromatography and fractional crystallization. For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be employed.
Q4: When should I choose column chromatography over crystallization?
A4: Column chromatography is generally the first method to try, especially when dealing with a mixture where the polarity difference between the isomers is sufficient for separation on a solid phase like silica gel. Crystallization is a good option when one isomer is significantly less soluble in a particular solvent system than the other, or when you need to obtain highly pure material of one isomer and can afford to lose some of the other in the mother liquor.
Troubleshooting Guides
Column Chromatography
Issue 1: Co-elution of Isomers
-
Problem: The 1,4- and 1,5-isomers elute at the same or very similar retention times, resulting in poor separation.
-
Solutions:
-
Optimize the Solvent System: This is the most critical parameter. Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone).
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. A shallow gradient can often resolve closely eluting compounds.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).
-
Dry Loading: If the compound has poor solubility in the eluent, dry loading the sample onto silica gel can improve resolution by ensuring a narrow starting band.[3]
-
Issue 2: Tailing of Peaks
-
Problem: The peaks on the chromatogram are broad and asymmetrical, leading to poor resolution and cross-contamination of fractions.
-
Solutions:
-
Adjust Solvent Polarity: Tailing can occur if the compound interacts too strongly with the stationary phase. Adding a small amount of a more polar solvent (e.g., a few drops of methanol or triethylamine if the compound is basic) to the eluent can sometimes resolve this.
-
Check for Compound Instability: The compound might be degrading on the silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[4]
-
Crystallization
Issue 1: Co-crystallization of Isomers
-
Problem: Both isomers crystallize out of solution together, resulting in a product that is still a mixture.
-
Solutions:
-
Solvent Screening: Systematically test a wide range of solvents and solvent mixtures. The goal is to find a system where one isomer is significantly less soluble than the other at a given temperature.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then further in a refrigerator. Slow crystal growth is more likely to be selective.
-
Seeding: If you have a small amount of pure crystal of one isomer, you can use it to seed the solution and encourage the crystallization of that specific isomer.
-
Issue 2: Product "Oils Out" Instead of Crystallizing
-
Problem: The compound separates from the solution as an oil rather than forming crystals.
-
Solutions:
-
Use a Lower-Boiling Point Solvent: This can happen if the melting point of your compound is lower than the boiling point of the solvent.
-
Slower Cooling: Rapid cooling can favor oiling out.
-
Use a More Dilute Solution: A highly supersaturated solution is more prone to oiling out.
-
Experimental Protocols
General Protocol for Column Chromatography Separation
-
TLC Analysis:
-
Dissolve a small amount of the crude isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that shows good separation between the two isomer spots. The ideal Rf values should be between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a more volatile solvent.
-
Carefully load the sample onto the top of the silica bed.
-
Alternatively, for less soluble compounds, perform dry loading by adsorbing the compound onto a small amount of silica gel and then adding the dry powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If using a gradient, start with the less polar solvent and gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor them by TLC to identify which fractions contain the separated isomers.
-
-
Product Isolation:
-
Combine the pure fractions of each isomer.
-
Remove the solvent under reduced pressure to obtain the purified isomers.
-
General Protocol for Fractional Crystallization
-
Solvent Selection:
-
In small test tubes, test the solubility of the isomer mixture in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the mixture when hot but will result in the precipitation of one isomer upon cooling, while the other remains in solution.
-
-
Dissolution:
-
In a flask, dissolve the crude isomer mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature. Covering the flask with an insulating material can slow the cooling rate.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals and analyze their purity by NMR or HPLC.
-
The mother liquor can be concentrated to try and isolate the other isomer, which may require further purification.
-
Data Presentation
Table 1: Comparison of Purification Techniques for 1,4- and 1,5-Disubstituted Triazole Isomers
| Purification Technique | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | 60-90% (combined isomers) | >95% | Widely applicable, can separate multi-component mixtures. | Can be time-consuming and require large volumes of solvent. |
| Fractional Crystallization | 20-70% (for one isomer) | >98% | Can yield very pure material, scalable. | Dependent on solubility differences, may result in lower yield of one isomer. |
| Preparative HPLC | 50-80% | >99% | High resolution for difficult separations. | Expensive, limited sample capacity, requires specialized equipment. |
| Supercritical Fluid Chromatography (SFC) | 60-90% | >99% | Fast separations, environmentally friendly (uses CO₂). | Requires specialized equipment. |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of 1,4- and 1,5-disubstituted triazole isomers.
Caption: Troubleshooting logic for the purification of 1,4- and 1,5-disubstituted triazole isomers.
References
Technical Support Center: Strategies to Improve Regioselectivity in Triazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high regioselectivity in 1,2,3-triazole synthesis via azide-alkyne cycloaddition reactions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during triazole synthesis, focusing on catalyst choice, reaction conditions, and troubleshooting poor regioselectivity.
Q1: Why is my thermal (uncatalyzed) reaction producing a mixture of 1,4- and 1,5-regioisomers?
A: The thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted triazoles.[1][2][3] This lack of selectivity is because the activation energies for the two possible transition states are very similar, leading to the formation of both regioisomers, often in a roughly 1:1 ratio.[2][4] For predictable and high regioselectivity, a catalyzed approach is strongly recommended.[1]
Q2: How can I selectively synthesize the 1,4-disubstituted 1,2,3-triazole?
A: To exclusively obtain the 1,4-disubstituted isomer, you should use the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction.[2][3][5] The mechanism proceeds through a copper-acetylide intermediate that directs the reaction to form only the 1,4-regioisomer under mild conditions and in a variety of solvents, including water.[3][5][6]
Q3: My goal is the 1,5-disubstituted 1,2,3-triazole. Which method should I use?
A: The selective synthesis of 1,5-disubstituted 1,2,3-triazoles is achieved using a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[2][7][8] Unlike copper catalysts, ruthenium catalysts such as CpRuCl(COD) or CpRuCl(PPh₃)₂ activate the alkyne via a π-interaction, leading to the formation of a ruthenacycle intermediate that ultimately yields the 1,5-isomer.[2][7][9]
Q4: I am getting a low yield in my RuAAC reaction for the 1,5-isomer. How can I improve this?
A: Low yields in RuAAC reactions can stem from several factors:
-
Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). One study noted quantitative conversion under argon versus only 20% under air.[7]
-
Solvent Choice: RuAAC is compatible with a range of aprotic, non-protic solvents like DCE, toluene, THF, and DMF.[7][8][10] However, protic solvents such as water or alcohols can be detrimental to both yield and regioselectivity.[7][10] Ensure your solvent is anhydrous and that the reaction mixture is homogeneous.[7]
-
Catalyst Activity: Use a well-established and active catalyst, such as CpRuCl(COD) or [CpRuCl]₄.[7][9] Some substrates may require gentle heating (e.g., 45-60 °C) to achieve high conversion, although some reactive catalysts work well at room temperature.[7][8]
-
Substrate Purity: Ensure your azide and alkyne starting materials are pure. Impurities can inhibit the catalyst.
Q5: I am trying to react an internal alkyne. Which catalyst system should I use?
A: The RuAAC reaction is the method of choice for internal alkynes, as it provides access to fully substituted 1,4,5-triazoles.[2][8][9] The CuAAC reaction is generally not suitable for internal alkynes because its mechanism requires the formation of a copper acetylide from a terminal alkyne.[8] Regioselectivity with unsymmetrical internal alkynes in RuAAC is influenced by steric and electronic factors of the substituents.[7][9]
Data Presentation: Catalyst System vs. Regioselectivity
The choice of catalyst is the primary determinant of regioselectivity in azide-alkyne cycloadditions. The following table summarizes the expected outcomes with common catalytic systems.
| Catalyst System | Predominant Isomer | Alkyne Substrate Scope | Typical Solvents | Key Considerations |
| None (Thermal) | Mixture of 1,4- and 1,5- | Terminal & Internal | High-boiling (e.g., Toluene, Xylene) | Lacks regioselectivity; requires high temperatures.[2][3] |
| Cu(I) sources (e.g., CuSO₄/NaAsc, CuI) | 1,4-disubstituted | Terminal Alkynes Only | Aqueous or Organic (H₂O, tBuOH, DMSO) | Highly reliable and regiospecific; sensitive to oxidation.[2][3][5][6] |
| Ru(II) sources (e.g., Cp*RuCl(COD)) | 1,5-disubstituted | Terminal & Internal Alkynes | Aprotic (DCE, Toluene, THF) | Complements CuAAC; requires inert atmosphere.[7][8][9] |
Visualizations: Reaction Pathways and Workflow
Visualizing the catalytic cycles and the decision-making process can help in planning experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. Thieme E-Books [thieme-connect.de]
effect of ligands on the rate and efficiency of CuAAC reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the critical role of ligands in the rate and efficiency of CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a ligand in a CuAAC reaction?
A1: In a CuAAC reaction, a ligand serves multiple crucial functions. Its primary role is to stabilize the catalytically active Copper(I) oxidation state.[1][2][3] This is vital because Cu(I) is prone to oxidation to the inactive Cu(II) state and can also undergo disproportionation to Cu(0) and Cu(II).[2][3] Additionally, ligands, often referred to as "accelerating ligands," can significantly increase the reaction rate.[2][3][4][5] In biological applications, ligands are essential for reducing the cytotoxicity of copper ions by chelating them, which in turn protects sensitive biomolecules like proteins from oxidative damage.[2][6][7][8]
Q2: How do I select the appropriate copper ligand for my experiment?
A2: The ideal ligand choice depends on several experimental factors, including the solvent system, the nature of the substrates (e.g., small molecules versus large biomolecules), and the required reaction kinetics.[2]
-
For Bioconjugation in Aqueous Media: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and its derivatives like BTTAA and BTTES are highly recommended.[2][9][10] These ligands are effective at protecting biomolecules from copper-induced damage and perform well under physiological conditions.[2]
-
For Organic Solvents: While water-soluble ligands can be used, ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are very effective, although their solubility in purely aqueous systems is limited.[2][9][11]
-
To Maximize Reaction Rate: For particularly challenging substrates, advanced ligands, such as those based on benzimidazoles, may offer superior rate acceleration.[2][4]
Q3: Is it possible to perform a CuAAC reaction without a ligand?
A3: While the CuAAC reaction can proceed without a ligand, it is generally not advisable for most applications.[2] Ligand-free reactions are often significantly slower, less efficient, and more susceptible to side reactions.[2][4] Ligands are particularly critical in bioconjugation to protect sensitive molecules from damage.[7]
Q4: What is the optimal ligand-to-copper ratio?
A4: The optimal ligand-to-copper ratio can vary depending on the specific ligand and reaction conditions. A common starting point is a ratio of 1:1 to 5:1.[12][13] For sensitive biological applications, a higher ligand-to-copper ratio (e.g., 5:1) is often recommended to ensure the copper is sufficiently chelated and to protect biomolecules from oxidative damage.[12][14][15] However, an excessive amount of some strongly chelating ligands can inhibit the reaction by blocking the copper's coordination sites.[4] Therefore, optimization may be required for your specific system.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Possible Cause: Inefficient catalyst activity or stability.
Troubleshooting Steps:
-
Evaluate Your Ligand Choice: Ensure the ligand is appropriate for your solvent system and substrates. For aqueous reactions, use a water-soluble ligand like THPTA or BTTAA.[2][9][10] For organic solvents, TBTA may be more suitable.[2][9][11]
-
Optimize Ligand-to-Copper Ratio: A low ratio may not provide sufficient stabilization, while an excessively high ratio of a strongly chelating ligand can be inhibitory.[4] Experiment with ratios between 1:1 and 5:1 to find the optimal concentration for your reaction.[12][13]
-
Consider a More Accelerating Ligand: If reaction rates are still slow, consider switching to a more strongly accelerating ligand, such as a benzimidazole-based ligand.[4]
-
Check for Inhibitory Species: Certain buffer components, like Tris, or high concentrations of chloride ions (>0.2 M) can chelate copper and inhibit the reaction.[12][15] Consider using phosphate, HEPES, or MOPS buffers.[15]
Issue 2: Low Product Yield
Possible Cause: Catalyst inactivation, side reactions, or poor reagent quality.
Troubleshooting Steps:
-
Ensure Cu(I) Stability: The primary role of the ligand is to protect the Cu(I) catalyst.[1][2][3] Ensure you are using an appropriate ligand and a fresh solution of your reducing agent (e.g., sodium ascorbate), as it can degrade over time.[12][13]
-
Minimize Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling).[12] A well-chosen ligand at an optimal concentration can help suppress this.
-
Verify Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction.[12]
-
Degas Your Reaction Mixture: Oxygen can oxidize the Cu(I) catalyst.[12] Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.
Issue 3: Degradation of Biomolecules
Possible Cause: Copper-mediated oxidative damage.
Troubleshooting Steps:
-
Increase Ligand Concentration: For sensitive biomolecules, using a higher ligand-to-copper ratio (e.g., 5:1) is crucial to sequester the copper and prevent it from causing oxidative damage to amino acids like histidine and arginine.[7][12][14]
-
Use a Biocompatible Ligand: Ligands like THPTA, BTTAA, and BTTES are specifically designed for biocompatibility and are excellent choices for bioconjugation reactions.[2][9][10]
-
Work at Lower Temperatures: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes mitigate substrate degradation.[16]
Data Presentation
Table 1: Comparison of Common CuAAC Ligands
| Ligand | Key Characteristics | Recommended Applications |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | High efficiency in organic solvents, poor water solubility.[2][9][11] | Organic synthesis. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Good water solubility, ideal for bioconjugation.[2][9][10] Protects biomolecules from copper-induced damage.[2] | Bioconjugation in aqueous media.[2] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Excellent acceleration, good water solubility, highly biocompatible.[9][10] | In vivo and in vitro applications requiring high biocompatibility and reaction kinetics.[10] |
| BTTES (2,2',2'',2'''-(()-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethyl)azanetriyl)tetraethanol) | Good balance of reactivity and high water solubility.[9][10] | Aqueous synthesis and bioconjugation.[10] |
| Benzimidazole-based ligands | Can provide superior rate acceleration, especially at low catalyst loading.[4] | Demanding applications requiring very fast kinetics. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Slow/Incomplete Reaction | Inefficient catalyst stabilization or activity. | Optimize ligand choice and ligand:copper ratio. Consider a more accelerating ligand. Check for inhibitory buffer components.[4][12][13][15] |
| Low Product Yield | Catalyst inactivation, side reactions. | Ensure Cu(I) stability with an appropriate ligand and fresh reducing agent. Degas the reaction mixture.[1][2][3][12][13] |
| Biomolecule Degradation | Copper-mediated oxidative damage. | Increase ligand:copper ratio. Use a highly biocompatible ligand (e.g., THPTA, BTTAA).[2][7][10][12][14] |
Experimental Protocols
General Protocol for a CuAAC Reaction with a Water-Soluble Ligand (THPTA)
This protocol is a general guideline and may require optimization for specific substrates and applications.
Materials:
-
Alkyne-functionalized molecule
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)[17]
-
Sodium ascorbate stock solution (e.g., 1 M in water, prepare fresh )[9]
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne- and azide-functionalized molecules in the reaction buffer to the desired final concentrations.
-
Prepare the Copper/Ligand Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA. A 1:5 copper-to-ligand ratio is a good starting point.[9][18] For example, mix 1 volume of 20 mM CuSO₄ with 5 volumes of 100 mM THPTA.
-
Add Catalyst Premix: Add the copper/ligand premix to the reaction tube containing the azide and alkyne to achieve the desired final copper concentration (typically 0.1-1 mM).[9]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5-10 times the copper concentration.[16]
-
Incubate: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., LC-MS or TLC).
-
Purification: Once the reaction is complete, purify the product using a suitable method such as chromatography or dialysis to remove excess reagents and the copper catalyst.
Visualizations
Caption: A troubleshooting workflow for low-yield or slow CuAAC reactions.
Caption: A decision tree for selecting the appropriate ligand for a CuAAC reaction.
References
- 1. Click reaction ligands | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. scispace.com [scispace.com]
managing catalyst poisoning in copper-catalyzed triazole synthesis
Technical Support Center: Copper-Catalyzed Triazole Synthesis
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry." This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low-yield or failed CuAAC reaction?
A1: Several factors can lead to poor outcomes in CuAAC reactions. The most frequent issues include:
-
Inactive Copper Catalyst : The reaction requires the Copper(I) oxidation state [Cu(I)]. This state is easily oxidized to the inactive Cu(II) form by atmospheric oxygen. Disproportionation into Cu(0) and Cu(II) can also occur.[1][2]
-
Catalyst Poisoning : Certain functional groups or contaminants in the reaction mixture can bind to the copper catalyst and inhibit its activity. Common poisons include thiols, chelating buffers like Tris, and high concentrations of halide ions.[2][3][4]
-
Poor Reagent Quality : Impurities in starting materials, degradation of the reducing agent (e.g., sodium ascorbate), or instability of the azide partner can prevent the reaction from proceeding.[1][2]
-
Suboptimal Reaction Conditions : Incorrect stoichiometry, low reactant concentration, incompatible solvents, or improper pH can all significantly reduce reaction efficiency.[1][2]
-
Inadequate Ligand Support : For many systems, especially in biological contexts, a ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An incorrect choice of ligand or an improper ligand-to-copper ratio can lead to failure.[1][3]
Q2: How can I tell if my copper catalyst is being poisoned?
A2: Catalyst poisoning should be suspected if you observe the following:
-
The reaction starts but then stalls, failing to proceed to completion.
-
Reactions are inconsistent, with high variability in yield between identical runs.[3]
-
A trusted control reaction (using simple, pure azides and alkynes) also fails, suggesting the issue is not with complex substrates but with a common component or contaminant.
-
Your substrates contain functional groups known to inhibit copper catalysts (see Troubleshooting Guide below).
Q3: What role do ligands like TBTA and THPTA play, and can they prevent poisoning?
A3: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are vital for CuAAC, particularly in bioconjugation. They play two main roles:
-
Acceleration : They accelerate the rate of the CuAAC reaction, which is essential when working with low concentrations of reactants.[4][5]
-
Stabilization : They form a complex with the Cu(I) ion, protecting it from oxidation and disproportionation.[2][3]
While ligands protect the copper catalyst, they do not make it immune to all forms of poisoning. Strong chelators or poisons like thiols can still displace the ligand or bind to the copper-ligand complex, inhibiting the reaction.[6][7] Using an excess of the ligand (e.g., a 5:1 ligand-to-copper ratio) can help protect the catalyst from reactive oxygen species generated by ascorbate, but may not overcome potent poisons.[5]
Q4: Can the choice of copper salt or reducing agent affect catalyst poisoning?
A4: Yes. The counter-ion of the copper salt can influence the reaction. For instance, iodide ions (from CuI) can be inhibitory by strongly binding to Cu(I) and slowing the reaction compared to salts with weaker coordinating anions like tetrafluoroborate or sulfate (from CuSO₄).[4][8] Similarly, while sodium ascorbate is the most common reducing agent, alternatives exist. However, some, like TCEP, can interfere with the reaction due to their own copper-binding properties.[8]
Troubleshooting Guide: Catalyst Poisoning
This guide provides a systematic approach to identifying and mitigating common sources of copper catalyst poisoning.
Issue 1: Reaction is slow, stalls, or fails completely.
Thiols (R-SH), present as additives (e.g., DTT, glutathione) or as functional groups on substrates (e.g., cysteine residues), are potent poisons for the copper catalyst.[4][6] They form strong Cu(I)-thiolate bonds that deactivate the catalyst.[8]
-
Diagnostic Steps:
-
Review all reagents and substrates for the presence of thiol groups.
-
If using biological samples, consider the concentration of free thiols like glutathione, which can be in the millimolar range intracellularly.[7]
-
-
Mitigation Strategies:
-
Pre-treat Substrates : Treat samples containing thiols with an alkylating agent like N-ethylmaleimide (NEM) to block the thiol group prior to the CuAAC reaction.[6][7]
-
Use Sacrificial Metals : Add sacrificial metal ions like Zn(II) or Ni(II) to the reaction mixture. These ions can bind to the thiols, leaving the copper catalyst free to participate in the reaction.[3][8]
-
Increase Catalyst Load : In some cases, increasing the concentration of the copper-ligand complex may overcome the inhibition, although this can be costly and may not be suitable for sensitive biological samples.[5]
-
Common laboratory buffers and additives can act as chelators, binding to the copper ion and rendering it inactive.
-
Diagnostic Steps:
-
Mitigation Strategies:
-
Buffer Exchange : If possible, exchange your substrate into a non-chelating buffer like HEPES or carbonate (pH 6.5–8.0).[3][5]
-
Increase Catalyst/Ligand Concentration : For substrates with inherent chelating properties (e.g., His-tagged proteins), increasing the copper-ligand concentration may be necessary.[5]
-
Purification : Ensure that reagents like EDTA are completely removed from substrates before the CuAAC reaction.
-
Quantitative Impact of Common Inhibitors
The following table summarizes the inhibitory effects of various substances on CuAAC reactions, compiled from literature data. Conditions may vary between studies.
| Inhibitor | System / Conditions | Observed Effect | Reference |
| Glutathione (GSH) | Live cell cytosol model | Reaction yield dropped from 25% to 2% in the presence of 500 μM GSH. | [7] |
| Aminoguanidine | In vitro bioconjugation | Modest inhibitor. No effect at 1 mM, but noticeable inhibition at ≥5 mM with 100 μM Cu. | [5] |
| Tris Buffer | General bioconjugation | Known to be a competitive and inhibitory ligand for copper. Should be avoided. | [5] |
| Chloride Ions (Cl⁻) | Aqueous reactions | High concentrations (>0.5 M) can be deleterious to the reaction rate. | [2][4] |
| Iodide Ions (I⁻) | Aqueous reactions | Strong inhibitor. Using CuI leads to significantly slower reactions than other copper salts. | [4][8] |
| Hexahistidine Tags | Protein labeling | Can sequester the copper catalyst, inhibiting the reaction. | [5] |
Visual Troubleshooting and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing a failed CuAAC reaction, with a focus on catalyst-related issues.
Caption: Troubleshooting workflow for failed CuAAC reactions.
Mechanism of Thiol Poisoning
This diagram illustrates how a thiol compound can deactivate the active Cu(I) catalyst, preventing it from entering the catalytic cycle.
Caption: Mechanism of copper catalyst deactivation by thiols.
Experimental Protocols
Protocol 1: Control Reaction to Test for Catalyst System Inhibition
This protocol is used to determine if a component of your reaction buffer or a solvent contaminant is poisoning the catalyst system.
Materials:
-
Benzyl azide (or other simple, pure azide)
-
Phenylacetylene (or other simple, pure alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
THPTA ligand
-
Your reaction buffer/solvent system to be tested
-
Control buffer: 0.1 M HEPES, pH 7.4
-
DMSO (ACS grade or higher)
Procedure:
-
Prepare Stock Solutions:
-
Azide (e.g., Benzyl azide): 100 mM in DMSO.
-
Alkyne (e.g., Phenylacetylene): 100 mM in DMSO.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh immediately before use).
-
-
Set up Control Reaction (Tube C):
-
To a 1.5 mL microcentrifuge tube, add:
-
437.5 µL of 0.1 M HEPES buffer.
-
5 µL of 100 mM Benzyl Azide stock.
-
5 µL of 100 mM Phenylacetylene stock.
-
-
In a separate tube, premix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 100 mM THPTA. Add this premix to Tube C.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.
-
Vortex briefly and allow to react at room temperature. Final concentrations: 1 mM azide/alkyne, 100 µM Cu, 500 µM THPTA, 5 mM ascorbate.
-
-
Set up Test Reaction (Tube T):
-
Repeat the exact same procedure as for Tube C, but replace the 437.5 µL of HEPES buffer with your experimental buffer or solvent system.
-
-
Analysis:
-
After 1 hour, quench both reactions by adding 10 µL of 0.5 M EDTA solution.
-
Analyze the formation of the triazole product by LC-MS or TLC.
-
Interpretation : If Tube C shows high conversion and Tube T shows low or no conversion, a component in your experimental system is poisoning the catalyst.
-
Protocol 2: Removal of Thiol Contaminants using a Scavenger Resin
This protocol describes the use of a maleimide-functionalized resin to remove thiol-containing impurities from a protein or peptide sample prior to a CuAAC reaction.
Materials:
-
Maleimide-functionalized scavenger resin (e.g., Maleimide-PEG resin).
-
Thiol-containing sample (e.g., peptide solution).
-
Non-chelating buffer (e.g., 0.1 M HEPES, pH 7.0).
-
Empty spin column.
Procedure:
-
Resin Equilibration:
-
Weigh out an appropriate amount of maleimide resin (typically a 5 to 10-fold molar excess of maleimide groups relative to the estimated amount of thiol).
-
Place the resin in an empty spin column.
-
Wash the resin by adding 3-5 bed volumes of the non-chelating buffer and centrifuging to remove the buffer. Repeat this step three times to fully equilibrate the resin.
-
-
Sample Treatment:
-
Dissolve or exchange the thiol-containing sample into the same non-chelating buffer.
-
Add the sample solution to the equilibrated resin in the spin column.
-
Incubate at room temperature for 1-2 hours with gentle end-over-end mixing.
-
-
Sample Recovery:
-
Place the spin column into a clean collection tube.
-
Centrifuge to separate the sample solution (now depleted of thiols) from the resin.
-
The flow-through contains your purified sample, which is now ready for use in a CuAAC reaction.
-
-
Verification (Optional):
-
Use Ellman's test (DTNB assay) on a small aliquot of the sample before and after treatment to quantify the removal of free thiols.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Copper Contamination in Biological Applications of Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst cytotoxicity during bioconjugation experiments involving Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to biological samples, especially live cells?
A1: The conventional CuAAC reaction utilizes a copper(I) catalyst, which is cytotoxic. This toxicity primarily arises from the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen, a process often exacerbated by the presence of a reducing agent like sodium ascorbate.[1][2] ROS can lead to oxidative stress, causing damage to vital cellular components such as lipids, proteins, and DNA, which can ultimately trigger apoptosis or programmed cell death.[2][3][4]
Q2: What are the primary strategies to overcome copper-induced cytotoxicity in biological applications?
A2: There are two main strategies to circumvent copper toxicity for experiments in biological systems:[2]
-
Ligand-Assisted Copper-Catalyzed Click Chemistry: This approach involves using chelating ligands that stabilize the copper(I) ion. These ligands not only reduce copper's toxicity but can also enhance the reaction rate.[1][2][5][6][7]
-
Copper-Free Click Chemistry: This involves using alternative click chemistry reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions.[2][8][9][10][11][12][13][14][15][16]
Q3: How do copper-chelating ligands reduce toxicity and improve reaction efficiency?
A3: Copper-chelating ligands, such as THPTA, BTTAA, and bis-L-histidine, form complexes with the copper(I) ion.[1][5] This chelation stabilizes the Cu(I) oxidation state, preventing its oxidation to the inactive and more toxic Cu(II) state.[3][17][18] By stabilizing Cu(I), ligands ensure a higher concentration of the active catalyst, which can lead to faster reaction kinetics.[1][18] Furthermore, these ligands can act as sacrificial reductants, protecting sensitive biomolecules from oxidative damage caused by ROS.[19][20]
Q4: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and what are its advantages?
A4: SPAAC is a type of copper-free click chemistry that utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a catalyst.[9][11][14] The high ring strain of the cyclooctyne provides the energy to drive the reaction forward.[8][13] The primary advantage of SPAAC is its biocompatibility, as the absence of a toxic copper catalyst makes it ideal for in vivo and live-cell applications where copper toxicity is a major concern.[2][8][10][12] This also simplifies the purification process as there is no need to remove residual copper.[14][21]
Q5: When should I choose CuAAC over copper-free click chemistry?
A5: The choice depends on the specific requirements of your experiment. CuAAC, especially with modern ligands, can offer very fast reaction kinetics, which can be an advantage when rapid labeling is required.[1] If your system can tolerate low concentrations of copper and you need the fastest possible reaction, a well-optimized ligand-assisted CuAAC protocol may be suitable. However, for applications involving live cells, in vivo studies, or when working with highly sensitive biomolecules, copper-free methods like SPAAC are generally the safer and preferred option to avoid any potential copper-induced artifacts.[2][8][10][13]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Strategy | Supporting Evidence/Citations |
| Catalyst Inactivation | The active Cu(I) catalyst is easily oxidized to inactive Cu(II). Ensure a fresh solution of a reducing agent like sodium ascorbate is used. Work under an inert atmosphere if possible. Increase the ligand-to-copper ratio (e.g., 5:1) to better stabilize the Cu(I) state. | [2][3][22][23] |
| Poor Reagent Quality | Impurities in azide or alkyne starting materials can inhibit the reaction. Verify the purity of your reagents. Azides can be unstable, so use freshly prepared or properly stored materials. | [3][24] |
| Suboptimal Reaction Conditions | Incorrect stoichiometry, temperature, solvent, or pH can hinder the reaction. Systematically optimize these parameters in small-scale test reactions. Ensure reactants are at a sufficient concentration (ideally >10 µM). | [3][19] |
| Ligand Issues | An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental. Choose a ligand that is soluble and effective in your reaction medium. | [3][7][18][22] |
| Copper Sequestration | Components in your biological sample (e.g., thiols in proteins, buffers like Tris) can chelate and sequester the copper catalyst. Consider adding a sacrificial metal like Zn(II) or Ni(II) to occupy these binding sites. Avoid Tris buffer. | [19][20][23][25] |
| Steric Hindrance | Bulky groups near the azide or alkyne can impede the reaction. If possible, design your reagents with longer linkers to reduce steric hindrance. | [14] |
| Low Reactant Concentration | Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate. For the reaction to proceed efficiently, reactants should ideally be at concentrations greater than 10 µM. | [3][19] |
Biomolecule Degradation or Aggregation
| Potential Cause | Troubleshooting Strategy | Supporting Evidence/Citations |
| Oxidative Damage from ROS | The combination of copper, a reducing agent, and oxygen generates damaging reactive oxygen species (ROS). Use a copper-chelating ligand to protect your biomolecules. A ligand-to-copper ratio of 5:1 is often recommended. Adding a scavenger like aminoguanidine can help intercept reactive byproducts. Keep reaction times as short as possible. | [2][3][4][20][26] |
| Precipitation | High concentrations of copper or certain ligands can cause protein precipitation. Reduce the copper concentration; modern ligands and chelating azides allow for effective labeling with as low as 10-40 µM copper. Ensure all components are soluble in the reaction buffer. | [1][23][27] |
Experimental Protocols
Protocol 1: Ligand-Assisted CuAAC for Labeling Biomolecules in Solution
This protocol is a general guideline for labeling a biomolecule containing an alkyne with an azide-functionalized probe.
Materials:
-
Biomolecule-alkyne in a compatible buffer (e.g., phosphate buffer, pH 7.4)
-
Azide-probe stock solution (e.g., 5 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, prepare fresh )
-
Aminoguanidine hydrochloride stock solution (optional, 100 mM in water)
Procedure:
-
In a microcentrifuge tube, add the biomolecule-alkyne solution.
-
Add the azide-probe to the desired final concentration (e.g., 100 µM).
-
Prepare a premixed solution of CuSO₄ and the ligand. For a final copper concentration of 0.25 mM, you would use a 5-fold excess of ligand (1.25 mM). Add this premix to the reaction tube.
-
(Optional) Add aminoguanidine to a final concentration of 1 mM to scavenge reactive byproducts.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix and incubate at room temperature for 1-2 hours.
-
Proceed with purification to remove excess reagents and copper. This can be done by dialysis with EDTA-containing buffers, size exclusion chromatography, or precipitation.[19]
Protocol 2: Assessing Copper Toxicity in Live Cells (MTT Assay)
This protocol allows for the quantification of cell viability after exposure to CuAAC reaction components.[2]
Materials:
-
Cells cultured in a 96-well plate
-
CuAAC reaction components (as in Protocol 1)
-
Cell culture growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to the complete CuAAC reaction mixture for the desired duration (e.g., 5-30 minutes). Include control wells with untreated cells and cells treated with individual components of the reaction mixture.
-
After the incubation period, remove the reaction mixture and wash the cells with fresh medium.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Quantitative Data Summary
Table 1: Comparison of Common Copper-Chelating Ligands for CuAAC
| Ligand | Recommended Application | Key Advantages | Considerations |
| THPTA | In vitro, aqueous synthesis | High water solubility, moderate reaction acceleration. | Can be less effective at very low copper concentrations compared to newer ligands.[18] |
| BTTAA | In vivo, in vitro | Very high reaction kinetics, very high biocompatibility, very low cytotoxicity. | Moderate water and organic solubility.[1][6][18] |
| BTTES | In vivo, in vitro | High water solubility, very high biocompatibility, very low cytotoxicity. | Lower organic solubility.[18] |
| bis-L-histidine | Live-cell labeling | Can be an effective catalyst with no observed toxicity at micromolar concentrations over 72 hours. | May induce metabolic changes in cells.[5] |
| TBTA | Organic synthesis | Very high reaction kinetics, very high organic solubility. | Low biocompatibility, high cytotoxicity, not suitable for biological applications.[18] |
Table 2: Reaction Conditions for Minimizing Copper Toxicity
| Strategy | Key Parameters | Typical Values | Expected Outcome | Citations |
| Reducing Copper Concentration | Use of copper-chelating azides (e.g., picolyl azide) | 10-40 µM Cu(I)/Cu(II) | Allows for significant reduction in copper concentration without sacrificing reaction speed. | [1][27] |
| Optimizing Ligand Ratio | Ligand:Copper molar ratio | 5:1 | Protects biomolecules from oxidative damage and stabilizes the Cu(I) catalyst. | [20][22] |
| Using Additives | Aminoguanidine | 1 mM | Scavenges reactive byproducts of ascorbate oxidation, protecting proteins. | [3][26] |
| Copper-Free Alternative (SPAAC) | Reaction of strained alkyne (e.g., DBCO) with azide | N/A (no copper) | Complete avoidance of copper toxicity, ideal for in vivo and live-cell studies. | [2][8][10][13][14] |
Visualizations
Caption: Mechanism of copper-induced cytotoxicity and the protective role of ligands.
Caption: Workflow for performing and validating live-cell click chemistry experiments.
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Free Click Chemistry [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 16. nobelprize.org [nobelprize.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jenabioscience.com [jenabioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Troubleshooting [chem.rochester.edu]
- 25. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thermally Induced Azide-Alkyne Cycloaddition
Welcome to the Technical Support Center for thermally induced azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experiments for enhanced reaction kinetics and yields. This guide covers both the classical Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures, and the more recent strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction that proceeds efficiently at or near physiological temperatures.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My thermally induced azide-alkyne cycloaddition is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors, depending on whether you are performing a classical Huisgen cycloaddition or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
For Classical (High-Temperature) Huisgen Cycloaddition:
-
Insufficient Thermal Energy: The classical Huisgen cycloaddition has a significant activation energy barrier and requires elevated temperatures to proceed at a reasonable rate.[1]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful of the thermal stability of your substrates and solvent boiling point.
-
-
Sub-optimal Solvent Choice: The solvent can influence the reaction rate, although the effect is generally not as pronounced as in other reaction types.[2][3]
-
Solution: If reactants are not fully soluble, consider using a co-solvent. Polar aprotic solvents like DMSO and DMF are often effective.[4] Toluene is also a common choice for higher temperature reactions.
-
-
Steric Hindrance: Bulky substituents near the azide or alkyne functional groups can impede the reaction.[4]
-
Solution: Increase the reaction time and/or temperature. If possible, redesign your substrates to include a longer linker between the bulky group and the reactive moiety.
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Degraded Cyclooctyne Reagent: Strained cyclooctynes can be unstable, especially during long-term storage or under acidic conditions.
-
Solution: Use a fresh batch of the cyclooctyne reagent. Store cyclooctynes under recommended conditions (typically cold and under an inert atmosphere). Perform a small-scale control reaction with a known azide to test the activity of your cyclooctyne.
-
-
Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent.
-
Solution: While a 1:1 stoichiometric ratio is ideal, using a slight excess (1.1-1.5 equivalents) of one reagent (usually the less precious one) can help drive the reaction to completion.
-
-
Poor Solubility: One or both of your reactants may have poor solubility in the chosen reaction buffer.
-
Solution: Add a minimal amount of a compatible organic co-solvent like DMSO or DMF to improve solubility. Ensure the final concentration of the organic solvent does not negatively impact the stability or activity of your biomolecules.
-
-
Presence of Competing Azides: Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-functionalized molecule.[4]
-
Solution: Ensure all buffers and solutions are freshly prepared and free of sodium azide.[4]
-
Issue 2: Slow Reaction Rate
Q: My reaction is proceeding, but it's much slower than expected. How can I increase the reaction rate?
A: Slow reaction kinetics can be a significant hurdle. The strategies to address this differ for classical and strain-promoted cycloadditions.
For Classical (High-Temperature) Huisgen Cycloaddition:
-
Increase Temperature: As this reaction is thermally driven, increasing the temperature is the most direct way to increase the rate. Monitor for potential degradation of starting materials or products at higher temperatures.
-
Increase Concentration: Higher concentrations of reactants will lead to more frequent molecular collisions and an increased reaction rate. If solubility is an issue, consider a different solvent that allows for higher concentrations.
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Choose a More Reactive Cyclooctyne: The reactivity of cyclooctynes varies significantly. For faster kinetics, consider using a more reactive derivative like a dibenzocyclooctyne (DBCO) or a biarylazacyclooctynone (BARAC).
-
Optimize pH: The pH of the reaction mixture can influence the rate of SPAAC reactions. Generally, neutral to slightly basic conditions (pH 7-8) are optimal.
-
Increase Temperature (with caution): While SPAAC reactions are designed to be efficient at room temperature, gentle heating (e.g., to 37°C) can sometimes increase the rate. However, be mindful of the thermal stability of your substrates, especially biomolecules.
Issue 3: Formation of Side Products and Regioisomers
Q: I'm observing unexpected side products or a mixture of regioisomers in my reaction. How can I improve the selectivity?
A: The formation of side products and regioisomers is a key challenge, particularly in the classical Huisgen cycloaddition.
For Classical (High-Temperature) Huisgen Cycloaddition:
-
Regioisomer Formation: The thermal Huisgen cycloaddition with unsymmetrical alkynes often produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1][5]
-
Solution: Unfortunately, achieving high regioselectivity in the uncatalyzed thermal reaction is challenging and often substrate-dependent. If a single regioisomer is required, consider using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the 1,4-regioisomer or a ruthenium-catalyzed version (RuAAC) for the 1,5-regioisomer.[5]
-
-
Decomposition at High Temperatures: At elevated temperatures, your starting materials or the triazole product may decompose.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction progress over time to determine the optimal reaction time and avoid prolonged heating.
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Lack of Regiospecificity: While often highly efficient, SPAAC reactions can also produce a mixture of regioisomers, though this is often less of a concern in bioconjugation applications where the primary goal is covalent linkage.
-
Non-specific Labeling: In biological systems, some highly reactive cyclooctynes may exhibit off-target reactivity, particularly with thiols (e.g., cysteine residues).
-
Solution: If non-specific labeling is suspected, consider using a less reactive cyclooctyne or pre-blocking free thiols with a reagent like N-ethylmaleimide (NEM). Including a blocking agent like BSA in your buffers can also help reduce non-specific binding.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of thermally induced azide-alkyne cycloadditions.
Q1: What are the key differences between the classical Huisgen cycloaddition and SPAAC?
A: The primary differences lie in the reaction conditions and the nature of the alkyne. The classical Huisgen reaction requires high temperatures (often >80 °C) to overcome the activation barrier and can be performed with simple terminal or internal alkynes.[1] SPAAC, on the other hand, utilizes strained cyclooctynes, where the ring strain provides the driving force for the reaction, allowing it to proceed at much lower temperatures (typically room temperature to 37 °C) without a catalyst.
Q2: How do I choose the right solvent for my reaction?
A: For classical Huisgen cycloadditions, polar aprotic solvents like DMF, DMSO, or toluene are commonly used, especially for reactions requiring high temperatures.[5] For SPAAC, particularly in bioconjugation, aqueous buffers (e.g., PBS, HEPES) are preferred. If solubility is an issue, a small percentage of an organic co-solvent like DMSO can be added. It is crucial to ensure the chosen solvent does not react with your substrates or inhibit the reaction.
Q3: What is the typical stoichiometry for these reactions?
A: A 1:1 molar ratio of azide to alkyne is the theoretical ideal. However, in practice, a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants is often used to ensure complete conversion of the other, especially if one component is more valuable or difficult to synthesize.
Q4: How can I monitor the progress of my reaction?
A: The choice of monitoring technique depends on the nature of your substrates and the reaction scale. Common methods include:
-
Thin Layer Chromatography (TLC): Useful for small molecule reactions to visualize the consumption of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the masses of reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to follow the disappearance of reactant signals and the appearance of product signals.
-
In-line ATR-IR Spectroscopy: Allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic azide peak.
Q5: What are the best methods for purifying the triazole product?
A: Purification strategies depend on the properties of your product.
-
For small molecules: Column chromatography on silica gel is a common and effective method. Recrystallization can also be used if the product is a solid.
-
For bioconjugates: Size-exclusion chromatography (SEC) is often used to separate the labeled biomolecule from excess small molecule reagents. Dialysis or spin filtration can also be effective for removing unreacted small molecules.
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Cyclooctynes in SPAAC with an Azide
| Cyclooctyne Derivative | Typical Reaction Temperature (°C) | Typical Reaction Time | Common Solvents | Notes |
| BCN (Bicyclo[6.1.0]nonyne) | 25 - 37 | 1 - 12 hours | Aqueous buffers, DMSO, DMF | Good balance of reactivity and stability. |
| DBCO (Dibenzocyclooctyne) | 25 - 37 | 30 min - 4 hours | Aqueous buffers, DMSO, DMF | Faster kinetics than BCN. |
| DIBO (Dibenzocyclooctynol) | 25 - 37 | < 1 hour | Aqueous buffers, Methanol | Rapid reaction rates. |
| BARAC (Biarylazacyclooctynone) | 25 - 37 | Minutes | Aqueous buffers, DMSO | Exceptionally fast kinetics. |
Note: Reaction times are highly dependent on the specific substrates, concentrations, and other reaction conditions.
Table 2: General Reaction Conditions for Classical (High-Temperature) Huisgen Cycloaddition
| Parameter | Typical Range | Notes |
| Temperature | 80 - 150 °C | Substrate stability is a key consideration. |
| Reaction Time | 12 - 48 hours | Highly dependent on temperature and substrate reactivity. |
| Solvents | Toluene, DMF, DMSO, Xylene | High-boiling point solvents are often required. |
| Concentration | 0.1 - 1.0 M | Higher concentrations generally lead to faster reactions. |
Experimental Protocols
Protocol 1: General Procedure for Classical (High-Temperature) Huisgen 1,3-Dipolar Cycloaddition
-
Reactant Preparation: In a suitable round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen high-boiling point solvent (e.g., toluene or DMF).
-
Reaction Setup: Place the flask in an oil bath and heat the reaction mixture to the desired temperature (e.g., 110 °C).
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress periodically by TLC or LC-MS.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
-
Reactant Preparation:
-
Dissolve the azide-modified biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the cyclooctyne reagent (e.g., DBCO-PEG4-NHS ester) in an organic solvent such as DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
To the solution of the azide-modified biomolecule, add the cyclooctyne stock solution to achieve the desired final concentration (a 1.5 to 5-fold molar excess of the cyclooctyne is common). The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to avoid denaturation of the biomolecule.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37 °C for 1-16 hours. The optimal time and temperature will depend on the specific reactants and their concentrations.
-
-
Purification:
-
Remove the excess, unreacted cyclooctyne reagent and byproducts by a suitable method such as size-exclusion chromatography, dialysis, or spin filtration against the appropriate buffer.
-
-
Analysis:
-
Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low or no product yield.
Caption: Decision tree for selecting the appropriate reaction type.
References
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 1,2,3-Triazole versus 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents.[1][2] Both isomers exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1] This guide provides an objective comparison of the cytotoxic performance of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.
The fundamental difference between the two isomers lies in the arrangement of the nitrogen atoms within the ring, which significantly influences their electronic distribution, dipole moment, and hydrogen bonding capabilities, ultimately leading to distinct pharmacological profiles.[1] While both isomers have demonstrated significant potential as anticancer agents, the prevalence and potency of these activities can differ.[1]
Quantitative Cytotoxicity Data
The following tables summarize the cytotoxic activity (IC50 values) of various 1,2,3-triazole and 1,2,4-triazole derivatives against different cancer cell lines, as reported in the literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of 1,2,3-Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-1,2,3-triazole hybrids | A549 (Lung) | 2.97 - 4.78 | [3] |
| Benzofuroquinoline-1,2,3-triazole derivatives | A549 (Lung) | 0.26 - 0.53 | [3] |
| Betulinic acid-1,2,3-triazole derivatives | A549 (Lung) | 3.7 - 9.0 | [3] |
| Epipodophyllotoxin-1,2,3-triazole derivatives | A549 (Lung) | 0.97 - 1.96 | [3] |
| Chalcone-matrine-1,2,3-triazole hybrids | A549 (Lung) | 5.01 - 7.31 | [3] |
| 1,3,4-Trisubstituted-1,2,3-triazoles | MDA-MB-231 (Breast) | 3.2 - 6.4 | [4] |
| Coumarin-1,2,3-triazole hybrids | MCF7 (Breast) | 2.66 - 10.08 | [5] |
| Thiazolidinone-1,2,3-triazole hybrids | HT-1080, A-549, MDA-MB-231 | ~10 | [6] |
| Naphthoquinone-1,2,3-triazole hybrids | SKBr-3, MCF-7, HEL | - | [7] |
Table 2: Cytotoxicity of 1,2,4-Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Betulin-1,2,4-triazole derivatives | A375 (Melanoma) | 22.41 - 34.34 | [8] |
| Betulin-1,2,4-triazole derivatives | MCF-7 (Breast) | 33.52 | [8] |
| Betulin-1,2,4-triazole derivatives | HT-29 (Colorectal) | 46.92 | [8] |
| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones | HeLa (Cervical) | < 12 | [9] |
| Indolyl-1,2,4-triazoles | PaCa2 (Pancreatic) | 0.8 | [10] |
| Indolyl-1,2,4-triazoles | MCF7 (Breast) | 1.6 | [10] |
| 4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | 1.09 | [11] |
| 4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 (Lung) | 2.01 | [11] |
| Novel 1,2,4-triazole derivatives | MDA-MB-231 (Breast) | 3.48 - 5.95 | [12] |
| Quinazolinone-1,2,4-triazole hybrids | MCF7 (Breast) | - | [13] |
From the presented data, it is evident that both 1,2,3- and 1,2,4-triazole scaffolds have been successfully utilized to develop potent cytotoxic agents. For instance, benzofuroquinoline-1,2,3-triazole derivatives have shown exceptional activity against A549 lung cancer cells with IC50 values in the sub-micromolar range.[3] Similarly, certain indolyl-1,2,4-triazole derivatives have demonstrated potent and selective cytotoxicity against pancreatic and breast cancer cell lines.[10] A direct comparison is challenging due to the diverse chemical space explored for each isomer. However, it appears that strategic derivatization of either core can lead to highly active compounds.
Experimental Protocols
A commonly employed method for assessing cytotoxicity is the MTT assay.
MTT Assay Protocol for Cytotoxicity Evaluation
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1,2,3- or 1,2,4-triazole derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[9][12][14]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for evaluating the cytotoxicity of triazole derivatives using the MTT assay.
Apoptotic Signaling Pathway Induced by Triazole Derivatives
Many cytotoxic triazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[8][15] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways that can be activated by cytotoxic triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity [mdpi.com]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Progress on Apoptotic Activity of Triazoles. | Semantic Scholar [semanticscholar.org]
1H-1,2,3-Triazole as an Amide Bond Bioisostere: A Comparative Guide
The strategic replacement of an amide bond with a 1H-1,2,3-triazole ring has emerged as a powerful tool in modern drug discovery. This bioisosteric substitution can significantly enhance the metabolic stability of drug candidates while aiming to retain or even improve their biological activity. This guide provides a comprehensive comparison of the this compound moiety and the amide bond, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Analysis
The 1,4-disubstituted this compound is considered an excellent bioisostere of the trans-amide bond due to its similar steric and electronic properties. Key physicochemical parameters are compared in the table below.
| Property | trans-Amide Bond | 1,4-Disubstituted this compound | References |
| Dipole Moment | ~3.5 Debye | ~4.5 - 5.0 Debye | [1][2] |
| Geometry | Planar | Planar | [3] |
| Distance between substituents | ~3.8 - 3.9 Å | ~5.0 - 5.1 Å | [3][4] |
| Hydrogen Bonding | Carbonyl oxygen is a hydrogen bond acceptor; N-H is a hydrogen bond donor. | N2 and N3 atoms are hydrogen bond acceptors; C5-H can act as a weak hydrogen bond donor. | [5] |
Metabolic Stability: Triazole's Advantage
A primary driver for employing the amide-to-triazole substitution is to improve a molecule's resistance to metabolic degradation. Amide bonds are susceptible to hydrolysis by proteases and amidases, often leading to rapid in vivo clearance. In contrast, the 1,2,3-triazole ring is remarkably stable to such enzymatic cleavage.
| Compound Pair | Amide Analogue Half-Life (t½) in Human Liver Microsomes | 1,2,3-Triazole Analogue Half-Life (t½) in Human Liver Microsomes | Fold Improvement | References |
| Dopamine D4 Receptor Ligands | Unstable (specific t½ not provided) | ~1 hour | Significant | [6] |
| HIV-1 Vif Antagonist (RN-18 vs. 1d) | - | - | (Improved potency and specificity) | [7] |
| CSNK2 Inhibitors (Compound 3 vs. 14) | - | Improved metabolic stability | - | [8] |
Biological Activity: A Case-by-Case Evaluation
The impact of replacing an amide bond with a 1,2,3-triazole on biological activity is highly dependent on the specific biological target and the role of the amide bond in ligand-receptor interactions. Below are examples where this substitution has led to retained, improved, or diminished activity.
Enzyme Inhibition (IC50 Values)
| Target | Amide-Containing Inhibitor | IC50 | 1,2,3-Triazole Analogue | IC50 | Outcome | References |
| HIV-1 Vif | RN-18 | 6 µM | 1d | 1.2 µM | Improved Potency | [7] |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators | VX-809 Analogue | Active | Triazole Analogue | Markedly reduced efficacy | Diminished Activity | [4] |
Receptor Agonism/Antagonism (EC50/Ki Values)
| Target | Amide-Containing Ligand | EC50/Ki | 1,2,3-Triazole Analogue | EC50/Ki | Outcome | References |
| GPR88 (Agonist) | Amide Analogue | - | 25 | 95 nM | Active | [9] |
| GPR88 (Agonist) | Amide Analogue | - | 26 | 60 nM | Active | [9] |
| GPR88 (Agonist) | 5-methyl-1,3,4-oxadiazole 6 | 178 nM | This compound 25 | 95 nM | Improved Potency | [9] |
Experimental Protocols
Detailed methodologies are crucial for the validation of bioisosteric replacements. Below are representative protocols for key experiments.
Synthesis of 1,4-Disubstituted 1H-1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is the most common method for synthesizing the 1,4-disubstituted 1,2,3-triazole core.
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., t-butanol/water, DMF)
Procedure:
-
Dissolve the organic azide and terminal alkyne in the chosen solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Add an aqueous solution of CuSO4·5H2O.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[10][11]
In Vitro Plasma Stability Assay
This assay assesses the stability of a compound in plasma, primarily against hydrolytic enzymes like esterases and amidases.
Materials:
-
Test compound
-
Pooled plasma (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Pre-warm plasma to 37°C.
-
Spike the test compound into the plasma at a final concentration.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.[12][13]
Enzyme Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50).
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Test compound (inhibitor)
-
Assay buffer
-
Detection reagent (depending on the assay, e.g., colorimetric or fluorescent)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the enzyme and the test compound dilutions.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product (e.g., change in absorbance or fluorescence).
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[14][15]
Visualizations
Caption: Bioisosteric replacement of an amide with a 1,2,3-triazole.
Caption: Workflow for the validation of a 1,2,3-triazole as an amide bioisostere.
Caption: Structural comparison of a trans-amide bond and a 1,4-disubstituted 1,2,3-triazole.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 1,4-Disubstituted this compound Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
A Comparative Guide to Azide-Alkyne Cycloaddition Methods: CuAAC, RuAAC, and SPAAC
In the landscape of bioconjugation and materials science, "click chemistry" has become an indispensable tool for its efficiency, selectivity, and biocompatibility.[1] At the core of this chemical philosophy are the azide-alkyne cycloaddition reactions, which form stable triazole linkages. This guide provides a comparative analysis of three prominent methods: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Reaction Mechanisms and Core Principles
The fundamental distinction between these methods lies in their catalytic requirements and the resulting regioselectivity of the triazole product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often considered the quintessential click reaction, CuAAC joins terminal alkynes and azides to exclusively form the 1,4-disubstituted triazole isomer.[2] The reaction is dramatically accelerated by a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[3][4] The reaction's efficiency is remarkable, showing a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[5] While highly effective, the reliance on a copper catalyst can be a drawback in biological systems due to copper's inherent cytotoxicity.[2][6]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The RuAAC reaction serves as a complementary method to CuAAC, selectively producing the 1,5-disubstituted 1,2,3-triazole isomer from terminal alkynes and azides.[7] This distinct regioselectivity is achieved using ruthenium catalysts, such as [Cp*RuCl] complexes.[5][8] A significant advantage of RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted triazoles—a transformation not possible with CuAAC.[8][9] The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate.[5][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the cytotoxicity concerns of CuAAC in living systems, SPAAC was developed as a copper-free alternative.[10][11] This method utilizes a strained cyclooctyne (e.g., DIBO, DBCO, BCN), where the high ring strain (~18 kcal/mol) provides the activation energy needed for the cycloaddition to occur without a catalyst.[12][13] The reaction is bioorthogonal, meaning the azide and cyclooctyne moieties are inert to biological functionalities, making SPAAC ideal for in vivo labeling and live-cell imaging.[10][14][] However, this biocompatibility often comes at the cost of slower reaction kinetics compared to CuAAC, and the reaction typically yields a mixture of regioisomers.[2][16]
Quantitative Performance Comparison
The choice between CuAAC, RuAAC, and SPAAC often depends on a trade-off between reaction speed, biocompatibility, and desired product isomerism. The following table summarizes key performance metrics.
| Feature | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst | Copper(I) | Ruthenium(II) (e.g., Cp*RuCl) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[2] Mitigated by ligands.[17] | Moderate, catalyst required | High, ideal for live systems.[10][14] |
| **Second-Order Rate Constant (k₂) ** | 1 to 100 M⁻¹s⁻¹[18] | Generally slower than CuAAC | 10⁻³ to ~1 M⁻¹s⁻¹ (Highly dependent on cyclooctyne).[2][19] |
| Regioselectivity | Exclusively 1,4-disubstituted.[2] | Exclusively 1,5-disubstituted.[7][9] | Mixture of 1,4 and 1,5-regioisomers.[2] |
| Alkyne Substrate | Terminal alkynes only.[5] | Terminal and internal alkynes.[9] | Strained cyclooctynes.[10] |
| Primary Application | General bioconjugation, materials science, drug discovery.[] | Synthesis of specific 1,5-isomers, materials science.[7] | Live-cell imaging, in vivo labeling.[14][19] |
Experimental Workflow and Protocols
The practical implementation of each method differs primarily in the preparation of the reaction mixture, reflecting the unique requirements for catalysis or strain-promoted reactivity.
General Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates and applications.
Protocol 1: General Procedure for CuAAC Bioconjugation This protocol is adapted for labeling a biomolecule.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the alkyne-containing tag (e.g., a fluorophore) in a compatible solvent like DMSO.
-
Prepare fresh stock solutions for the catalyst system: 20 mM CuSO₄ in water, 50 mM accelerating ligand (e.g., THPTA) in water, and 100 mM sodium ascorbate in water.[4]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the azide-modified biomolecule to its final desired concentration in buffer.
-
Add the alkyne-tag from its stock solution.
-
Initiate the reaction by adding the catalyst components in the following order: ligand solution, CuSO₄ solution, and finally the sodium ascorbate solution. A typical final concentration might be 100 µM biomolecule, 250 µM copper, 1.25 mM ligand, and 5 mM sodium ascorbate.[4]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the conjugated biomolecule from excess reagents and catalyst using an appropriate method such as size-exclusion chromatography, dialysis, or precipitation.
-
Protocol 2: General Procedure for RuAAC Synthesis This protocol describes a typical small molecule synthesis.
-
Reagent Preparation:
-
Dissolve the organic azide (1.0 eq) and the alkyne (1.0-1.2 eq) in a suitable non-protic solvent (e.g., toluene, THF, or dichloroethane) in a reaction vessel.[7]
-
-
Reaction Assembly:
-
Place the vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the Ruthenium catalyst, such as Cp*RuCl(COD) (typically 1-2 mol %).[7]
-
-
Incubation:
-
Heat the reaction mixture to the desired temperature (e.g., 45-80°C) and stir for the required time (typically 4-12 hours).[7] Monitor reaction progress by TLC or LC-MS.
-
-
Purification:
-
Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the crude product by column chromatography to isolate the 1,5-disubstituted triazole.
-
Protocol 3: General Procedure for SPAAC Live-Cell Labeling This protocol is for labeling cell-surface glycans.
-
Metabolic Labeling:
-
Culture cells in media supplemented with an azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-72 hours. This allows for the metabolic incorporation of azide groups onto cell-surface glycans.[10]
-
-
Cell Preparation:
-
Gently wash the cells three times with warm, serum-free media or PBS to remove any unincorporated azido-sugar.[10]
-
-
SPAAC Reaction:
-
Prepare a solution of the strained cyclooctyne-probe (e.g., DBCO-fluorophore) in cell culture media. A typical concentration ranges from 10-50 µM.
-
Add the probe solution to the washed cells and incubate for 30-120 minutes at 37°C.[10]
-
-
Analysis:
-
Wash the cells again to remove the unreacted probe.
-
The cells are now labeled and can be analyzed directly by fluorescence microscopy or flow cytometry.
-
Conclusion and Recommendations
The selection among CuAAC, RuAAC, and SPAAC is dictated by the specific experimental context.
-
CuAAC remains the workhorse for in vitro applications where speed and strict 1,4-regioselectivity are paramount, and potential copper toxicity is not a concern.[17]
-
RuAAC is the method of choice when the 1,5-disubstituted triazole is required or when internal alkynes need to be coupled, expanding the synthetic possibilities.[9]
-
SPAAC is the undisputed champion for applications in living systems.[14] Its bioorthogonality and freedom from catalyst-induced toxicity make it the superior choice for live-cell imaging and in vivo studies, despite its generally slower kinetics.[11][17]
Researchers must weigh the trade-offs between reaction rate, biocompatibility, and regioselectivity to select the optimal azide-alkyne cycloaddition strategy for their scientific goals.
References
- 1. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. jpt.com [jpt.com]
- 12. benchchem.com [benchchem.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 16. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Evaluating the Metabolic Stability of 1,2,3-Triazole Containing Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole moiety, readily accessible through "click chemistry," has become a ubiquitous structural motif in modern drug discovery.[1][2] Its utility as a stable linker, pharmacophore, and bioisostere has led to its incorporation into a wide array of therapeutic candidates. However, understanding the metabolic fate of these compounds is critical for their successful development. This guide provides a comparative evaluation of the metabolic stability of 1,2,3-triazole-containing drugs, supported by experimental data and detailed protocols to aid researchers in this critical aspect of drug design.
Comparative Metabolic Stability Data
The metabolic stability of a drug candidate, often assessed by its rate of disappearance when incubated with liver microsomes, is a key determinant of its pharmacokinetic profile. The following tables summarize quantitative data from various studies, comparing the metabolic stability of 1,2,3-triazole-containing compounds with relevant alternatives.
| Compound Class | Compound/Analog | Species | Microsomal Stability (% Remaining) | Half-life (t1/2) | Intrinsic Clearance (CLint) | Reference |
| JNK3 Inhibitors | Pyrazole Analog (100) | Mouse | Poor | - | - | [3] |
| 1,2,3-Triazole Analog (101) | Mouse | Improved | - | - | [3] | |
| 1,2,3-Triazole Analog (102) | Mouse | Improved | - | - | [3] | |
| 1,2,4-Triazole Analog (103) | Mouse | Most Stable | - | - | [3] | |
| CYP3A4 Substrates | 17-α-ethynylestradiol (17EE) | - | - | - | Comparable Rate of Metabolism | [1][2] |
| 17-click (1,2,3-triazole derivative of 17EE) | - | - | - | Comparable Rate of Metabolism | [1][2] | |
| NAMPT Inhibitors | Compound A1 | Rat | 51% | - | - | [4] |
| Compound A1 | Human | 72% | - | - | [4] | |
| Compound A2 | Rat | 30% | - | - | [4] | |
| Compound A2 | Human | 84% | - | - | [4] | |
| Compound A3 | Rat | 21% | - | - | [4] | |
| Compound A3 | Human | 78% | - | - | [4] | |
| Compound A4 | Rat | 46% | - | - | [4] | |
| Compound A4 | Human | 91% | - | - | [4] | |
| Compound A5 | Rat | 62% | - | - | [4] | |
| Compound A5 | Human | 92% | - | - | [4] |
Key Observations:
-
In a direct comparison of regioisomers, a 1,2,4-triazole analog of a JNK3 inhibitor demonstrated superior metabolic stability in mouse liver microsomes compared to its 1,2,3-triazole counterparts.[3]
-
The introduction of a 1,2,3-triazole moiety to the established CYP3A4 substrate 17-α-ethynylestradiol resulted in a compound ("17-click") with a comparable rate of metabolism, suggesting that the 1,2,3-triazole itself can be metabolically labile.[1][2]
-
A study of 1,2,3-triazole-based NAMPT inhibitors revealed a wide range of metabolic stabilities in both rat and human liver microsomes, highlighting the significant influence of the surrounding chemical structure on the metabolic fate of the triazole-containing drug.[4]
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol provides a detailed methodology for assessing the metabolic stability of test compounds using liver microsomes.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Positive control compounds (e.g., compounds with known high and low metabolic clearance)
-
Negative control (incubation without NADPH)
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
In a microcentrifuge tube, combine the liver microsomes (e.g., to a final concentration of 0.5 mg/mL), phosphate buffer, and the test compound working solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol. This step precipitates the proteins and stops enzymatic activity.
-
-
Sample Processing:
-
Vortex the terminated reaction samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
3. Data Analysis:
-
LC-MS/MS Analysis:
-
Analyze the supernatant samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Calculation of Metabolic Stability Parameters:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein) .
-
Visualizing the Process: Experimental Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The metabolic stability of 1,2,3-triazole-containing drugs is a multifaceted issue influenced by both the inherent properties of the triazole ring and the broader chemical context of the molecule. While the 1,2,3-triazole motif offers significant synthetic advantages, this guide highlights that it can be susceptible to metabolism. Furthermore, direct comparative studies, although limited, suggest that the 1,2,4-triazole isomer may offer superior metabolic stability in certain contexts. For drug development professionals, a thorough in vitro evaluation of metabolic stability, as detailed in the provided protocol, is an indispensable step in the optimization of 1,2,3-triazole-based drug candidates. This early assessment allows for the identification of potential metabolic liabilities and guides the design of next-generation analogs with improved pharmacokinetic profiles.
References
- 1. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole-heme interactions in cytochrome P450: functionally competent triazole-water-heme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
The 1H-1,2,3-Triazole Moiety: A Privileged Scaffold in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor design is in a perpetual state of evolution, driven by the need for enhanced potency, selectivity, and the ability to overcome drug resistance. In this competitive arena, the 1H-1,2,3-triazole has emerged as a highly versatile and valuable pharmacophore. Its unique combination of physicochemical properties, synthetic accessibility, and ability to engage in key molecular interactions has cemented its role as a privileged scaffold in the development of novel kinase inhibitors. This guide provides an objective comparison of this compound-containing kinase inhibitors with alternative agents, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.
Physicochemical Advantages of the this compound Scaffold
The utility of the this compound ring in medicinal chemistry stems from several key features:
-
Synthetic Accessibility: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and high-yielding route to 1,4-disubstituted 1,2,3-triazoles under mild conditions.[1] This synthetic ease allows for the rapid generation of diverse compound libraries, accelerating structure-activity relationship (SAR) studies.[1]
-
Metabolic Stability: The triazole ring is exceptionally stable under physiological conditions, being resistant to enzymatic degradation, hydrolysis, oxidation, and reduction. This inherent stability contributes to favorable pharmacokinetic profiles of drug candidates.
-
Key Molecular Interactions: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, and the ring system itself can participate in dipole-dipole and π-stacking interactions within the kinase ATP-binding pocket. These interactions can significantly contribute to the binding affinity and selectivity of the inhibitor.
Performance Comparison of this compound-Based Kinase Inhibitors
The this compound moiety has been successfully incorporated into inhibitors targeting a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), c-Met, Aurora Kinase A, and Src kinase.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC). The 1,2,3-triazole scaffold has been extensively used to develop novel EGFR inhibitors, often by hybridizing it with known pharmacophores like quinazoline and pyrimidine.
| Compound Class | Target(s) | IC50 (nM) | Cell Line(s) | Reference Compound | IC50 (nM) |
| Quinoline-fused 1,2,3-triazole (Compound 35) | EGFR/HER2 | 120 / 340 | MCF-7, MDA-MB-468, MDA-MB-231 (antiproliferative IC50: 2.8-6.4 µM) | Erlotinib | 420 / 580 |
| Quinazoline-1,2,3-triazole Hybrid | EGFR/BRAFV600E | 49 / 66 | MCF-7, Panc-1, HT-29 (antiproliferative GI50 < 30 nM) | - | - |
| Erlotinib Derivative (e4) | Wild-type EGFR | Moderate to Good | H460, H1975, A549 | Erlotinib | Less potent in these cell lines |
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is another important cancer target, and 1,2,3-triazole-containing compounds have shown promise in its inhibition.
| Compound Class | Target | IC50 (µM) | Cell Line(s) | Reference Compound | IC50 (µM) |
| Quinazoline-1,2,3-triazole Hybrid (Compound 8c) | MET | 36.0 | AsPC-1, EBC-1, MKN-45 | - | - |
Aurora A Kinase Inhibitors
Aurora A kinase is a key regulator of mitosis, and its inhibition is a valid anticancer strategy. Triazole derivatives have been developed as potent Aurora A inhibitors.
| Compound Class | Target | IC50 (µM) | Cell Line(s) | Reference Compound | IC50 (µM) |
| 1H-[2][3]triazole-3,5-diamine Analogue (1a) | Aurora A | Submicromolar | - | JNJ-7706621 | Tenfold more active |
Src Kinase Inhibitors
Src is a non-receptor tyrosine kinase involved in various cellular processes, and its dysregulation is linked to cancer. 1,2,3-triazole conjugates have been evaluated as Src kinase inhibitors.
| Compound Class | Target | IC50 (µM) | Cell Line(s) | Reference Compound | IC50 (µM) |
| 3-phenylpyrazolopyrimidine-1,2,3-triazole Conjugate (11b) | Src | 5.6 | - | PP2 | More potent |
Signaling Pathways and Inhibition
The following diagrams illustrate the key signaling pathways targeted by these 1,2,3-triazole-based inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by 1,2,3-Triazole Compounds.
Caption: c-Met Signaling Pathway and Inhibition by 1,2,3-Triazole Compounds.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the evaluation of kinase inhibitors.
General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (Click Chemistry)
This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition.
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
Procedure:
-
Dissolve the organic azide (1.0 eq) and terminal alkyne (1.0-1.2 eq) in the chosen solvent system.
-
Add sodium ascorbate (0.1-0.3 eq) to the reaction mixture.
-
Add copper(II) sulfate pentahydrate (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Caption: General workflow for the synthesis of 1,2,3-triazole derivatives.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (1,2,3-triazole derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the EGFR enzyme to each well (except for the negative control).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The this compound has proven to be a highly effective pharmacophore in the design of kinase inhibitors. Its favorable synthetic and physicochemical properties, coupled with its ability to form key interactions in the ATP-binding pocket of various kinases, have led to the development of numerous potent and selective inhibitors. The data presented in this guide demonstrates that triazole-based compounds are competitive with, and in some cases superior to, existing alternatives. The continued exploration of this versatile scaffold, facilitated by the power of click chemistry, holds significant promise for the discovery of next-generation kinase inhibitors to combat cancer and other diseases.
References
- 1. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide: 1,2,3-Triazole and Tetrazole as Carboxylic Acid Bioisosteres
In the landscape of modern drug discovery, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to metabolic instability, poor cell permeability, and potential toxicity.[1] Among the most successful non-classical bioisosteres for the carboxylic acid group are the 5-substituted-1H-tetrazole and, more recently, the 4-hydroxy-1,2,3-triazole.[2][3] This guide provides a comprehensive comparison of these two heterocyclic systems, supported by experimental data, to inform rational drug design.
Physicochemical Properties: A Tale of Two Acidic Heterocycles
The success of a bioisosteric replacement is heavily dependent on the mimicry of key physicochemical properties of the original functional group, most notably acidity (pKa) and lipophilicity (logP).
Acidity (pKa)
Both 5-substituted-1H-tetrazoles and carboxylic acids typically exhibit pKa values in the range of 4.5 to 4.9, ensuring they are predominantly ionized at physiological pH.[4] This anionic character is often vital for forming key ionic interactions with biological targets. The 4-hydroxy-1,2,3-triazole scaffold also presents an acidic proton, with pKa values that can be modulated by the substitution pattern on the triazole ring, generally ranging from 5.1 to 6.2.[5]
Lipophilicity (logP)
Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, tetrazoles are considered more lipophilic than their carboxylic acid counterparts.[4][6] However, this does not always translate to improved membrane permeability, as the tetrazole ring's capacity for strong hydrogen bonding can increase the desolvation penalty.[4][7] The 4-hydroxy-1,2,3-triazole moiety also influences lipophilicity, with reported cLogP values being generally low.[5]
| Bioisostere | Representative pKa | Representative logP/logD | Key Physicochemical Features |
| Carboxylic Acid | ~4.2 - 4.5 | Varies | Planar, acts as a hydrogen bond donor and acceptor. Can form reactive acyl glucuronides.[1] |
| 5-Substituted Tetrazole | ~4.5 - 4.9 | Generally higher than COOH | Planar, delocalized negative charge. The N-H proton is a good hydrogen bond donor.[4][8] The larger size may require adjustments in the target binding site.[9] |
| 4-Hydroxy-1,2,3-Triazole | ~5.1 - 6.2 | Varies | The hydroxyl group provides the acidic proton. The substitution pattern on the nitrogen atoms allows for fine-tuning of physicochemical properties.[2][5] |
Metabolic Stability
A significant driver for employing bioisosteric replacement is to enhance metabolic stability. Carboxylic acids are susceptible to metabolism, particularly forming reactive acyl glucuronides, which can lead to toxicity.[9] Tetrazoles are generally more resistant to metabolic degradation and, while they can undergo glucuronidation, the resulting N-glucuronides are typically less reactive.[4] Similarly, the 1,2,3-triazole ring is known for its high chemical and metabolic stability.[10][11]
Biological Activity: A Context-Dependent Outcome
The replacement of a carboxylic acid with a tetrazole or a 4-hydroxy-1,2,3-triazole can have varying effects on biological activity, which is highly dependent on the specific biological target and the overall molecular structure. In the development of the angiotensin II receptor antagonist losartan, the tetrazole bioisostere resulted in a 10-fold increase in potency compared to the carboxylic acid precursor.[3] Conversely, in some instances, 1,2,3-triazole isosteres have been found to be inactive, suggesting that subtle differences in spatial arrangement can disrupt crucial interactions with the receptor.[12]
| Case Study Compound Class | Original Moiety | Bioisostere | Observed Effect on Biological Activity |
| Angiotensin II Receptor Antagonists | Carboxylic Acid | 5-Substituted Tetrazole | 10-fold increase in potency for losartan.[3] |
| (S)-Glutamic Acid Analogs | Carboxylic Acid | 4-Hydroxy-1,2,3-triazole | Promising activity and selectivity towards AMPA glutamate receptors.[12] |
| HCV Polymerase NS5B Inhibitors | α,γ-Diketo Acid | Diketo Tetrazole & Triazole | Both bioisosteres exhibited potent inhibitory activity against HCV. |
| GPR88 Agonists | Amide | Tetrazole & 1,2,3-Triazole | The tetrazole analog was inactive, while the 1,2,3-triazole was a potent agonist. |
Mandatory Visualizations
Caption: Structural comparison of a carboxylic acid and its tetrazole and 4-hydroxy-1,2,3-triazole bioisosteres.
Caption: Experimental workflow for the comparative evaluation of carboxylic acid bioisosteres.
Experimental Protocols
Determination of pKa
The acid dissociation constant (pKa) is a fundamental property for acidic bioisosteres. Potentiometric titration is considered the gold standard for pKa determination.[13]
-
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized.
-
General Protocol:
-
A precise amount of the test compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of NaOH is added in small, precise increments using an automated titrator.
-
The pH is recorded after each addition of the titrant.
-
The pKa is determined from the titration curve, typically by finding the pH at the half-equivalence point.
-
Determination of logP/logD
The partition coefficient (logP) and distribution coefficient (logD at a specific pH) are crucial for predicting the lipophilicity and membrane permeability of a drug candidate.
-
Shake-Flask Method (logP):
-
A solution of the test compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
Potentiometric Titration (logD):
-
This method is suitable for ionizable compounds and determines logP as well as pKa.
-
The pKa of the compound is determined in the aqueous phase and in a biphasic water-octanol system.
-
The difference in the apparent pKa in the two systems is used to calculate the logP of the neutral species and the logD at different pH values.[14]
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay provides an early indication of the metabolic clearance of a compound.
-
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound is monitored over time.
-
General Protocol:
-
A reaction mixture is prepared containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.
-
The reaction is initiated by the addition of the cofactor NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a stopping solution (e.g., cold acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
-
Conclusion
The bioisosteric replacement of carboxylic acids with 5-substituted tetrazoles or 4-hydroxy-1,2,3-triazoles is a powerful strategy in drug design to overcome ADME and toxicity issues. While both heterocyclic systems can successfully mimic the acidic nature of a carboxylic acid, they possess distinct physicochemical and metabolic profiles. The choice between a tetrazole and a 1,2,3-triazole is not straightforward and should be guided by a thorough understanding of the structure-activity relationships of the target and a comprehensive experimental evaluation of the resulting analogs. This guide provides a framework for such a comparative analysis, enabling medicinal chemists to make more informed decisions in the pursuit of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. benchchem.com [benchchem.com]
- 5. cora.ucc.ie [cora.ucc.ie]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents [PeerJ] [peerj.com]
- 12. iris.unimore.it [iris.unimore.it]
- 13. researchgate.net [researchgate.net]
- 14. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
assessing the impact of triazole isomerism on biological activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between triazole isomers is critical for designing potent and selective therapeutic agents. This guide provides an objective comparison of the biological activities of 1,2,3-triazole and 1,2,4-triazole isomers, supported by experimental data, detailed methodologies, and visual representations of their interactions with key signaling pathways.
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1] The distinct arrangement of nitrogen atoms within the triazole ring—three adjacent in 1,2,3-triazoles and one separated in 1,2,4-triazoles—significantly influences their physicochemical properties and, consequently, their pharmacological profiles.[1]
Comparative Biological Activity: A Data-Driven Overview
While both isomers are pharmacologically active, the 1,2,4-triazole scaffold is more prevalent in commercially available drugs, such as the antifungal fluconazole and the anxiolytic alprazolam.[1] However, the advent of "click chemistry" has propelled the synthesis and investigation of 1,2,3-triazole derivatives, revealing their potent biological effects.[1] The following tables summarize the in vitro activities of various derivatives of each isomer against different biological targets.
Anticancer Activity
Triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing apoptosis and cell cycle arrest.[1] The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Isomer | Derivative Type | Cancer Cell Line | IC50 (µM) |
| 1,2,3-Triazole | Phosphonate-linked | HT-1080 (Fibrosarcoma) | 15.13 |
| A-549 (Lung) | 21.25 | ||
| MCF-7 (Breast) | 18.06 | ||
| MDA-MB-231 (Breast) | 16.32 | ||
| 1,2,4-Triazole | Thio-acetamide derivative | - | - |
| Diarylurea derivative | HT-29 (Colon) | 0.90 | |
| H460 (Lung) | 0.85 | ||
| MDA-MB-231 (Breast) | 1.54 |
Note: The presented data is a selection from various studies and direct head-to-head comparisons of isomeric pairs are limited in the literature. The activity is highly dependent on the nature of the substituents on the triazole ring.
Antifungal and Antibacterial Activity
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis.[1] Both isomers, however, have been incorporated into derivatives with potent antimicrobial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Isomer | Derivative Type | Microorganism | MIC (µg/mL) |
| 1,2,3-Triazole | Novel library of derivatives | Mycobacterium tuberculosis H37Ra | as low as 0.78 |
| 1,2,4-Triazole | Ofloxacin analogue | Staphylococcus aureus | 0.25 - 1 |
| Staphylococcus epidermidis | 0.25 - 1 | ||
| Bacillus subtilis | 0.25 - 1 | ||
| Escherichia coli | 0.25 - 1 | ||
| Schiff base derivative | Microsporum gypseum | Superior or comparable to Ketoconazole | |
| Staphylococcus aureus | Superior or comparable to Streptomycin |
Note: The presented data is a selection from various studies and direct head-to-head comparisons of isomeric pairs are limited in the literature. The activity is highly dependent on the nature of the substituents on the triazole ring.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological activity data, standardized experimental protocols are essential.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazole compounds and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
Broth Microdilution Method for Antifungal Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: Perform serial twofold dilutions of the triazole compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Agar Disk Diffusion Method for Antibacterial Susceptibility Testing
This method assesses the susceptibility of bacteria to antibiotics.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Place paper disks impregnated with a known concentration of the triazole compounds onto the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk. The size of the zone correlates with the susceptibility of the bacteria to the compound.
Impact on Signaling Pathways
Triazole isomers can exert their biological effects by modulating key cellular signaling pathways implicated in disease pathogenesis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is often associated with cancer. Certain triazole derivatives have been shown to inhibit this pathway.
Caption: Wnt/β-catenin pathway inhibition by triazoles.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Activation of this pathway by certain triazole derivatives can protect cells from oxidative stress.
Caption: Keap1-Nrf2 pathway activation by triazoles.
Conclusion
The isomeric form of the triazole ring plays a significant role in determining the biological activity of its derivatives. While 1,2,4-triazoles are well-represented in established drugs, the synthetic accessibility of 1,2,3-triazoles through click chemistry has opened new avenues for drug discovery. This guide provides a foundational understanding of the comparative activities of these isomers. However, it is crucial to recognize that the overall pharmacological profile of a triazole-based compound is heavily influenced by its substitution pattern. Further head-to-head comparative studies of structurally analogous 1,2,3- and 1,2,4-triazole derivatives are warranted to delineate the precise contribution of the isomeric core to biological activity and to guide the rational design of next-generation therapeutics.
References
The Impact of 1,2,3-Triazole Linkers on PROTAC Efficacy and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase ligand, plays a pivotal role in determining the efficacy and selectivity of the final molecule. Among the various linker types, those incorporating a 1,2,3-triazole moiety have gained significant attention. This guide provides an objective comparison of 1,2,3-triazole linkers with other common linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.
Introduction to PROTAC Linkers
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, rigidity, and chemical composition are critical for the stability and productivity of this ternary complex. Common linker types include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating elements like piperazine or, the focus of this guide, 1,2,3-triazoles.
1,2,3-Triazole Linkers: Often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), these linkers introduce a rigid and metabolically stable five-membered ring into the PROTAC structure.[1][2] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing potency and selectivity.[3]
Comparative Analysis of Linker Performance
Case Study: 1,2,3-Triazole Linkers in CDK9-Targeting PROTACs
A study on a series of Cyclin-Dependent Kinase 9 (CDK9) degraders systematically investigated the impact of the 1,2,3-triazole's position within the linker.[4] The following table summarizes the degradation potency of these PROTACs in MOLM-13 cells.
| Compound ID | Linker Composition (Atoms on each side of triazole) | DC50 (nM) [MOLM-13 cells] | Dmax (%) [MOLM-13 cells] |
| 16 | 3:5 | 130 | >95 |
| 17 | 4:4 | 120 | >95 |
| 18 | 5:3 | 110 | >95 |
| 19 | 4:6 | 50 | >95 |
| 20 | 5:5 | 50 | >95 |
| 21 | 6:4 | 10 | >95 |
| 22 | 7:7 | 10 | >95 |
Data sourced from "Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series".[4]
This data demonstrates that even subtle changes in the positioning of the rigid triazole unit within the linker can significantly impact the degradation potency (DC50), with longer linkers generally showing higher potency in this series.[4]
Performance of Other Linker Types: BRD4-Targeting PROTACs
To provide a broader context, the following table shows the performance of PROTACs with PEG and alkyl linkers targeting the BRD4 protein. It is important to note that these results are from different studies and are not a direct comparison to the CDK9 data above but are illustrative of the efficacy of these linker types.
| PROTAC Name | Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| ARV-825 | PEG | BRD4 | CRBN | <1 | >90 |
| dBET1 | PEG | BRD4 | CRBN | 4.3 | >95 |
| BETd-260 | Alkyl | BETs | CRBN | 1.8 | >95 |
Data is illustrative and compiled from various sources in the literature.
Qualitative Comparison of Linker Types
| Linker Type | Advantages | Disadvantages |
| 1,2,3-Triazole | - Metabolic stability[1][2]- Rigid structure can pre-organize for optimal ternary complex formation- Synthetically accessible via "click chemistry"[1] | - Rigidity may not be optimal for all target/E3 ligase pairs- Can increase polar surface area, potentially affecting permeability[5] |
| PEG | - Improves solubility and permeability[3]- Flexible, allowing for multiple binding orientations | - Can have reduced metabolic stability compared to alkyl or triazole linkers[1][2]- High flexibility can lead to an entropic penalty upon binding |
| Alkyl | - Synthetically straightforward- High degree of conformational flexibility | - Can be hydrophobic, potentially reducing solubility- Flexibility can lead to an entropic penalty upon binding |
Experimental Protocols
Accurate determination of a PROTAC's efficacy is crucial for its development. The following are detailed methodologies for key experiments.
Protocol for Determining DC50 and Dmax via Western Blot
This protocol outlines the standard method for quantifying target protein degradation following PROTAC treatment.[3]
1. Cell Culture and Treatment:
-
Seed cells (e.g., MOLM-13, HEK293T) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range might be from 0.1 nM to 10,000 nM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the different PROTAC concentrations or vehicle.
-
Incubate the cells for a predetermined time point (e.g., 18-24 hours) at 37°C and 5% CO2.
2. Cell Lysis and Protein Quantification:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysates to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to new tubes and determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-CDK9) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic non-linear regression model to determine the DC50 and Dmax values.[3]
Visualizing PROTAC Mechanisms and Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Homogeneous and Heterogeneous Catalysts for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," offers a highly efficient and reliable method for forging covalent bonds.[1] This reaction's simplicity, high yields, and broad functional group tolerance have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1] At the heart of this transformation lies the copper catalyst, and the choice between a homogeneous or heterogeneous system can significantly impact reaction efficiency, product purification, and overall cost-effectiveness.
This guide provides an objective comparison of homogeneous and heterogeneous catalysts for the CuAAC reaction, supported by experimental data and detailed methodologies to inform catalyst selection and optimization.
At a Glance: Homogeneous vs. Heterogeneous CuAAC Catalysts
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Catalyst and reactants are in the same phase (typically liquid).[2] | Catalyst and reactants are in different phases (e.g., solid catalyst in a liquid reaction mixture).[2] |
| Activity & Selectivity | Generally high activity and selectivity due to well-defined active sites.[3][4] | Activity and selectivity can be high but may be influenced by the support and active site accessibility.[3][4] |
| Catalyst Separation | Often difficult and may require chromatography or extraction, leading to potential product contamination.[3][4] | Easily separated from the reaction mixture by simple filtration.[5][6] |
| Recyclability | Difficult and often impractical to recycle.[3] | Generally recyclable, offering a more sustainable and cost-effective approach.[5][6] |
| Reaction Conditions | Typically milder conditions (e.g., lower temperatures).[2] | May require more forcing conditions to overcome mass transfer limitations.[2] |
| Catalyst Leaching | A significant concern, leading to product contamination with copper.[7] | Minimized, resulting in cleaner products.[7] |
Performance Comparison: Quantitative Data
The selection of a catalyst system is often dictated by key performance indicators. The following tables summarize representative data for both homogeneous and heterogeneous CuAAC catalysts.
Table 1: Performance of Representative Homogeneous CuAAC Catalysts
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| CuSO₄/Sodium Ascorbate | 1-5 | 1-4 h | >95 | Not typically reported | Not typically reported | [1] |
| [Cu(PPh₃)₃Br] | 1 | 15 h | ~75 | 75 | 5 | [8] |
| CuI/TBTA | 1-2 | 1-4 h | High | High | High | [9] |
| Dinuclear Cu(I) Complex | 0.0025-0.005 | Minutes | Quantitative | Up to 20,000 | Not specified | [5] |
Table 2: Performance of Representative Heterogeneous CuAAC Catalysts
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Recyclability (cycles) | Copper Leaching | Reference |
| Cu/C | 2 | 48 h | 99 | 3 (yield decreased) | Not specified | [2] |
| Cu₂O Nanoparticles | 1-5 | 1.5-8.5 h | 50-95 | 10 (slight decrease in yield) | Minimal | [2] |
| 1,2,4-triazine-functionalized silica-Cu(II) | Not specified | Not specified | >90 | 4 | Minimal | [7] |
| Cellulose Acetate-Supported Copper | 5 | 24 h | 99 | 3 (yield decreased to 62%) | Low | [4] |
| Single-Atom Cu on mpg-C₃N₄ | Equivalent to homogeneous | 25 min | >90 | High | Not specified | [10] |
Catalytic Mechanisms and Experimental Workflow
Understanding the underlying mechanisms and experimental steps is crucial for successful implementation and troubleshooting.
Catalytic Cycles
The catalytic cycles for both homogeneous and heterogeneous CuAAC reactions share similarities, with the key difference being the nature of the copper species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cellulose Acetate-Supported Copper as an Efficient Sustainable Heterogenous Catalyst for Azide-Alkyne Cycloaddition Click Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated" by Ashleigh Lauren Prince [trace.tennessee.edu]
- 8. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Activity of 1H-1,2,3-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo performance of representative this compound derivatives, focusing on their anticancer, antifungal, and antimalarial properties. The correlation between laboratory assays and efficacy in living organisms is a critical aspect of preclinical drug development, and this guide aims to provide clarity through summarized quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Anticancer Activity of 1,2,3-Triazole Derivatives
1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key signaling pathways and induction of apoptosis.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of several 1,2,3-triazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | Reference Compound | In Vitro IC50 (µM) |
| Compound 1a | MCF-7 (Breast) | 1.82 | Doxorubicin | - |
| Compound 1e | MCF-7 (Breast) | 1.90 | Doxorubicin | - |
| Compound IVb | MDA-MB-231 (Breast), HeLa (Cervical) | Favorable Activity | Doxorubicin | - |
| Compound IVc | MDA-MB-231 (Breast), HeLa (Cervical) | Favorable Activity | Doxorubicin | - |
| Compound IVd | MDA-MB-231 (Breast), HeLa (Cervical) | Favorable Activity | Doxorubicin | - |
| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | - |
| Compound 8 | A-549 (Lung) | 21.25 | Doxorubicin | - |
| Compound 8 | MCF-7 (Breast) | 18.06 | Doxorubicin | - |
| Compound 8 | MDA-MB-231 (Breast) | 16.32 | Doxorubicin | - |
| Compound 10 | MCF-7 (Breast) | 19.6 | Erlotinib | 0.18 ± 0.05 |
| Sorafenib | 1.58 ± 0.11 | |||
| Roscovitine | 0.46 ± 0.30 |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols: Anticancer Assays
In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay [1][2][3][4][5]
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the triazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at a wavelength of 510 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
In Vivo Antitumor Activity - Murine Tumor Models
Studies on novel 1,2,4-triazole derivatives (MPA and OBC) provide an illustrative case for in vivo antitumor activity.
-
Animal Model: Swiss albino mice are used for the study.
-
Tumor Induction: Ehrlich Ascites Carcinoma (EAC) or Dalton's Lymphoma Ascites (DLA) cells are injected intraperitoneally to induce tumor growth.
-
Compound Administration: The triazole derivatives are administered to the mice, typically via oral or intraperitoneal routes, at specific doses for a defined period.
-
Evaluation Parameters: Antitumor activity is assessed by monitoring changes in body weight, mean survival time, hematological parameters, and in the case of solid tumors, tumor volume and weight.
Signaling Pathways in Anticancer Activity
Several 1,2,3-triazole derivatives exert their anticancer effects by modulating key signaling pathways. For instance, some compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinase-2 (CDK-2).[6][7] Others can induce apoptosis through the mitochondrial pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[6][7]
Anticancer signaling pathways of 1,2,3-triazole derivatives.
Antifungal Activity of 1,2,3-Triazole Derivatives
Triazole-based compounds are a major class of antifungal agents. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.
Quantitative Data Summary: Antifungal Activity
The following table summarizes the in vitro minimum inhibitory concentrations (MICs) and in vivo efficacy of a series of novel triazole derivatives compared to the standard antifungal drug fluconazole.
| Compound | In Vitro MIC (µg/mL) vs. C. albicans | In Vitro MIC (µg/mL) vs. C. neoformans | In Vivo Efficacy (% Survival Rate) |
| 5k | 0.125 | 0.125 | - |
| 6c | 0.0625 | 0.0625 | Effective protection at 0.5, 1.0, and 2.0 mg/kg |
| Fluconazole | 0.5 | 4.0 | - |
Note: Lower MIC values indicate higher in vitro potency. Higher survival rates indicate greater in vivo efficacy.[8]
Experimental Protocols: Antifungal Assays
In Vitro Antifungal Susceptibility Testing (Broth Microdilution) [9][10]
-
Inoculum Preparation: Fungal isolates are cultured and then suspended in a suitable medium (e.g., RPMI-1640) to a standardized concentration.
-
Drug Dilution: The triazole compounds are serially diluted in the microtiter plates.
-
Inoculation: The standardized fungal suspension is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
In Vivo Antifungal Efficacy (Murine Model of Systemic Candidiasis) [8]
-
Animal Model: Immunocompromised mice (e.g., ICR mice treated with cyclophosphamide) are used.
-
Infection: Mice are infected with a lethal dose of Candida albicans via intravenous or intraperitoneal injection.
-
Treatment: The triazole compounds are administered orally or intravenously at different doses, starting shortly after infection and continuing for a specified duration.
-
Efficacy Assessment: The efficacy of the treatment is evaluated by monitoring the survival rate of the mice over a period of time (e.g., 21 days) and by determining the fungal burden in target organs (e.g., kidneys) at the end of the study.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway in fungi.[11][12] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to the inhibition of fungal growth or cell death.[11][12]
Experimental workflow for antifungal activity assessment.
Antimalarial Activity of 1,2,3-Triazole Derivatives
Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial to combat drug resistance. 1,2,3-triazole derivatives have emerged as a promising class of compounds with antimalarial activity.
Quantitative Data Summary: Antimalarial Activity
A study on a series of 1,2,3-triazole derivatives identified a lead compound with promising activity.
| Compound | In Vitro Cytotoxicity | In Vivo Efficacy (% Parasitemia Suppression) |
| Compound 5 | Non-cytotoxic | ~70% |
Experimental Protocols: Antimalarial Assays
In Vitro Cytotoxicity and Hemolysis Assays [13][14]
-
Cytotoxicity Assay: The cytotoxicity of the compounds is evaluated against mammalian cell lines to assess their selectivity.
-
Hemolysis Assay: This assay is performed to determine if the compounds cause lysis of red blood cells.
In Vivo Antimalarial Activity (Murine Malaria Model) [13][14]
-
Animal Model: Mice are infected with a specific strain of malaria parasite, such as Plasmodium berghei NK65.
-
Treatment: The infected mice are treated with the triazole derivatives at specific doses.
-
Efficacy Evaluation: The antimalarial activity is assessed by monitoring the level of parasitemia (the percentage of red blood cells infected with the parasite) over a period of time. A significant reduction in parasitemia compared to untreated controls indicates efficacy.
Putative Mechanism of Action
It is believed that some 1,2,3-triazole derivatives may exert their antimalarial effect by inhibiting the Plasmodium lactate dehydrogenase (pLDH) enzyme, which is crucial for the parasite's energy metabolism.[13][14]
Logical relationship in the antimalarial action of 1,2,3-triazoles.
References
- 1. scispace.com [scispace.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. jddtonline.info [jddtonline.info]
- 6. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,2,3-triazole derivatives and in vitro antifungal evaluation on Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,3-Triazole derivatives: synthesis, docking, cytotoxicity analysis and in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1H-1,2,3-Triazole: A Guide for Laboratory Professionals
This guide provides essential safety information and a step-by-step operational plan for the proper handling and disposal of 1H-1,2,3-triazole. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The primary and required method for disposing of this compound and its containers is through an approved and licensed hazardous waste disposal facility[1][2][3].
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazards. This compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4][5].
Personal Protective Equipment (PPE): When handling this chemical, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[2][3].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber)[4][6].
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[4][6].
-
Respiratory Protection: If dust or vapors are likely to be generated, use a NIOSH/MSHA-approved respirator[3][6].
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a chemical fume hood[1][6].
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2][6].
Hazard and Precautionary Data Summary
The following table summarizes the GHS hazard classifications and precautionary statements for this compound for quick reference.
| Category | Code | Description | Citations |
| Hazard Statements | H315 | Causes skin irritation | [4][5] |
| H319 | Causes serious eye irritation | [4][5] | |
| H335 | May cause respiratory irritation | [4][5] | |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4][5] |
| P264 | Wash hands and any exposed skin thoroughly after handling. | [2][3][4] | |
| P271 | Use only outdoors or in a well-ventilated area. | [4][5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][7] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. | [4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | [5][7] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4][5] |
| P405 | Store locked up. | [4][5] | |
| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [4][5][7] |
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation[1][8]. Move upwind from the spill[8].
-
Control and Contain: Prevent further leakage or spillage if it is safe to do so. Use inert absorbent material such as sand, earth, or vermiculite to contain the spill[8]. Do not let the product enter drains or waterways[8][9].
-
Clean Up: For minor spills, carefully sweep or collect the absorbed material and place it into a suitable, labeled container for waste disposal[2][8].
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Notify your institution's Environmental Health and Safety (EHS) department about the spill[10].
Waste Collection and Disposal Procedure
Chemical inactivation or degradation methods, such as UV treatment or Fenton reactions, are not recommended for routine laboratory disposal of this compound as they require specialized equipment and expertise[11]. The standard and required procedure is to collect all waste for pickup by a licensed hazardous waste disposal company[2][10][12].
Step-by-Step Protocol for Waste Collection:
-
Identify Waste: All unused or unwanted this compound, solutions containing it, and materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be treated as hazardous waste[6][10].
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams[10]. Store it separately.
-
Use Appropriate Containers: Collect liquid waste in a sturdy, leak-proof, and chemically compatible container. Solid waste should be collected in a clearly marked bag or container[10]. Keep waste containers securely closed except when adding waste[8][10].
-
Label Correctly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Irritant").
-
Store Safely: Store waste containers in a designated, secure, and well-ventilated area, away from heat and sources of ignition[3][4]. Use secondary containment for all liquid waste to prevent spills[10].
-
Arrange for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste[10]. Do not accumulate more than 10 gallons of hazardous waste in the laboratory[10].
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe collection and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemos.de [chemos.de]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. hpc-standards.com [hpc-standards.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guidance for Handling 1H-1,2,3-Triazole
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides critical safety protocols, operational plans, and disposal procedures for 1H-1,2,3-Triazole, ensuring laboratory safety and regulatory compliance.
Chemical Safety and Hazard Information
This compound is a heterocyclic compound with the molecular formula C₂H₃N₃. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is essential to minimize risk.
Quantitative Safety Data
| Parameter | Value | Source/Citation |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
| Occupational Exposure Limits (OELs) | No specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has been established for this compound. Airborne concentrations should be kept as low as practically possible. | [2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them immediately upon contamination. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | In situations with a risk of splashing, a face shield worn over safety glasses is required. Ensure compliance with EN 166 (EU) or NIOSH (US) standards.[1] |
| Body | Laboratory coat | A long-sleeved lab coat is mandatory. For larger quantities or when there is a significant risk of exposure, chemical-resistant coveralls should be considered. |
| Respiratory | NIOSH-approved respirator | Use a respirator if handling the compound in a way that generates aerosols, especially outside of a fume hood. The type of respirator (e.g., full-face) should be chosen based on the potential exposure level.[1] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet. |
Operational Plan: Handling Workflow
Proper handling procedures are essential to ensure safety. The following workflow outlines the key steps for working with this compound.
Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure a properly functioning chemical fume hood is available. All handling of this compound should be performed within the fume hood.
-
PPE Inspection: Inspect all PPE for damage before use. Don the appropriate PPE as specified in the table above.
-
Spill Kit: Ensure a spill kit compatible with this compound is readily accessible.
Handling
-
Dispensing: Carefully dispense the required amount of this compound. Avoid generating aerosols.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.
-
Labeling: Clearly label all containers with the chemical name and any associated hazards.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.
Cleanup & Disposal
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
-
Waste Segregation: Segregate all waste contaminated with this compound into a clearly labeled hazardous waste container.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Final Hand Wash: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Collection
-
Hazardous Waste: this compound is to be treated as hazardous chemical waste.
-
Container: Collect all waste, including unused product and contaminated materials (e.g., gloves, paper towels, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Storage and Disposal
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.
-
Disposal Facility: The primary and required method for the disposal of this compound and its containers is through an approved and licensed hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition, or "click chemistry," is a prominent application of this compound synthesis.[4][5][6][7][8][9][10][11][12] The following is a general procedure for the synthesis of 1,4-disubstituted this compound derivatives.
Materials:
-
Azide compound
-
Alkyne derivative
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Acetonitrile
Procedure:
-
To a solution of the azide compound (1.0 equivalent) and the alkyne derivative (1.2 equivalents) in acetonitrile (10 ml) at room temperature, add CuI (2.0 equivalents) and triethylamine (3.0 equivalents).[4]
-
Stir the reaction mixture for 3 hours at room temperature.[4]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by filtering to remove the catalyst, followed by extraction and purification of the desired this compound product.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Synthesis of New this compound Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex [mdpi.com]
- 11. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
